molecular formula C26H28ClFN4O2 B10768665 VU 0364739 hydrochloride

VU 0364739 hydrochloride

Cat. No.: B10768665
M. Wt: 483.0 g/mol
InChI Key: RYLAMDMOILNBKN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

VU 0364739 hydrochloride is a useful research compound. Its molecular formula is C26H28ClFN4O2 and its molecular weight is 483.0 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

N-[2-[1-(3-fluorophenyl)-4-oxo-1,3,8-triazaspiro[4.5]decan-8-yl]ethyl]naphthalene-2-carboxamide;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H27FN4O2.ClH/c27-22-6-3-7-23(17-22)31-18-29-25(33)26(31)10-13-30(14-11-26)15-12-28-24(32)21-9-8-19-4-1-2-5-20(19)16-21;/h1-9,16-17H,10-15,18H2,(H,28,32)(H,29,33);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RYLAMDMOILNBKN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC12C(=O)NCN2C3=CC(=CC=C3)F)CCNC(=O)C4=CC5=CC=CC=C5C=C4.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H28ClFN4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

483.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Errata and In-Depth Guide to a Putative M1 Muscarinic Acetylcholine Receptor Positive Allosteric Modulator

Author: BenchChem Technical Support Team. Date: December 2025

Initial Query Analysis: The request for a technical guide on the mechanism of action of VU0364739 hydrochloride as a positive allosteric modulator (PAM) of the M1 muscarinic acetylcholine receptor contains a fundamental discrepancy. Extensive database searches indicate that VU0364739 is a selective inhibitor of phospholipase D2 (PLD2) and is not associated with M1 receptor modulation.

It is highly probable that the query intended to investigate a different compound from the Vanderbilt University (VU) chemical library that is indeed a selective M1 PAM. This guide will focus on a well-characterized M1 PAM from this series, VU0453595 , as a representative example to fulfill the core requirements of the original request.

An In-Depth Technical Guide on the Mechanism of Action of VU0453595, a Selective M1 Muscarinic Receptor Positive Allosteric Modulator

Audience: Researchers, scientists, and drug development professionals.

Core Content: This document elucidates the mechanism of action of VU0453595, a selective positive allosteric modulator of the M1 muscarinic acetylcholine receptor. It provides a comprehensive overview of its pharmacological properties, supported by quantitative data, experimental methodologies, and visual representations of its signaling pathways.

Core Mechanism of Action

VU0453595 is a highly selective, systemically active M1 positive allosteric modulator (PAM).[1] Unlike orthosteric agonists that directly activate the receptor at the acetylcholine (ACh) binding site, VU0453595 binds to a distinct allosteric site on the M1 receptor. This binding event does not activate the receptor on its own but rather potentiates the receptor's response to the endogenous ligand, acetylcholine. This modulatory activity enhances the signal transduction cascade initiated by ACh binding, leading to an amplified physiological response in tissues and brain regions where M1 receptors are expressed. Notably, M1 PAMs like VU0453595 that lack intrinsic agonist activity are suggested to have a more favorable profile for enhancing cognition with a lower risk of adverse effects compared to allosteric modulators with agonist properties.[2]

Quantitative Pharmacological Data

The following table summarizes the key in vitro and in vivo pharmacological parameters of VU0453595.

ParameterValueSpecies/Assay ConditionReference
EC50 (PAM activity) 2140 nMIn vitro[1]
In vivo efficacy 1-10 mg/kg (i.p.)Mouse model of schizophrenia (reversal of PCP-induced deficits)[1]
M1 Agonism Minimal to noneIn vitro cell lines[2][3]
M1 Selectivity HighAssessed against other muscarinic receptor subtypes[1]

Signaling Pathways and Molecular Interactions

Positive allosteric modulation of the M1 receptor by VU0453595 enhances the canonical Gq/11 protein-coupled signaling pathway. Upon potentiation of acetylcholine's effect, the activated M1 receptor stimulates phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 mediates the release of intracellular calcium, while DAG activates protein kinase C (PKC), leading to a cascade of downstream cellular responses crucial for cognitive processes such as learning and memory.

M1_PAM_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol M1R M1 Receptor Gq Gq/11 M1R->Gq Activates PLC PLC Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca Ca²⁺ Release IP3->Ca PKC PKC Activation DAG->PKC CellularResponse Cellular Response (e.g., Neuronal Excitability) Ca->CellularResponse PKC->CellularResponse ACh Acetylcholine (ACh) ACh->M1R Binds to orthosteric site VU0453595 VU0453595 (PAM) VU0453595->M1R Binds to allosteric site

Caption: M1 PAM Signaling Pathway.

Experimental Protocols

Detailed methodologies for key experiments are crucial for the replication and validation of findings. The following outlines a general protocol for assessing the in vivo efficacy of an M1 PAM like VU0453595 in a rodent model of cognitive impairment.

In Vivo Reversal of PCP-Induced Behavioral Deficits

Objective: To determine if VU0453595 can reverse the cognitive and social interaction deficits induced by repeated phencyclidine (PCP) administration in mice, a model relevant to schizophrenia.

Methodology:

  • Animal Model: Adult male mice are subjected to a sub-chronic PCP treatment regimen to induce behavioral deficits.

  • Drug Administration: VU0453595 is dissolved in a suitable vehicle and administered via intraperitoneal (i.p.) injection at various doses (e.g., 1, 3, 10 mg/kg).

  • Behavioral Testing: A battery of behavioral tests is conducted, including:

    • Social Interaction Test: To assess deficits in social behavior.

    • Novel Object Recognition Test: To evaluate cognitive deficits in learning and memory.

  • Data Analysis: The performance of mice treated with VU0453595 is compared to that of vehicle-treated and PCP-treated control groups. Statistical analysis is performed to determine the significance of any observed reversal of behavioral deficits.

Experimental_Workflow_PCP_Reversal cluster_setup Experimental Setup cluster_procedure Procedure cluster_assessment Assessment cluster_analysis Analysis AnimalModel Induce Behavioral Deficits (Sub-chronic PCP in mice) Administration Administer VU0453595 or Vehicle (i.p. injection) AnimalModel->Administration DrugPrep Prepare VU0453595 (e.g., 1, 3, 10 mg/kg in vehicle) DrugPrep->Administration SocialTest Social Interaction Test Administration->SocialTest CognitiveTest Novel Object Recognition Test Administration->CognitiveTest DataAnalysis Compare treatment groups (Statistical Analysis) SocialTest->DataAnalysis CognitiveTest->DataAnalysis

Caption: In Vivo PCP Reversal Workflow.

Conclusion

VU0453595 exemplifies the therapeutic potential of selective M1 positive allosteric modulators. By enhancing the physiological signaling of acetylcholine without direct receptor activation, these compounds offer a nuanced approach to modulating M1 receptor activity. This mechanism is thought to provide a wider therapeutic window and a reduced side-effect profile compared to orthosteric agonists. The preclinical data for VU0453595 supports its potential for treating cognitive deficits associated with disorders like schizophrenia and Alzheimer's disease. Further research and clinical development of M1 PAMs are warranted to fully elucidate their therapeutic utility.

References

In-Depth Technical Guide: Isoform-Selective Inhibition of Phospholipase D2 by VU 0364739 Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the selective inhibition of Phospholipase D2 (PLD2) by VU 0364739 hydrochloride. It includes quantitative data on its selectivity, detailed experimental protocols for assessing its activity, and diagrams of the relevant signaling pathways and experimental workflows.

Core Concept: Selective PLD2 Inhibition

Phospholipase D (PLD) is a critical enzyme in cellular signaling, catalyzing the hydrolysis of phosphatidylcholine (PC) to generate the lipid second messenger phosphatidic acid (PA) and choline. Two major mammalian isoforms, PLD1 and PLD2, share significant sequence identity but are regulated by different mechanisms and play distinct roles in cellular processes. Inhibition of PLD activity has been linked to increased apoptosis in cancer cells, as well as decreased cell invasion and metastasis, making isoform-specific PLD inhibitors valuable tools for research and potential therapeutic development.[1] this compound emerged from a matrix library strategy as a potent and highly selective inhibitor of PLD2.[1]

Quantitative Data: PLD2 Selectivity of this compound

This compound demonstrates significant selectivity for PLD2 over PLD1. The half-maximal inhibitory concentration (IC50) values are consistently reported across multiple sources, highlighting its utility as a selective tool compound.

TargetIC50 (nM)Selectivity (Fold)
PLD220 - 22~75
PLD11500

Data compiled from sources[2][3][4][5][6].

While VU 0364739 displays impressive selectivity, it is important to note that at higher concentrations (e.g., 10 µM) used in some in vitro studies, it can inhibit both PLD1 and PLD2.[7] This has led to the development of next-generation PLD2 inhibitors with even greater selectivity.[7][8]

Experimental Protocols

The determination of the isoform-specific inhibitory activity of this compound involves both biochemical and cellular assays.

In Vitro Biochemical Assay for PLD Activity

This assay directly measures the enzymatic activity of purified PLD1 and PLD2 in the presence of the inhibitor.

Principle: The assay quantifies the release of [methyl-³H] choline from a radiolabeled substrate, [choline-methyl-³H] dipalmitoyl-phosphatidylcholine.

Methodology:

  • Reconstitution of PLD: Purified PLD1 or PLD2 (3–50 nM) is reconstituted with phospholipid vesicle substrates.

  • Substrate Composition: The vesicles are composed of 10 µM dipalmitoyl-PC, 100 µM phosphatidylethanolamine (PE) from bovine liver, 6.2 µM phosphatidylinositol 4,5-bisphosphate (PIP₂) from porcine brain, and 1.4 µM cholesterol.

  • Inhibitor Incubation: The reconstituted enzyme is incubated with varying concentrations of this compound or a vehicle control (DMSO).

  • Reaction Initiation: The enzymatic reaction is initiated by the addition of the radiolabeled substrate.

  • Quantification: The amount of released [methyl-³H] choline is measured, which is directly proportional to the PLD activity.

  • Data Analysis: IC50 values are calculated from the dose-response curves.

Cellular Assay for Endogenous PLD Activity

This assay measures the activity of PLD within intact cells, providing a more physiologically relevant assessment of the inhibitor's efficacy.

Principle: This method utilizes the transphosphatidylation activity of PLD in the presence of a primary alcohol, in this case, deuterated 1-butanol. PLD will preferentially catalyze the transfer of the phosphatidyl group to 1-butanol, generating phosphatidylbutanol (PtdBut), which can be quantified as a measure of PLD activity.

Methodology:

  • Cell Culture: Cells are seeded in 12-well plates and grown to confluence.

  • Serum Starvation: For many cell types, cells are serum-starved for 18 hours prior to the assay.

  • Inhibitor Pre-treatment: Cells are pre-treated with a range of this compound concentrations or a DMSO vehicle control for 5 minutes at room temperature.

  • PLD Stimulation (for PLD1): For assessing PLD1 activity, cells (e.g., PMA-stimulated Calu-1 cells) are often stimulated to induce PLD1 activity. For basal PLD2 activity, a cell line with stable overexpression of PLD2 (e.g., HEK293-gfpPLD2) can be used.

  • Transphosphatidylation Reaction: Deuterated 1-butanol is added to the cells to initiate the transphosphatidylation reaction.

  • Lipid Extraction and Analysis: The reaction is stopped, and cellular lipids are extracted. The amount of deuterated PtdBut is quantified, typically by mass spectrometry.

  • Data Analysis: The reduction in PtdBut formation in the presence of the inhibitor is used to determine the IC50 values for cellular PLD activity.

Visualizations: Signaling Pathways and Experimental Workflows

Phospholipase D Signaling Pathway

PLD_Signaling_Pathway PC Phosphatidylcholine (PC) PLD2 PLD2 PC->PLD2 Substrate PA Phosphatidic Acid (PA) (Second Messenger) PLD2->PA Hydrolysis Choline Choline PLD2->Choline Downstream Downstream Signaling (e.g., mTOR, Raf) PA->Downstream Activates VU0364739 VU 0364739 hydrochloride VU0364739->PLD2 Inhibits

Caption: The inhibitory action of VU 0364739 on the PLD2 signaling cascade.

Experimental Workflow for Cellular PLD Activity Assay

Cellular_PLD_Workflow cluster_prep Cell Preparation cluster_treatment Inhibitor Treatment cluster_reaction Transphosphatidylation cluster_analysis Analysis Cell_Culture 1. Seed and grow cells to confluence Serum_Starve 2. Serum starve cells (18 hours) Cell_Culture->Serum_Starve Pretreat 3. Pre-treat with VU 0364739 or DMSO (5 min) Serum_Starve->Pretreat Add_Butanol 4. Add deuterated 1-butanol & Stimulate (if needed) Pretreat->Add_Butanol Stop_Rxn 5. Stop reaction Add_Butanol->Stop_Rxn Lipid_Extract 6. Extract cellular lipids Stop_Rxn->Lipid_Extract MS_Analysis 7. Quantify deuterated PtdBut by Mass Spectrometry Lipid_Extract->MS_Analysis IC50_Calc 8. Calculate IC50 values MS_Analysis->IC50_Calc

Caption: Workflow for determining cellular PLD activity using transphosphatidylation.

Conclusion

This compound is a well-characterized, potent, and selective inhibitor of PLD2. Its ~75-fold selectivity over PLD1 makes it a valuable pharmacological tool for dissecting the distinct cellular functions of these two isoforms. The experimental protocols outlined in this guide provide a framework for accurately assessing its inhibitory activity in both biochemical and cellular contexts. Understanding the nuances of its selectivity and the methodologies for its evaluation is crucial for the design and interpretation of studies aimed at elucidating the role of PLD2 in health and disease.

References

VU0364739 Hydrochloride: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

FOR RESEARCH USE ONLY. NOT FOR HUMAN OR VETERINARY USE.

Abstract

VU0364739 hydrochloride is a potent and selective small molecule inhibitor of Phospholipase D2 (PLD2). With a significant 75-fold preference for PLD2 over the PLD1 isoform, this compound serves as a critical tool for investigating the specific roles of PLD2 in various cellular processes. Research has demonstrated its ability to induce apoptosis and curtail cell proliferation in cancer cell lines, suggesting its potential as a pharmacological probe in oncology and cell biology research. This document provides a comprehensive overview of VU0364739 hydrochloride, including its mechanism of action, key quantitative data, and detailed experimental protocols for its application in laboratory settings.

Core Properties and Mechanism of Action

VU0364739 hydrochloride is a selective inhibitor of the PLD2 enzyme.[1][2] The Phospholipase D family of enzymes catalyzes the hydrolysis of phosphatidylcholine (PC) to generate phosphatidic acid (PA) and choline. PA is a critical lipid second messenger involved in a multitude of cellular processes, including signal transduction, cell proliferation, and membrane trafficking. By selectively inhibiting PLD2, VU0364739 allows for the specific interrogation of PLD2-mediated signaling pathways.

The inhibitory activity of VU0364739 hydrochloride is isoform-specific, with a significantly higher potency for PLD2 compared to PLD1. This selectivity is crucial for dissecting the distinct physiological and pathological functions of the two main PLD isoforms.

Quantitative Data

The following table summarizes the key inhibitory concentrations (IC50) of VU0364739 hydrochloride against human PLD1 and PLD2.

TargetIC50 (nM)Selectivity (over PLD1)
PLD11500-
PLD22075-fold

Data compiled from multiple sources.[1][2]

Biological Activity

Anti-proliferative and Pro-apoptotic Effects in Cancer Cells

In vitro studies have demonstrated that VU0364739 hydrochloride exhibits anti-proliferative and pro-apoptotic effects in cancer cell lines. Specifically, in MDA-MB-231 human breast adenocarcinoma cells, treatment with VU0364739 has been shown to:

  • Decrease cell proliferation in a time- and dose-dependent manner.

  • Induce apoptosis, as evidenced by an increase in caspase-3 and -7 activities. A significant, three-fold increase in caspase 3/7 activity was observed at a concentration of 10 µM.

These findings underscore the role of PLD2 in cancer cell survival and proliferation and highlight VU0364739 as a valuable tool for studying these mechanisms.

Experimental Protocols

In Vitro PLD Inhibition Assay

This protocol outlines a method to determine the inhibitory activity of VU0364739 hydrochloride against PLD1 and PLD2.

Materials:

  • Purified human PLD1 and PLD2 enzymes

  • VU0364739 hydrochloride

  • Phosphatidylcholine (PC) substrate

  • Assay buffer (e.g., Tris-HCl buffer, pH 7.5, containing appropriate co-factors)

  • Detection system (e.g., fluorescent or colorimetric substrate for choline or phosphatidic acid)

Procedure:

  • Prepare a series of dilutions of VU0364739 hydrochloride in the assay buffer.

  • In a microplate, add the PLD enzyme (PLD1 or PLD2) to each well.

  • Add the diluted VU0364739 hydrochloride or vehicle control to the respective wells and pre-incubate for a specified time (e.g., 15-30 minutes) at room temperature.

  • Initiate the enzymatic reaction by adding the phosphatidylcholine substrate to all wells.

  • Incubate the plate at 37°C for a defined period (e.g., 30-60 minutes).

  • Stop the reaction (if necessary, depending on the detection method).

  • Measure the product formation using the chosen detection system.

  • Calculate the percentage of inhibition for each concentration of VU0364739 hydrochloride and determine the IC50 value by fitting the data to a dose-response curve.

Cell Proliferation Assay (MDA-MB-231 cells)

This protocol describes a method to assess the effect of VU0364739 hydrochloride on the proliferation of MDA-MB-231 cells.

Materials:

  • MDA-MB-231 cells

  • Complete growth medium (e.g., DMEM with 10% FBS)

  • VU0364739 hydrochloride

  • Cell proliferation reagent (e.g., MTT, resazurin, or a luminescence-based ATP assay kit)

  • 96-well microplates

Procedure:

  • Seed MDA-MB-231 cells in a 96-well plate at a density of approximately 1.5 x 10^4 cells/mL and incubate overnight at 37°C in a 5% CO2 incubator.

  • Prepare serial dilutions of VU0364739 hydrochloride in the complete growth medium.

  • Remove the existing medium from the cells and add the medium containing the different concentrations of VU0364739 hydrochloride or vehicle control.

  • Incubate the cells for various time points (e.g., 24, 48, 72, and 96 hours).

  • At each time point, add the cell proliferation reagent to the wells according to the manufacturer's instructions.

  • Incubate for the recommended time to allow for color or signal development.

  • Measure the absorbance or luminescence using a microplate reader.

  • Calculate the percentage of cell proliferation relative to the vehicle-treated control cells.

Caspase-3/7 Activity Assay (MDA-MB-231 cells)

This protocol details a method to measure the induction of apoptosis by VU0364739 hydrochloride through the activity of caspase-3 and -7.

Materials:

  • MDA-MB-231 cells

  • Complete growth medium

  • VU0364739 hydrochloride

  • Caspase-Glo® 3/7 Assay kit (or equivalent)

  • White-walled 96-well microplates suitable for luminescence measurements

Procedure:

  • Seed MDA-MB-231 cells in a white-walled 96-well plate at a density of 15,000 cells per well and allow them to attach overnight.

  • Treat the cells with various concentrations of VU0364739 hydrochloride (e.g., 1, 10, 100 µM) or vehicle control.

  • Incubate the cells for 48 hours at 37°C in a 5% CO2 incubator.

  • Equilibrate the plate and the Caspase-Glo® 3/7 Reagent to room temperature.

  • Add the Caspase-Glo® 3/7 Reagent to each well, ensuring a 1:1 ratio of reagent to cell culture medium.

  • Mix the contents of the wells by gentle shaking for 30 seconds.

  • Incubate the plate at room temperature for 1-2 hours, protected from light.

  • Measure the luminescence of each well using a luminometer.

  • Calculate the fold-increase in caspase-3/7 activity relative to the vehicle-treated control.

Signaling Pathway and Experimental Workflow Diagrams

PLD_Signaling_Pathway PC Phosphatidylcholine (PC) PLD2 PLD2 PC->PLD2 Hydrolysis PA Phosphatidic Acid (PA) (Second Messenger) PLD2->PA Choline Choline PLD2->Choline VU0364739 VU0364739 hydrochloride VU0364739->PLD2 Inhibition Downstream Downstream Signaling Cascades (e.g., mTOR, Raf-1) PA->Downstream Proliferation Cell Proliferation & Survival Downstream->Proliferation

Caption: The inhibitory action of VU0364739 on the PLD2 signaling pathway.

Experimental_Workflow cluster_invitro In Vitro PLD Inhibition Assay cluster_cellbased Cell-Based Assays (MDA-MB-231) cluster_proliferation Proliferation Assay cluster_apoptosis Apoptosis Assay Enzyme PLD1 or PLD2 Enzyme Measurement Measure Product Enzyme->Measurement Inhibitor VU0364739 HCl Inhibitor->Measurement Substrate Phosphatidylcholine Substrate->Measurement IC50 Determine IC50 Measurement->IC50 Seeding Seed Cells Treatment Treat with VU0364739 HCl Seeding->Treatment Incubation Incubate Treatment->Incubation Prolif_Assay Add Proliferation Reagent Incubation->Prolif_Assay Caspase_Assay Add Caspase-Glo® 3/7 Incubation->Caspase_Assay Prolif_Read Measure Signal Prolif_Assay->Prolif_Read Caspase_Read Measure Luminescence Caspase_Assay->Caspase_Read

Caption: Workflow for in vitro and cell-based assays with VU0364739 HCl.

Pharmacokinetics

While VU0364739 hydrochloride has been described as having a favorable Drug Metabolism and Pharmacokinetics (DMPK) profile and being CNS penetrant, specific quantitative data such as plasma half-life, clearance, and bioavailability in preclinical models are not extensively reported in the public domain. Researchers planning in vivo studies are advised to perform preliminary pharmacokinetic assessments to determine appropriate dosing regimens and exposure levels.

Conclusion

VU0364739 hydrochloride is a valuable pharmacological tool for the specific inhibition of PLD2. Its demonstrated effects on cancer cell proliferation and apoptosis provide a strong basis for its use in research aimed at elucidating the roles of PLD2 in health and disease. The experimental protocols provided herein offer a starting point for researchers to incorporate this selective inhibitor into their studies.

References

An In-depth Technical Guide to the Discovery and Synthesis of VU0364739 Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

VU0364739 hydrochloride is a potent and selective small molecule inhibitor of Phospholipase D2 (PLD2), an enzyme implicated in a variety of cellular processes, including signal transduction, membrane trafficking, and cytoskeletal organization. Dysregulation of PLD2 activity has been linked to several pathological conditions, most notably cancer, making it a compelling target for therapeutic intervention. This technical guide provides a comprehensive overview of the discovery, synthesis, and biological characterization of VU0364739 hydrochloride. It details the quantitative data associated with its inhibitory activity and pharmacokinetic properties, outlines the experimental protocols for its synthesis and evaluation, and illustrates its mechanism of action within relevant signaling pathways. This document is intended to serve as a valuable resource for researchers and drug development professionals working in the fields of oncology, cell signaling, and medicinal chemistry.

Discovery and Rationale

VU0364739 was identified through a systematic drug discovery effort aimed at developing isoform-selective PLD inhibitors. The rationale for targeting PLD2 stems from its role in producing the lipid second messenger, phosphatidic acid (PA), which is a key regulator of various signaling proteins, including the mammalian target of rapamycin (mTOR) and Akt, both central to cell growth, proliferation, and survival.

The discovery of VU0364739 was the result of a matrix library synthesis approach, building upon a 1,3,8-triazaspiro[4.5]decan-4-one scaffold. This scaffold was identified as a promising starting point for developing PLD2-selective inhibitors. A library of compounds was synthesized by combining various acid chlorides with different halogenated triazaspirone cores. Through this systematic exploration of chemical space, N-(2-(1-(3-fluorophenyl)-4-oxo-1,3,8-triazaspiro[4.5]decan-8-yl)ethyl)-2-naphthamide, later designated VU03647-39, emerged as a highly potent and selective inhibitor of PLD2.

Quantitative Data

The biological activity and pharmacokinetic properties of VU0364739 have been characterized through a series of in vitro and in vivo studies. The key quantitative data are summarized in the tables below for easy comparison.

Table 1: In Vitro Inhibitory Activity of VU0364739
TargetIC50 (nM)Selectivity (fold)
PLD22075-fold vs. PLD1
PLD11500-

Data compiled from multiple sources.

Table 2: Physicochemical and Pharmacokinetic Properties of VU0364739
PropertyValue
Physicochemical Properties
Molecular FormulaC28H29FN4O2
Molecular Weight472.56 g/mol
Aqueous SolubilityData not publicly available. Commercial vendors suggest solubility in DMSO.
Pharmacokinetic Properties (Rat)
Brain-to-Plasma Ratio0.73
Fraction Unbound (fu)2%
ClearanceLow to Moderate
Metabolic StabilityData not publicly available in detail, but described as having an acceptable DMPK profile.

Data compiled from multiple sources.[1]

Synthesis of VU0364739 Hydrochloride

The synthesis of VU0364739 hydrochloride is a multi-step process involving the preparation of a key triazaspirone intermediate followed by amide coupling and final salt formation.

Synthesis of the Triazaspirone Core and Amine Intermediate

The synthesis begins with the construction of the 1-(3-fluorophenyl)-1,3,8-triazaspiro[4.5]decan-4-one core. This is followed by the introduction of a protected aminoethyl side chain at the 8-position of the spirocycle. Subsequent deprotection yields the key amine intermediate, 8-(2-aminoethyl)-1-(3-fluorophenyl)-1,3,8-triazaspiro[4.5]decan-4-one. While detailed, step-by-step public protocols for these specific intermediates are scarce, the general approach involves nucleophilic substitution and cyclization reactions common in heterocyclic chemistry.

Amide Coupling and Hydrochloride Salt Formation

The final steps in the synthesis of VU0364739 hydrochloride are outlined below.

Experimental Protocol: Amide Coupling and Salt Formation

  • Amide Coupling: To a solution of 8-(2-aminoethyl)-1-(3-fluorophenyl)-1,3,8-triazaspiro[4.5]decan-4-one in a suitable aprotic solvent such as dichloromethane (DCM) or N,N-dimethylformamide (DMF), is added a base, for example, triethylamine (TEA) or diisopropylethylamine (DIPEA). The mixture is cooled in an ice bath. 2-Naphthoyl chloride, dissolved in the same solvent, is then added dropwise to the reaction mixture. The reaction is allowed to warm to room temperature and stirred until completion, which can be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up and Purification: Upon completion, the reaction mixture is diluted with an organic solvent and washed sequentially with an aqueous solution of a weak acid (e.g., 1M HCl), a saturated aqueous solution of sodium bicarbonate, and brine. The organic layer is then dried over anhydrous sodium sulfate or magnesium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of methanol in dichloromethane) to afford the free base of VU0364739.

  • Hydrochloride Salt Formation: The purified free base of VU0364739 is dissolved in a suitable solvent such as diethyl ether or a mixture of methanol and diethyl ether. A solution of hydrochloric acid in a volatile organic solvent (e.g., 2M HCl in diethyl ether or 4M HCl in dioxane) is then added dropwise with stirring. The hydrochloride salt typically precipitates out of the solution. The solid is collected by filtration, washed with cold diethyl ether, and dried under vacuum to yield VU0364739 hydrochloride as a solid.

Experimental Protocols

In Vitro PLD2 Inhibition Assay

The potency of VU0364739 against PLD2 is determined using an in vitro enzymatic assay that measures the hydrolysis of a radiolabeled substrate.

Experimental Protocol: In Vitro PLD2 Activity Assay

  • Substrate Preparation: The substrate, [³H]phosphatidylcholine, is incorporated into phospholipid vesicles. This is typically achieved by drying a mixture of phosphatidylcholine, phosphatidylethanolamine, and [³H]phosphatidylcholine under a stream of nitrogen and then resuspending the lipid film in an appropriate assay buffer followed by sonication to form vesicles.

  • Enzyme Reaction: The assay is performed in a reaction buffer containing HEPES, pH 7.5, and other necessary cofactors. Recombinant human PLD2 enzyme is pre-incubated with varying concentrations of VU0364739 (or vehicle control) for a specified period at room temperature.

  • Initiation and Termination: The enzymatic reaction is initiated by the addition of the [³H]phosphatidylcholine-containing vesicles. The reaction is allowed to proceed at 37°C for a set time and is then terminated by the addition of a quench solution, typically a mixture of chloroform and methanol.

  • Product Separation and Quantification: The radiolabeled product, [³H]choline, is separated from the unreacted substrate by liquid-liquid extraction. The aqueous phase containing the [³H]choline is collected, and the radioactivity is quantified using a scintillation counter.

  • Data Analysis: The percentage of PLD2 activity is calculated relative to the vehicle control. The IC50 value, the concentration of the inhibitor that causes 50% inhibition of the enzyme activity, is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.

Signaling Pathways and Mechanism of Action

VU0364739 exerts its biological effects by inhibiting the enzymatic activity of PLD2, thereby reducing the cellular levels of phosphatidic acid (PA). PA is a critical lipid second messenger that directly and indirectly influences a number of key signaling pathways, most notably the PI3K/Akt/mTOR pathway, which is frequently hyperactivated in cancer.

PLD2 in the PI3K/Akt/mTOR Signaling Pathway

The PI3K/Akt/mTOR pathway is a central regulator of cell growth, proliferation, and survival. The mechanism by which VU0364739 modulates this pathway is illustrated in the following diagram.

PLD2_Akt_mTOR_Pathway RTK Receptor Tyrosine Kinase (RTK) or GPCR PI3K PI3K RTK->PI3K Activates PLD2 PLD2 RTK->PLD2 Activates PIP3 PIP3 PI3K->PIP3 Converts PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Akt Akt PIP3->Akt Recruits to membrane PDK1->Akt Phosphorylates (Thr308) Downstream_Akt Downstream Akt Substrates (e.g., GSK3β, FoxO) Akt->Downstream_Akt Phosphorylates mTORC2 mTORC2 mTORC2->Akt Phosphorylates (Ser473) PA Phosphatidic Acid (PA) PLD2->PA Hydrolyzes PC Phosphatidylcholine (PC) PA->mTORC2 Activates mTORC1 mTORC1 PA->mTORC1 Activates VU0364739 VU0364739 VU0364739->PLD2 Inhibits Survival Cell Survival Downstream_Akt->Survival S6K S6K mTORC1->S6K Phosphorylates fourEBP1 4E-BP1 mTORC1->fourEBP1 Phosphorylates Cell_Growth Cell Growth & Proliferation S6K->Cell_Growth fourEBP1->Cell_Growth Inhibits translation when unphosphorylated

Caption: VU0364739 inhibits PLD2, reducing PA and downstream Akt/mTOR signaling.

Mechanism of Action:

  • Activation of PLD2: Growth factor signaling through receptor tyrosine kinases (RTKs) or G-protein coupled receptors (GPCRs) activates PLD2.

  • Production of Phosphatidic Acid (PA): Activated PLD2 catalyzes the hydrolysis of phosphatidylcholine (PC) to produce PA.

  • Activation of mTOR Complexes: PA directly binds to and activates both mTORC1 and mTORC2.

  • Akt Phosphorylation: mTORC2 is a key kinase responsible for the phosphorylation of Akt at serine 473, a critical step for its full activation.

  • Downstream Signaling: Activated Akt phosphorylates a number of downstream substrates that promote cell survival. Activated mTORC1 phosphorylates S6 kinase (S6K) and 4E-BP1 to promote protein synthesis and cell growth.

  • Inhibition by VU0364739: VU0364739 selectively inhibits PLD2, leading to a decrease in the production of PA. This reduction in PA levels leads to decreased activation of mTORC2 and consequently, reduced phosphorylation and activation of Akt. The diminished mTORC1 signaling also contributes to the anti-proliferative effects.

Experimental Workflow for Assessing the Effect of VU0364739 on Akt Phosphorylation

To validate the proposed mechanism of action, the effect of VU0364739 on Akt phosphorylation can be assessed using the following experimental workflow.

Akt_Phosphorylation_Workflow Start Cancer Cell Line (e.g., with activated PI3K/Akt pathway) Treatment Treat cells with varying concentrations of VU0364739 or vehicle (DMSO) Start->Treatment Lysis Lyse cells and collect protein extracts Treatment->Lysis Quantification Determine protein concentration (e.g., BCA assay) Lysis->Quantification SDS_PAGE Separate proteins by SDS-PAGE Quantification->SDS_PAGE Transfer Transfer proteins to a membrane (e.g., PVDF) SDS_PAGE->Transfer Blocking Block membrane to prevent non-specific antibody binding Transfer->Blocking Primary_Ab Incubate with primary antibodies: - anti-phospho-Akt (Ser473) - anti-total-Akt - anti-loading control (e.g., β-actin) Blocking->Primary_Ab Secondary_Ab Incubate with HRP-conjugated secondary antibodies Primary_Ab->Secondary_Ab Detection Detect signal using chemiluminescence (ECL) Secondary_Ab->Detection Analysis Analyze band intensities to determine the ratio of phospho-Akt to total Akt Detection->Analysis

Caption: Workflow for Western blot analysis of Akt phosphorylation upon VU0364739 treatment.

Conclusion

VU0364739 hydrochloride is a valuable pharmacological tool for investigating the biological roles of PLD2. Its high potency and selectivity make it a superior probe compound compared to earlier, less specific PLD inhibitors. The data presented in this guide highlight its potential as a lead compound for the development of novel therapeutics, particularly in the context of cancers driven by aberrant PI3K/Akt/mTOR signaling. Further research into its metabolic stability, in vivo efficacy in various cancer models, and potential off-target effects will be crucial for its clinical translation. This technical guide provides a solid foundation of the current knowledge on VU0364739, empowering researchers to effectively utilize this compound in their studies and to build upon the existing body of work to further elucidate the therapeutic potential of PLD2 inhibition.

References

The Potent and Selective Inhibition of Phospholipase D2 by VU 0364739 Hydrochloride: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth overview of VU 0364739 hydrochloride, a potent and selective small molecule inhibitor of Phospholipase D2 (PLD2). PLD2 is a critical enzyme in cellular signaling, implicated in a variety of physiological and pathological processes, including cancer progression. This document consolidates key quantitative data, detailed experimental protocols for assessing its inhibitory activity, and visual representations of the associated signaling pathways and experimental workflows. The information presented herein is intended to serve as a comprehensive resource for researchers investigating PLD2 function and developing novel therapeutic agents targeting this enzyme.

Introduction to PLD2 and this compound

Phospholipase D (PLD) enzymes catalyze the hydrolysis of phosphatidylcholine (PC) to generate the second messenger phosphatidic acid (PA) and choline.[1] Mammals have two primary isoforms, PLD1 and PLD2, which share structural similarities but differ in their regulation and subcellular localization.[2] PLD2 is often found at the plasma membrane and is implicated in signaling pathways that control cell proliferation, migration, and survival.[3] Its dysregulation has been linked to various cancers, making it a compelling target for therapeutic intervention.

This compound is a highly selective inhibitor of PLD2.[4] Its ability to discriminate between PLD2 and its closely related isoform, PLD1, makes it a valuable tool for elucidating the specific roles of PLD2 in cellular processes.[5] This guide will delve into the quantitative measures of its inhibitory potency, the methods to assess its activity, and the signaling context in which it operates.

Quantitative Data: Inhibitory Potency and Selectivity

The efficacy of this compound is demonstrated by its low nanomolar inhibition of PLD2 and its significant selectivity over PLD1. This selectivity is crucial for minimizing off-target effects and for precisely dissecting the functions of PLD2.

Compound Target IC50 (nM) Assay Type Selectivity (PLD1/PLD2) Reference
This compoundPLD220Cellular75-fold[4][5]
PLD11500Cellular[4][5]
VU0364739PLD222Biochemical (HEK293 cells)Not specified[6]
ML298 (a successor compound)PLD2355Cellular>53-fold[5][7]
PLD1>20,000Cellular[5][7]

Chemical Properties of this compound

Property Value Reference
IUPAC Name N-(2-(1-(3-fluorophenyl)-4-oxo-1,3,8-triazaspiro[4.5]decan-8-yl)ethyl)-2-naphthamide hydrochloride[8]
Molecular Formula C26H27FN4O2 · HCl[6]
Molecular Weight 482.98 g/mol [6]
Appearance Off-white to light yellow solid[6]
Solubility Soluble in DMSO[6]
CAS Number 1244639-78-8[6]

Experimental Protocols

The following protocols are generalized methods for assessing the inhibitory activity of compounds like this compound against PLD2.

In Vitro PLD2 Activity Assay (Radiometric)

This biochemical assay measures the enzymatic activity of purified PLD2 by quantifying the formation of a radiolabeled product.

Materials:

  • Purified recombinant human PLD2

  • Liposomes containing 1,2-dioleoyl-sn-glycero-3-phosphocholine (DOPC) and [³H]-labeled phosphatidylcholine

  • Assay buffer (e.g., 50 mM HEPES, pH 7.4, 100 mM KCl, 2 mM MgCl₂, 1 mM EGTA)

  • [³H]-butanol

  • This compound (or other inhibitors) dissolved in DMSO

  • Scintillation fluid and counter

Procedure:

  • Prepare liposomes by sonication or extrusion.

  • In a microcentrifuge tube, combine the assay buffer, purified PLD2 enzyme, and varying concentrations of this compound (or DMSO as a vehicle control).

  • Pre-incubate the enzyme and inhibitor for 15 minutes at room temperature.

  • Initiate the reaction by adding the [³H]-PC containing liposomes and [³H]-butanol.

  • Incubate the reaction mixture at 37°C for 30 minutes with gentle agitation.

  • Stop the reaction by adding a mixture of chloroform and methanol (1:2, v/v).

  • Extract the lipids by adding chloroform and water, followed by centrifugation to separate the phases.

  • Collect the lower organic phase containing the lipids.

  • Dry the organic phase under a stream of nitrogen.

  • Resuspend the lipid extract in a small volume of chloroform/methanol (9:1, v/v).

  • Spot the extract onto a thin-layer chromatography (TLC) plate.

  • Develop the TLC plate using an appropriate solvent system (e.g., chloroform/methanol/acetic acid).

  • Visualize the separated lipids (e.g., using iodine vapor).

  • Scrape the spot corresponding to [³H]-phosphatidylbutanol into a scintillation vial.

  • Add scintillation fluid and quantify the radioactivity using a scintillation counter.

  • Calculate the percentage of PLD2 inhibition at each inhibitor concentration and determine the IC50 value.

Cell-Based PLD2 Activity Assay

This assay measures PLD2 activity within intact cells, providing a more physiologically relevant assessment of inhibitor efficacy.

Materials:

  • A suitable cell line (e.g., HEK293 cells overexpressing PLD2, or a cancer cell line with high endogenous PLD2 activity like MDA-MB-231).

  • Cell culture medium and supplements.

  • [³H]-myristic acid or [³H]-palmitic acid for metabolic labeling.

  • Phorbol 12-myristate 13-acetate (PMA) or other stimuli to activate PLD.

  • 1-butanol.

  • This compound (or other inhibitors) dissolved in DMSO.

  • Lysis buffer.

  • Reagents for lipid extraction and TLC as described in the in vitro assay.

Procedure:

  • Seed cells in multi-well plates and allow them to adhere overnight.

  • Label the cells by incubating them with [³H]-myristic acid or [³H]-palmitic acid in the culture medium for 18-24 hours.

  • Wash the cells to remove unincorporated radiolabel.

  • Pre-treat the cells with various concentrations of this compound (or DMSO) for 1-2 hours.

  • Add 1-butanol to the medium (final concentration ~0.3-0.5%).

  • Stimulate the cells with PMA (or another appropriate agonist) for 30-60 minutes to activate PLD.

  • Terminate the reaction by aspirating the medium and adding ice-cold methanol.

  • Scrape the cells and collect the cell lysate.

  • Perform lipid extraction, separation by TLC, and quantification of [³H]-phosphatidylbutanol as described in the in vitro assay protocol.

  • Normalize the results to total lipid radioactivity or protein concentration.

  • Calculate the percentage of inhibition and determine the cellular IC50 value.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate the key signaling pathways involving PLD2 and a typical experimental workflow for evaluating PLD2 inhibitors.

PLD2 Signaling Pathway

PLD2_Signaling RTK Receptor Tyrosine Kinase (e.g., EGFR) Grb2 Grb2 RTK->Grb2 SOS SOS Grb2->SOS PLD2 PLD2 Grb2->PLD2 Ras Ras SOS->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Migration, Survival ERK->Proliferation PA Phosphatidic Acid (PA) PLD2->PA Choline Choline PLD2->Choline PC Phosphatidylcholine (PC) PC->PLD2 PA->Raf recruits & activates VU0364739 VU 0364739 hydrochloride VU0364739->PLD2 inhibits

Caption: PLD2 signaling cascade initiated by receptor tyrosine kinases.

Experimental Workflow for PLD2 Inhibition

Experimental_Workflow start Start: Hypothesis (PLD2 is a therapeutic target) inhibitor_screen Screen for PLD2 Inhibitors (e.g., VU 0364739) start->inhibitor_screen biochem_assay Biochemical Assay (In Vitro) ic50 Determine IC50 and Selectivity biochem_assay->ic50 cell_assay Cell-Based Assay (In Vivo) cell_assay->ic50 inhibitor_screen->biochem_assay inhibitor_screen->cell_assay downstream Assess Downstream Signaling Effects ic50->downstream phenotype Evaluate Cellular Phenotypes (Proliferation, Migration) downstream->phenotype animal_models In Vivo Animal Models (e.g., Xenografts) phenotype->animal_models end Conclusion: Therapeutic Potential animal_models->end

Caption: Workflow for the evaluation of PLD2 inhibitors.

Conclusion

This compound stands out as a critical research tool for the study of PLD2. Its high potency and selectivity allow for the precise interrogation of PLD2-mediated signaling pathways. The data and protocols presented in this guide offer a solid foundation for researchers aiming to understand the roles of PLD2 in health and disease, and for those in the process of developing next-generation PLD2 inhibitors for therapeutic applications. As our understanding of PLD2's functions continues to grow, the utility of selective inhibitors like this compound will undoubtedly increase.

References

VU 0364739 Hydrochloride: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Initial reports and user queries have occasionally misidentified VU 0364739 hydrochloride as a selective M5 negative allosteric modulator. This document clarifies that based on current scientific literature, this compound is a potent and selective inhibitor of Phospholipase D2 (PLD2). To address the initial query comprehensively, this guide provides information on both this compound as a PLD2 inhibitor and general information regarding the M5 muscarinic acetylcholine receptor, including its signaling pathway and methods for characterizing its negative allosteric modulators (NAMs).

Core Chemical Properties of this compound

This section provides the key chemical and physical properties of this compound, a well-characterized PLD2 inhibitor.

PropertyValue
Chemical Name N-[2-[1-(3-Fluorophenyl)-4-oxo-1,3,8-triazaspiro[4.5]dec-8-yl]ethyl]-2-naphthalenecarboxamide hydrochloride
Molecular Formula C₂₆H₂₇FN₄O₂·HCl
Molecular Weight 482.98 g/mol
CAS Number 1244640-48-9
Appearance Solid
Purity ≥98% (typically assessed by HPLC)
Solubility Soluble in DMSO (e.g., to 100 mM)
Storage Desiccate at room temperature

Mechanism of Action: A Selective PLD2 Inhibitor

VU 0364739 is a potent and selective small molecule inhibitor of Phospholipase D2 (PLD2).[1][2] It exhibits significant selectivity for PLD2 over the PLD1 isoform.

Quantitative Data on PLD Inhibition:

ParameterValue
PLD2 IC₅₀ ~20 nM
PLD1 IC₅₀ ~1500 nM
Selectivity ~75-fold for PLD2 over PLD1

The inhibition of PLD2 by VU 0364739 prevents the hydrolysis of phosphatidylcholine (PC) into phosphatidic acid (PA) and choline. PA is a critical lipid second messenger involved in various cellular processes, including cell proliferation, migration, and membrane trafficking.

The M5 Muscarinic Acetylcholine Receptor (A Separate Target)

While this compound is not an M5 modulator, the M5 muscarinic acetylcholine receptor is a G-protein coupled receptor (GPCR) that is a subject of significant research interest. M5 receptors are primarily coupled to Gq/11 proteins.

M5 Receptor Signaling Pathway

Activation of the M5 receptor by its endogenous ligand, acetylcholine, initiates a signaling cascade through the Gq/11 protein. This leads to the activation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into two second messengers: inositol trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ binds to its receptors on the endoplasmic reticulum, leading to the release of intracellular calcium (Ca²⁺). DAG, along with the elevated intracellular Ca²⁺, activates protein kinase C (PKC), which then phosphorylates various downstream targets, leading to a cellular response.

M5_Signaling_Pathway ACh Acetylcholine M5R M5 Receptor ACh->M5R Gq Gq Protein M5R->Gq activates PLC Phospholipase C (PLC) Gq->PLC activates PIP2 PIP₂ PLC->PIP2 hydrolyzes IP3 IP₃ PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER binds to receptor on PKC Protein Kinase C (PKC) DAG->PKC activates Ca2 Ca²⁺ Release ER->Ca2 Ca2->PKC co-activates Response Cellular Response PKC->Response phosphorylates targets Experimental_Workflow Start Compound Library PrimaryScreen Primary Screen: M5 Functional Assay (e.g., Ca²⁺ Mobilization) Start->PrimaryScreen Hits Initial Hits PrimaryScreen->Hits Selectivity Selectivity Profiling: M1, M2, M3, M4 Functional Assays Hits->Selectivity SelectiveHits M5-Selective Hits Selectivity->SelectiveHits MoA Mechanism of Action: - Radioligand Binding - Agonist Curve Shift SelectiveHits->MoA NAM Confirmed M5 NAM MoA->NAM LeadOpt Lead Optimization NAM->LeadOpt InVivo In Vivo Studies LeadOpt->InVivo End Preclinical Candidate InVivo->End

References

In-Depth Technical Guide: VU 0364739 hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

An Essential Tool for Investigating Phospholipase D2 Signaling

This technical guide provides a comprehensive overview of VU 0364739 hydrochloride (CAS Number: 1244640-48-9), a potent and selective inhibitor of Phospholipase D2 (PLD2). This document is intended for researchers, scientists, and drug development professionals interested in the pharmacological modulation of PLD2 and its role in various physiological and pathological processes.

Chemical and Physical Properties

This compound is a synthetic small molecule belonging to the N-(2-(4-oxo-1-phenyl-1,3,8-triazaspiro[4.5]decan-8-yl)ethyl)benzamide class of compounds. Its key properties are summarized in the table below.

PropertyValue
CAS Number 1244640-48-9
Molecular Formula C₂₆H₂₇FN₄O₂·HCl
Molecular Weight 482.98 g/mol
Appearance White to off-white solid
Solubility Soluble in DMSO

Mechanism of Action and Pharmacological Profile

VU 0364739 is a highly selective, allosteric inhibitor of Phospholipase D2 (PLD2). PLD enzymes catalyze the hydrolysis of phosphatidylcholine (PC) to generate the second messenger phosphatidic acid (PA), which is involved in a multitude of cellular processes, including cell proliferation, survival, and migration. VU 0364739 exhibits a significant preference for PLD2 over its isoform, PLD1.

Potency and Selectivity

The inhibitory activity of VU 0364739 has been characterized in both biochemical and cellular assays.

TargetIC₅₀ (in vitro)IC₅₀ (cellular)Selectivity (PLD1/PLD2)
PLD2 20 nM~20 nM\multirow{2}{*}{75-fold}
PLD1 1500 nM~1.5 µM

IC₅₀ values are approximate and may vary depending on the specific assay conditions.

Synthesis

The synthesis of this compound involves a multi-step process centered around the construction of the 1,3,8-triazaspiro[4.5]decan-4-one core. The key steps are outlined below. While a detailed, step-by-step protocol for the hydrochloride salt is not publicly available, the synthesis of the parent compound, N-(2-(1-(3-fluorophenyl)-4-oxo-1,3,8-triazaspiro[4.5]decan-8-yl)ethyl)-2-naphthamide, has been described.

Synthetic Workflow

G cluster_0 Core Synthesis cluster_1 Amide Coupling and Final Product A N-benzyl-4-piperidone C Strecker Reaction A->C B 3-Fluoroaniline B->C D Acidic Hydrolysis C->D E Carboxamide Intermediate D->E F Microwave-assisted Cyclization E->F G 1-(3-fluorophenyl)-1,3,8-triazaspiro[4.5]decan-4-one Core F->G H Core Intermediate G->H J Reductive Amination H->J I 2-(2-Naphthoyl)aminoacetaldehyde I->J K N-(2-(1-(3-fluorophenyl)-4-oxo-1,3,8-triazaspiro[4.5]decan-8-yl)ethyl)-2-naphthamide J->K L HCl treatment K->L M This compound L->M

Caption: Synthetic scheme for this compound.

Biological Activities and Applications

VU 0364739 has been utilized as a pharmacological tool to investigate the biological functions of PLD2 in various contexts, particularly in cancer and inflammatory diseases.

In Vitro Studies
  • Anti-proliferative Effects: VU 0364739 has been shown to inhibit the proliferation of cancer cell lines, such as the MDA-MB-231 human breast cancer cell line, in a dose- and time-dependent manner.

  • Induction of Apoptosis: The compound induces apoptosis in cancer cells, as evidenced by increased caspase-3 and caspase-7 activity.

In Vivo Studies
  • DSS-Induced Colitis Model: In a murine model of dextran sulfate sodium (DSS)-induced colitis, administration of this compound (10 mg/kg) has been demonstrated to ameliorate disease symptoms, suggesting a role for PLD2 in intestinal inflammation.

Signaling Pathways

PLD2 is a key enzyme in cellular signaling, and its inhibition by VU 0364739 can impact multiple downstream pathways. The phosphatidic acid produced by PLD2 acts as a signaling molecule that can modulate the activity of various proteins, including kinases and phosphatases, thereby influencing cell growth, survival, and apoptosis.

G cluster_0 PLD2 Signaling Cascade PC Phosphatidylcholine PLD2 PLD2 PC->PLD2 hydrolysis PA Phosphatidic Acid PLD2->PA mTOR mTOR PA->mTOR Akt Akt PA->Akt Proliferation Cell Proliferation mTOR->Proliferation Bcl2 Bcl-2/Bcl-xL Akt->Bcl2 upregulation Apoptosis Apoptosis Bcl2->Apoptosis inhibition VU0364739 VU 0364739 VU0364739->PLD2 inhibition

Caption: Simplified PLD2 signaling pathway.

Experimental Protocols

The following are representative protocols for assays in which this compound has been utilized. These should be adapted and optimized for specific experimental conditions.

In Vitro PLD2 Enzymatic Assay

This protocol is a generalized procedure based on published methods.

  • Reagents:

    • Recombinant human PLD2 enzyme

    • Phosphatidylcholine (PC) substrate (e.g., with a fluorescent or radiolabeled headgroup)

    • Assay buffer (e.g., 50 mM HEPES, pH 7.5, 100 mM KCl, 1 mM EGTA, 2 mM MgCl₂)

    • This compound dissolved in DMSO

  • Procedure:

    • Prepare serial dilutions of this compound in DMSO.

    • In a microplate, add the assay buffer, substrate, and the diluted inhibitor.

    • Initiate the reaction by adding the recombinant PLD2 enzyme.

    • Incubate the plate at 37°C for a predetermined time (e.g., 30-60 minutes).

    • Stop the reaction (e.g., by adding a quenching solution).

    • Measure the product formation using an appropriate detection method (e.g., fluorescence or scintillation counting).

    • Calculate the IC₅₀ value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Cell Proliferation Assay (MDA-MB-231 cells)

This protocol is based on a standard MTT or CCK-8 assay.

  • Materials:

    • MDA-MB-231 cells

    • Complete growth medium (e.g., DMEM with 10% FBS)

    • 96-well cell culture plates

    • This compound

    • MTT or CCK-8 reagent

    • Solubilization buffer (for MTT)

  • Procedure:

    • Seed MDA-MB-231 cells in a 96-well plate at a density of approximately 5,000 cells/well and allow them to adhere overnight.

    • Treat the cells with various concentrations of this compound for 24, 48, or 72 hours.

    • At the end of the treatment period, add the MTT or CCK-8 reagent to each well and incubate according to the manufacturer's instructions.

    • If using MTT, add the solubilization buffer to dissolve the formazan crystals.

    • Measure the absorbance at the appropriate wavelength using a microplate reader.

    • Express the results as a percentage of the vehicle-treated control.

Caspase-3/7 Activity Assay

This protocol utilizes a commercially available luminescent or fluorescent caspase-3/7 assay kit.

  • Materials:

    • Cells treated with this compound as in the proliferation assay.

    • Caspase-3/7 assay kit (containing substrate and lysis buffer).

  • Procedure:

    • Culture and treat cells in a 96-well plate as described above.

    • Equilibrate the plate and the caspase-3/7 reagent to room temperature.

    • Add the caspase-3/7 reagent to each well according to the manufacturer's instructions.

    • Incubate the plate at room temperature for the recommended time, protected from light.

    • Measure the luminescence or fluorescence using a microplate reader.

    • Normalize the results to cell number or protein concentration if necessary.

In Vivo DSS-Induced Colitis Model

This is a representative protocol and requires appropriate ethical approval and adherence to animal welfare guidelines.

  • Animals:

    • Male C57BL/6 mice (8-10 weeks old).

  • Induction of Colitis:

    • Administer 2.5-3% (w/v) DSS in the drinking water for 5-7 days.

  • Treatment:

    • Administer this compound (e.g., 10 mg/kg) or vehicle via an appropriate route (e.g., intraperitoneal injection) daily or on a specified schedule.

  • Monitoring:

    • Record body weight, stool consistency, and the presence of blood in the feces daily to calculate the Disease Activity Index (DAI).

  • DAI Scoring:

    • Weight Loss: 0 (none), 1 (1-5%), 2 (5-10%), 3 (10-15%), 4 (>15%).

    • Stool Consistency: 0 (normal), 2 (loose), 4 (diarrhea).

    • Bleeding: 0 (none), 2 (occult blood), 4 (gross bleeding).

  • Endpoint Analysis:

    • At the end of the study, sacrifice the animals and collect the colons for measurement of length and histological analysis.

Selectivity Profile

Conclusion

This compound is a valuable research tool for the specific inhibition of PLD2. Its high potency and selectivity allow for the precise dissection of PLD2-mediated signaling pathways in a variety of cellular and in vivo models. This guide provides a foundational understanding of its properties, synthesis, and applications, enabling researchers to effectively utilize this compound in their studies.

In-Depth Technical Guide: VU0364739 Hydrochloride in Cancer Cell Lines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

VU0364739 hydrochloride is a potent and selective inhibitor of Phospholipase D2 (PLD2), an enzyme implicated in the generation of the second messenger phosphatidic acid (PA). Elevated PLD activity is observed in various cancers and is associated with increased cell proliferation, survival, and migration. This technical guide provides a comprehensive overview of the effects of VU0364739 hydrochloride on cancer cell lines, with a focus on quantitative data, detailed experimental protocols, and the underlying signaling pathways.

Core Mechanism of Action

VU0364739 hydrochloride exerts its effects by specifically inhibiting the enzymatic activity of PLD2. PLD2 catalyzes the hydrolysis of phosphatidylcholine (PC) to produce PA. PA, in turn, acts as a critical signaling molecule, influencing a variety of downstream pathways crucial for cancer progression, most notably the PI3K/Akt/mTOR pathway. By blocking PA production, VU0364739 hydrochloride effectively dampens these pro-survival and pro-proliferative signals.

Signaling Pathway

The inhibition of PLD2 by VU0364739 hydrochloride disrupts a key signaling cascade integral to cancer cell growth and survival. The pathway can be visualized as follows:

PLD2_Pathway PC Phosphatidylcholine (PC) PLD2 PLD2 PC->PLD2 Substrate PA Phosphatidic Acid (PA) PLD2->PA Hydrolysis VU0364739 VU0364739 hydrochloride VU0364739->PLD2 Inhibits PI3K PI3K PA->PI3K Activates Akt Akt PI3K->Akt Activates mTOR mTOR Akt->mTOR Activates Proliferation Cell Proliferation & Survival mTOR->Proliferation Promotes

Figure 1: Signaling pathway inhibited by VU0364739 hydrochloride.

Effects on Cancer Cell Lines: Quantitative Data

While extensive quantitative data for VU0364739 hydrochloride across a wide range of cancer cell lines is still emerging in the public domain, preliminary studies have focused on its impact on prostate cancer.

Table 1: Effect of VU0364739 Hydrochloride on Prostate Cancer Cell Lines

Cell LineAssayEndpointObserved Effect
PC-3Cell Viability (MTS)Reduction in viable cellsDose-dependent decrease
DU145Cell Viability (MTS)Reduction in viable cellsDose-dependent decrease
LNCaPCell Viability (MTS)Reduction in viable cellsDose-dependent decrease
PC-3Colony FormationNumber and size of coloniesSignificant reduction
DU145Colony FormationNumber and size of coloniesSignificant reduction
LNCaPColony FormationNumber and size of coloniesSignificant reduction
PC-3Cell Migration (Wound Healing)Rate of wound closureInhibition of cell migration
DU145Cell Migration (Wound Healing)Rate of wound closureInhibition of cell migration

Note: Specific IC50 values for cell viability and quantitative migration inhibition rates are not yet consistently reported in publicly available literature.

Experimental Protocols

The following are detailed methodologies for key experiments to assess the effects of VU0364739 hydrochloride on cancer cell lines.

Cell Viability Assay (MTS)

This protocol is for determining the dose-dependent effect of VU0364739 hydrochloride on the viability of cancer cells.

MTS_Workflow A 1. Seed Cells (e.g., 5,000 cells/well in 96-well plate) B 2. Incubate (24 hours) A->B C 3. Treat with VU0364739 HCl (serial dilutions) B->C D 4. Incubate (e.g., 48-72 hours) C->D E 5. Add MTS Reagent D->E F 6. Incubate (1-4 hours) E->F G 7. Measure Absorbance (490 nm) F->G H 8. Calculate IC50 G->H

Figure 2: Workflow for MTS cell viability assay.

Materials:

  • Cancer cell line of interest (e.g., PC-3, DU145, LNCaP)

  • Complete culture medium

  • 96-well clear-bottom tissue culture plates

  • VU0364739 hydrochloride stock solution (in DMSO)

  • MTS reagent (e.g., CellTiter 96® AQueous One Solution Cell Proliferation Assay)

  • Microplate reader

Procedure:

  • Seed cells into a 96-well plate at a density of 5,000 cells/well in 100 µL of complete medium and incubate for 24 hours.

  • Prepare serial dilutions of VU0364739 hydrochloride in complete medium from the stock solution.

  • Remove the medium from the wells and add 100 µL of the respective drug dilutions. Include vehicle control (DMSO) wells.

  • Incubate the plate for the desired treatment period (e.g., 48 or 72 hours).

  • Add 20 µL of MTS reagent to each well.

  • Incubate for 1-4 hours at 37°C in a humidified, 5% CO2 incubator.

  • Measure the absorbance at 490 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using appropriate software.

Colony Formation Assay

This assay assesses the effect of VU0364739 hydrochloride on the ability of single cells to undergo clonal expansion and form colonies.

Colony_Formation_Workflow A 1. Seed Cells at Low Density (e.g., 500-1000 cells/well in 6-well plate) B 2. Treat with VU0364739 HCl A->B C 3. Incubate (10-14 days) B->C D 4. Fix Colonies (e.g., Methanol) C->D E 5. Stain Colonies (e.g., Crystal Violet) D->E F 6. Count Colonies E->F

Figure 3: Workflow for colony formation assay.

Materials:

  • Cancer cell line of interest

  • Complete culture medium

  • 6-well tissue culture plates

  • VU0364739 hydrochloride

  • Methanol

  • 0.5% Crystal Violet solution

Procedure:

  • Seed cells at a low density (e.g., 500-1000 cells/well) in 6-well plates and allow them to adhere overnight.

  • Treat the cells with various concentrations of VU0364739 hydrochloride.

  • Incubate the plates for 10-14 days, replacing the medium with fresh drug-containing medium every 2-3 days.

  • After the incubation period, wash the wells with PBS, and fix the colonies with cold methanol for 15 minutes.

  • Stain the colonies with 0.5% crystal violet solution for 15 minutes.

  • Wash the wells with water and allow them to air dry.

  • Count the number of colonies (typically >50 cells) in each well.

Wound Healing (Scratch) Assay

This assay evaluates the effect of VU0364739 hydrochloride on cell migration.

Materials:

  • Cancer cell line of interest

  • Complete culture medium

  • 6-well or 12-well tissue culture plates

  • Sterile 200 µL pipette tip

  • VU0364739 hydrochloride

Procedure:

  • Seed cells in 6-well or 12-well plates and grow them to form a confluent monolayer.

  • Create a "scratch" or "wound" in the monolayer using a sterile 200 µL pipette tip.

  • Wash the wells with PBS to remove detached cells.

  • Add fresh medium containing different concentrations of VU0364739 hydrochloride or vehicle control.

  • Capture images of the wound at 0 hours and at various time points (e.g., 12, 24, 48 hours) using a microscope.

  • Measure the width of the wound at different points and calculate the rate of wound closure.

Apoptosis Assay (Annexin V/Propidium Iodide Staining)

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells following treatment with VU0364739 hydrochloride.

Materials:

  • Cancer cell line of interest

  • Complete culture medium

  • 6-well tissue culture plates

  • VU0364739 hydrochloride

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)

  • Flow cytometer

Procedure:

  • Seed cells in 6-well plates and treat with VU0364739 hydrochloride for the desired duration.

  • Harvest the cells (including any floating cells in the medium) and wash them with cold PBS.

  • Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.

  • To 100 µL of the cell suspension, add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide.

  • Incubate the cells for 15 minutes at room temperature in the dark.

  • Add 400 µL of 1X Binding Buffer to each tube.

  • Analyze the samples by flow cytometry within one hour.

Western Blot Analysis

This technique is used to detect changes in the protein expression and phosphorylation status of key components of the PLD2-Akt-mTOR signaling pathway.

Materials:

  • Cancer cell line of interest

  • VU0364739 hydrochloride

  • RIPA buffer with protease and phosphatase inhibitors

  • Primary antibodies (e.g., anti-p-Akt, anti-Akt, anti-p-mTOR, anti-mTOR, anti-β-actin)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • SDS-PAGE and Western blotting equipment

Procedure:

  • Treat cells with VU0364739 hydrochloride for the desired time.

  • Lyse the cells in RIPA buffer and quantify the protein concentration.

  • Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.

  • Block the membrane and incubate with primary antibodies overnight at 4°C.

  • Wash the membrane and incubate with HRP-conjugated secondary antibodies.

  • Detect the protein bands using a chemiluminescent substrate and an imaging system.

Conclusion

VU0364739 hydrochloride demonstrates significant potential as an anti-cancer agent by selectively targeting PLD2 and inhibiting downstream pro-survival signaling pathways. The experimental protocols detailed in this guide provide a robust framework for researchers to further investigate the efficacy and mechanisms of action of this compound in various cancer cell line models. Future studies should focus on establishing comprehensive quantitative data, including IC50 values across a broader range of cancer types, and elucidating the full spectrum of its effects on tumor biology in vivo.

An In-depth Technical Guide to the Selective PLD2 Inhibitor VU0364739

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

VU0364739 is a potent and selective small molecule inhibitor of Phospholipase D2 (PLD2), an enzyme implicated in a variety of cellular processes, including signal transduction, membrane trafficking, and cytoskeletal organization. Dysregulation of PLD2 activity has been linked to several pathologies, most notably cancer, where it plays a role in cell proliferation, survival, and metastasis. This technical guide provides a comprehensive overview of VU0364739, including its mechanism of action, biochemical and cellular activity, and detailed protocols for its use in research settings. The information presented herein is intended to equip researchers and drug development professionals with the necessary knowledge to effectively utilize VU0364739 as a tool to investigate the physiological and pathological roles of PLD2.

Introduction to VU0364739

VU0364739, chemically known as N-(2-(1-(3-fluorophenyl)-4-oxo-1,3,8-triazaspiro[4.5]decan-8-yl)ethyl)-2-naphthamide, is a well-characterized selective inhibitor of PLD2.[1] It emerged from a diversity-oriented synthesis approach aimed at improving the potency and selectivity of PLD inhibitors.[2] While an earlier generation inhibitor, VU0364739 still potently inhibits PLD1 at standard in vitro concentrations, newer compounds like ML298 offer greater selectivity.[3] Nevertheless, VU0364739 remains a valuable tool for studying PLD2 function.

Mechanism of Action

VU0364739 exhibits a dual mechanism of inhibition, targeting both the catalytic (orthosteric) site and an allosteric site on the PLD2 enzyme. This dual-binding mode contributes to its high potency. The inhibition of PLD2 by VU0364739 prevents the hydrolysis of phosphatidylcholine (PC) into phosphatidic acid (PA) and choline. PA is a critical lipid second messenger that activates a multitude of downstream signaling pathways involved in cell growth, proliferation, and survival.

Quantitative Data

The following tables summarize the key quantitative data for VU0364739.

Table 1: Physicochemical Properties of VU0364739

PropertyValueReference
Chemical Formula C₂₆H₂₇FN₄O₂[4]
Molecular Weight 446.52 g/mol [4]
CAS Number 1244639-78-8[4]
Appearance Off-white to light yellow solid[4]
Solubility Soluble in DMSO (up to 200 mg/mL)[4]
Storage Powder: -20°C for 3 years; In solvent: -80°C for 6 months[4]

Table 2: In Vitro and Cellular Potency of VU0364739

Assay TypeTargetIC₅₀Reference
Biochemical Assay Human PLD222 nM[4]
Cellular Assay (HEK293 cells) Human PLD220 nM[3][4]
Cellular Assay Human PLD11500 nM[3]

Table 3: In Vivo Pharmacokinetic Properties of VU0364739 in Rats

ParameterRouteValueReference
Clearance (CL) IV (1 mg/kg)61.5 mL/min/kg[5]
**Half-life (t₁/₂) **IV (1 mg/kg)1.52 h[5]
Volume of Distribution (Vdss) IV (1 mg/kg)8.1 L/kg[5]
Plasma Concentration PO (10 mg/kg)39.9 ng/mL[5]
Brain Concentration PO (10 mg/kg)29 ng/mL[5]

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate key signaling pathways involving PLD2 and a general workflow for characterizing PLD inhibitors.

PLD2_Signaling_Pathway cluster_Ras_MAPK Ras/MAPK Pathway cluster_PI3K_Akt PI3K/Akt Pathway RTK Receptor Tyrosine Kinase (RTK) PLD2 PLD2 RTK->PLD2 GPCR G-Protein Coupled Receptor (GPCR) GPCR->PLD2 PA Phosphatidic Acid (PA) PLD2->PA hydrolyzes PC Phosphatidylcholine (PC) PC->PLD2 Grb2 Grb2 PA->Grb2 PI3K PI3K PA->PI3K activates VU0364739 VU0364739 VU0364739->PLD2 inhibits Sos Sos Grb2->Sos Ras Ras Sos->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation ERK->Proliferation PIP3 PIP3 PI3K->PIP3 PIP2 PIP2 PIP2->PIP3 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt Survival Cell Survival & Growth Akt->Survival mTORC2 mTORC2 mTORC2->Akt Experimental_Workflow cluster_in_vitro In Vitro Characterization cluster_cellular Cellular Characterization cluster_in_vivo In Vivo Evaluation biochemical_assay Biochemical PLD2 Activity Assay selectivity_assay PLD1 vs. PLD2 Selectivity Assay biochemical_assay->selectivity_assay cellular_assay Cellular PLD Activity Assay biochemical_assay->cellular_assay western_blot Western Blot for Downstream Signaling (p-Akt, p-ERK) cellular_assay->western_blot pk_studies Pharmacokinetic Studies cellular_assay->pk_studies proliferation_assay Cell Proliferation/ Viability Assay western_blot->proliferation_assay tumor_model Xenograft Tumor Model pk_studies->tumor_model

References

Methodological & Application

Application Notes and Protocols for VU0364739 Hydrochloride in In Vitro Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

VU0364739 hydrochloride is a potent and selective inhibitor of Phospholipase D2 (PLD2), a key enzyme in cellular signaling pathways.[1] Dysregulation of PLD2 activity has been implicated in various diseases, including cancer, making it a compelling target for therapeutic intervention. These application notes provide detailed protocols for in vitro assays to characterize the inhibitory activity of VU0364739 and to investigate its effects on cellular signaling.

Mechanism of Action

VU0364739 acts as a mixed-kinetics inhibitor, targeting both the catalytic site and an allosteric site on the PLD2 enzyme. This dual-inhibitory mechanism contributes to its high potency and selectivity for PLD2 over the PLD1 isoform.

Quantitative Data Summary

The inhibitory potency of VU0364739 hydrochloride against PLD1 and PLD2 has been determined in various in vitro assays. The following table summarizes the reported half-maximal inhibitory concentration (IC50) values.

Target Assay Type Cell Line/System IC50 (nM) Selectivity (PLD1/PLD2)
PLD2Cellular-20~75-fold
PLD1Cellular-1500
PLD2CellularHeLa350>53-fold
PLD1CellularHeLa>20,000

Note: IC50 values can vary depending on the specific assay conditions and cell line used.[1][2]

Experimental Protocols

Two primary methods for determining PLD activity in vitro are described below: a traditional transphosphatidylation assay using 1-butanol and a more modern, non-radioactive coupled enzyme assay.

Protocol 1: In Vitro PLD Activity Assay (Transphosphatidylation Method)

This assay measures PLD activity by detecting the formation of phosphatidylbutanol (PBut), a product of the transphosphatidylation reaction catalyzed by PLD in the presence of a primary alcohol like 1-butanol.[1][3]

Materials:

  • Cells expressing PLD2 (e.g., HEK293, HeLa, or other relevant cell lines)

  • VU0364739 hydrochloride

  • 1-butanol

  • Cell lysis buffer (e.g., RIPA buffer)

  • Lipid extraction solvents (e.g., chloroform, methanol, HCl)

  • Thin Layer Chromatography (TLC) plates (silica gel)

  • TLC developing solvent (e.g., chloroform/methanol/acetic acid)

  • Phosphorimager or scintillation counter (for radiolabeled substrates) or Mass Spectrometer

Procedure:

  • Cell Culture and Treatment:

    • Plate cells in 6-well plates and grow to 80-90% confluency.

    • Pre-treat cells with varying concentrations of VU0364739 hydrochloride or vehicle control (DMSO) for 30 minutes.

  • PLD Activity Stimulation:

    • Add 1-butanol to a final concentration of 0.3-1% to each well.

    • Stimulate PLD activity with an appropriate agonist (e.g., phorbol 12-myristate 13-acetate - PMA) if required for the specific experimental question.

    • Incubate for 15-30 minutes at 37°C.

  • Lipid Extraction:

    • Aspirate the media and wash the cells with ice-cold PBS.

    • Lyse the cells and extract the lipids using a suitable method (e.g., Bligh-Dyer extraction).

  • TLC Analysis:

    • Spot the extracted lipids onto a silica TLC plate.

    • Develop the TLC plate in a chamber with an appropriate solvent system to separate the different lipid species.

    • Visualize and quantify the PBut spots using a phosphorimager (if using radiolabeled precursors) or by scraping the spots and using scintillation counting. Alternatively, extracted lipids can be analyzed by mass spectrometry for quantification of PBut.

  • Data Analysis:

    • Calculate the percentage of PLD activity relative to the vehicle-treated control.

    • Plot the percentage of inhibition against the logarithm of the VU0364739 concentration to determine the IC50 value.

Protocol 2: Non-Radioactive PLD Activity Assay (Coupled Enzyme Assay)

This commercially available kit-based assay provides a colorimetric or fluorometric method to measure PLD activity.[4][5][6][7] PLD hydrolyzes phosphatidylcholine to produce choline, which is then oxidized by choline oxidase to generate hydrogen peroxide. The hydrogen peroxide, in the presence of a peroxidase, reacts with a probe to produce a colored or fluorescent product.

Materials:

  • PLD Activity Assay Kit (containing assay buffer, substrate, enzyme mix, probe, and standard)

  • Cells or purified PLD enzyme

  • VU0364739 hydrochloride

  • 96-well microplate (clear for colorimetric, black for fluorometric)

  • Microplate reader

Procedure:

  • Sample Preparation:

    • Prepare cell lysates or purified enzyme samples in the provided assay buffer.

  • Standard Curve Preparation:

    • Prepare a choline or H2O2 standard curve according to the kit instructions.

  • Inhibitor Treatment:

    • To the sample wells, add varying concentrations of VU0364739 hydrochloride or vehicle control.

  • Reaction Mix Preparation:

    • Prepare a reaction mix containing the assay buffer, PLD substrate, enzyme mix, and probe as per the kit's protocol.

  • Assay Measurement:

    • Add the reaction mix to each well of the 96-well plate containing the samples and standards.

    • Incubate the plate at 37°C for 30-60 minutes, protected from light.

    • Measure the absorbance (at ~570 nm for colorimetric) or fluorescence (at Ex/Em = 535/587 nm for fluorometric) using a microplate reader.

  • Data Analysis:

    • Subtract the background reading from all measurements.

    • Use the standard curve to determine the amount of choline or H2O2 produced in each sample.

    • Calculate the PLD activity and the percentage of inhibition for each concentration of VU0364739.

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration to determine the IC50 value.

Signaling Pathways and Experimental Workflows

PLD2 Signaling Pathway

VU0364739 inhibits PLD2, which is a critical node in several signaling pathways. A key pathway involves the Epidermal Growth Factor Receptor (EGFR). Upon activation, EGFR can stimulate PLD2 activity. PLD2, in turn, produces phosphatidic acid (PA), a lipid second messenger. PA can then activate downstream signaling cascades, including the PI3K/Akt and Ras/MAPK pathways, which are crucial for cell survival, proliferation, and migration.[8][9][10][11]

PLD2_Signaling_Pathway cluster_membrane Plasma Membrane cluster_cytosol Cytosol EGFR EGFR PLD2 PLD2 EGFR->PLD2 Stimulation PA Phosphatidic Acid (PA) PLD2->PA Hydrolysis of PC Grb2 Grb2 PLD2->Grb2 PC Phosphatidylcholine (PC) PI3K PI3K PA->PI3K Activation Akt Akt PI3K->Akt Activation Cell_Response Cell Survival, Proliferation, Migration Akt->Cell_Response SOS SOS Grb2->SOS Recruitment Ras Ras SOS->Ras Activation MAPK_Pathway MAPK Pathway Ras->MAPK_Pathway Activation MAPK_Pathway->Cell_Response VU0364739 VU 0364739 VU0364739->PLD2 Inhibition EGF EGF EGF->EGFR Activation

Caption: PLD2 signaling downstream of EGFR activation.

Experimental Workflow for IC50 Determination

The following diagram illustrates the general workflow for determining the IC50 value of VU0364739 using an in vitro PLD activity assay.

IC50_Workflow start Start cell_culture Cell Culture / Enzyme Preparation start->cell_culture inhibitor_prep Prepare Serial Dilutions of VU 0364739 start->inhibitor_prep treatment Incubate Cells/Enzyme with Inhibitor cell_culture->treatment inhibitor_prep->treatment assay Perform PLD Activity Assay treatment->assay data_acq Measure Signal (Absorbance/Fluorescence/Radioactivity) assay->data_acq analysis Data Analysis: - Calculate % Inhibition - Plot Dose-Response Curve data_acq->analysis ic50 Determine IC50 Value analysis->ic50 end End ic50->end

References

Application Notes and Protocols for VU 0364739 Hydrochloride in Cell Culture

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

VU 0364739 hydrochloride is a potent and highly selective small molecule inhibitor of Phospholipase D2 (PLD2), a key enzyme in cellular signaling pathways.[1][2] It exhibits significantly greater potency for PLD2 over its isoform PLD1, making it a valuable tool for investigating the specific roles of PLD2 in various biological processes.[1][3] These application notes provide detailed protocols and guidelines for the effective use of this compound in cell culture experiments, aiding in the exploration of PLD2-mediated signaling in health and disease.

Mechanism of Action

This compound acts as a dual inhibitor, targeting both the catalytic site and an allosteric site on the PLD2 enzyme.[4] This dual-binding mechanism contributes to its high potency and selectivity. PLD2 catalyzes the hydrolysis of phosphatidylcholine (PC) to generate phosphatidic acid (PA) and choline. PA is a critical second messenger that recruits and activates a multitude of downstream effector proteins, thereby influencing a wide range of cellular functions including cell proliferation, survival, migration, and membrane trafficking. By inhibiting PLD2, this compound effectively reduces the production of PA, leading to the modulation of these downstream signaling pathways.

Quantitative Data Summary

The following tables summarize the key quantitative data for this compound based on available literature.

Table 1: Inhibitory Activity

TargetIC₅₀ (nM)Selectivity (fold)Reference
PLD220>75-fold vs. PLD1[1]
PLD11500-[1]

Table 2: Physicochemical Properties

PropertyValueReference
Molecular Weight482.98 g/mol [1]
FormulaC₂₆H₂₇FN₄O₂・HCl[1]
SolubilitySoluble up to 100 mM in DMSO[1]
Purity≥98%[1]
StorageDesiccate at room temperature. Stock solutions can be stored at -20°C for one month or -80°C for six months.[5]

Table 3: Cellular Effects (Example: MDA-MB-231 Breast Cancer Cells)

ParameterConcentration (µM)Incubation TimeObserved EffectReference
Cell Proliferation1, 5, 1024, 48, 72, 96 hoursTime- and dose-dependent decrease in proliferation[2]
Apoptosis (Caspase 3/7 activity)1, 10, 10048 hoursIncreased activity at 10 µM[2]

Signaling Pathway

The inhibition of PLD2 by this compound disrupts the canonical PLD signaling pathway. A simplified representation of this pathway is illustrated below.

PLD2_Signaling_Pathway cluster_membrane Plasma Membrane PC Phosphatidylcholine (PC) PLD2 PLD2 PC->PLD2 Substrate PA Phosphatidic Acid (PA) PLD2->PA Hydrolysis Downstream Downstream Effectors (e.g., mTOR, Raf, Sos) PA->Downstream Activation VU0364739 VU 0364739 hydrochloride VU0364739->PLD2 Inhibition Cellular_Responses Cellular Responses (Proliferation, Survival, Migration) Downstream->Cellular_Responses Modulation

Caption: PLD2 signaling pathway and the inhibitory action of this compound.

Experimental Protocols

Preparation of Stock Solutions

Objective: To prepare a concentrated stock solution of this compound for use in cell culture experiments.

Materials:

  • This compound powder

  • Dimethyl sulfoxide (DMSO), cell culture grade

  • Sterile microcentrifuge tubes

Procedure:

  • Based on the molecular weight of 482.98 g/mol , calculate the mass of this compound required to prepare a stock solution of the desired concentration (e.g., 10 mM or 100 mM).

  • Weigh the calculated amount of powder and transfer it to a sterile microcentrifuge tube.

  • Add the appropriate volume of DMSO to achieve the desired concentration. For example, to make a 10 mM stock solution, dissolve 4.83 mg of the compound in 1 mL of DMSO.

  • Vortex the tube until the compound is completely dissolved. Gentle warming (e.g., 37°C) may be required.

  • Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.

  • Store the aliquots at -20°C or -80°C.

Cell Viability Assay (MTT Assay)

Objective: To determine the effect of this compound on the viability and proliferation of a chosen cell line.

Workflow Diagram:

Cell_Viability_Workflow A 1. Seed Cells in 96-well plate B 2. Allow cells to adhere (overnight) A->B C 3. Treat with VU 0364739 HCl (various concentrations) B->C D 4. Incubate for desired time (e.g., 24, 48, 72h) C->D E 5. Add MTT reagent D->E F 6. Incubate for 2-4 hours E->F G 7. Solubilize formazan crystals F->G H 8. Measure absorbance at 570 nm G->H

Caption: Workflow for a typical cell viability assay using this compound.

Materials:

  • Cell line of interest (e.g., MDA-MB-231)

  • Complete cell culture medium

  • 96-well cell culture plates

  • This compound stock solution

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization buffer (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • Microplate reader

Procedure:

  • Seed cells into a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Prepare serial dilutions of the this compound stock solution in complete cell culture medium to achieve the desired final concentrations. Include a vehicle control (DMSO) at the same final concentration as in the highest drug treatment.

  • Remove the old medium from the cells and add 100 µL of the medium containing the different concentrations of this compound or vehicle control to the respective wells.

  • Incubate the plate for the desired time points (e.g., 24, 48, 72 hours) at 37°C in a humidified incubator with 5% CO₂.

  • After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C, allowing for the formation of formazan crystals.

  • Carefully remove the medium and add 100 µL of solubilization buffer to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle control.

Apoptosis Assay (Caspase-Glo 3/7 Assay)

Objective: To quantify the induction of apoptosis by this compound through the measurement of caspase-3 and -7 activities.

Materials:

  • Cell line of interest

  • White-walled 96-well plates

  • This compound stock solution

  • Caspase-Glo® 3/7 Assay System

  • Luminometer

Procedure:

  • Seed cells in a white-walled 96-well plate and allow them to adhere overnight.

  • Treat the cells with various concentrations of this compound and a vehicle control as described in the cell viability assay protocol.

  • Incubate for the desired time (e.g., 48 hours).

  • Equilibrate the plate and the Caspase-Glo® 3/7 Reagent to room temperature.

  • Add 100 µL of Caspase-Glo® 3/7 Reagent to each well.

  • Mix the contents of the wells by gently shaking the plate for 30 seconds.

  • Incubate the plate at room temperature for 1-2 hours.

  • Measure the luminescence of each sample using a luminometer.

  • Express the results as a fold change in caspase activity relative to the vehicle control.

Concluding Remarks

This compound is a powerful research tool for dissecting the roles of PLD2 in cellular physiology and pathology. The protocols provided here offer a starting point for researchers to investigate its effects in their specific cell culture models. It is recommended to perform dose-response and time-course experiments to determine the optimal experimental conditions for each cell line and biological question. Careful consideration of vehicle controls is crucial for accurate data interpretation.

References

Application Notes and Protocols for VU 0364739 Hydrochloride in PLD2 Activity Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

VU 0364739 hydrochloride is a potent and highly selective small molecule inhibitor of Phospholipase D2 (PLD2).[1][2][3][4] PLD enzymes, specifically PLD1 and PLD2, are critical signaling proteins that catalyze the hydrolysis of phosphatidylcholine (PC) to produce phosphatidic acid (PA) and choline. PA is a key lipid second messenger involved in a myriad of cellular processes, including signal transduction, cytoskeletal organization, membrane trafficking, and cell proliferation.[4][5] Dysregulation of PLD2 activity has been implicated in various diseases, including cancer and neurological disorders, making it an attractive target for therapeutic intervention. These application notes provide detailed protocols for utilizing this compound to accurately determine its inhibitory effect on PLD2 activity in vitro.

Data Presentation

Inhibitor Properties
CompoundTargetIC50SelectivitySolubilityStorage
This compoundPLD220 nM[1][3][4]75-fold vs. PLD1 (IC50 = 1500 nM)[1][3][4]Soluble to 100 mM in DMSO[3][4]Desiccate at room temperature[3][4]

Signaling Pathway

The following diagram illustrates the canonical PLD2 signaling pathway and the point of inhibition by this compound.

PLD2_Signaling_Pathway cluster_membrane Plasma Membrane cluster_cytosol Cytosol RTK Receptor Tyrosine Kinase (RTK) Grb2 Grb2 RTK->Grb2 Activation GPCR G-Protein Coupled Receptor (GPCR) PLD2 PLD2 GPCR->PLD2 Activation Grb2->PLD2 Activation PC Phosphatidylcholine (PC) PLD2->PC Hydrolysis PA Phosphatidic Acid (PA) PC->PA SOS SOS PA->SOS Recruitment Ras Ras SOS->Ras Activation Raf Raf Ras->Raf Activation MEK MEK Raf->MEK Phosphorylation ERK ERK MEK->ERK Phosphorylation Downstream Downstream Cellular Responses (Proliferation, Survival, Trafficking) ERK->Downstream Regulation VU0364739 VU 0364739 hydrochloride VU0364739->PLD2 Inhibition

PLD2 signaling and inhibition by VU 0364739.

Experimental Protocols

In Vitro PLD2 Activity Assay using a Fluorescent-Based Method (Amplex® Red)

This protocol describes a common and reliable method for measuring PLD2 activity in vitro and assessing the inhibitory potential of this compound. The assay is based on the coupled enzymatic reaction where PLD2 hydrolyzes phosphatidylcholine (PC) to choline, which is then oxidized by choline oxidase to produce hydrogen peroxide (H₂O₂). In the presence of horseradish peroxidase (HRP), H₂O₂ reacts with the Amplex® Red reagent to generate the highly fluorescent product, resorufin.

Materials:

  • Recombinant human PLD2 enzyme

  • This compound

  • Amplex® Red Phospholipase D Assay Kit (contains Amplex® Red reagent, HRP, choline oxidase, phosphatidylcholine (lecithin), and reaction buffer)

  • DMSO (for dissolving the inhibitor)

  • Black, flat-bottom 96-well microplate

  • Fluorescence microplate reader (Excitation: ~530-560 nm, Emission: ~590 nm)

  • Multichannel pipette

Experimental Workflow:

PLD2_Inhibitor_Assay_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_detection Detection & Analysis prep_inhibitor Prepare serial dilutions of This compound in DMSO, then dilute in assay buffer. add_inhibitor Add diluted inhibitor or vehicle (DMSO) to wells. prep_inhibitor->add_inhibitor prep_enzyme Prepare PLD2 enzyme solution in assay buffer. add_enzyme Add PLD2 enzyme to wells. prep_enzyme->add_enzyme prep_reaction_mix Prepare Amplex® Red reaction mix (Amplex® Red, HRP, Choline Oxidase, Phosphatidylcholine) in assay buffer. add_reaction_mix Add Amplex® Red reaction mix to initiate the reaction. prep_reaction_mix->add_reaction_mix add_inhibitor->add_enzyme pre_incubate Pre-incubate inhibitor and enzyme. add_enzyme->pre_incubate pre_incubate->add_reaction_mix incubate Incubate at 37°C, protected from light. add_reaction_mix->incubate measure_fluorescence Measure fluorescence at Ex/Em = 540/590 nm. incubate->measure_fluorescence analyze_data Calculate % inhibition and determine IC50 value. measure_fluorescence->analyze_data

Workflow for PLD2 inhibitor assay.

Protocol:

  • Reagent Preparation:

    • Prepare a 10 mM stock solution of this compound in DMSO.

    • Perform serial dilutions of the inhibitor stock solution in DMSO to create a range of concentrations. A final assay concentration range of 1 nM to 10 µM is recommended to generate a full dose-response curve.

    • Further dilute the inhibitor concentrations in 1X Reaction Buffer. The final DMSO concentration in the assay should be kept below 1% to avoid solvent effects.

    • Prepare the Amplex® Red reaction mixture according to the manufacturer's instructions, containing Amplex® Red reagent, HRP, choline oxidase, and phosphatidylcholine in 1X Reaction Buffer.

    • Prepare a working solution of recombinant human PLD2 in 1X Reaction Buffer. The optimal concentration should be determined empirically to ensure the reaction is within the linear range of the assay.

  • Assay Procedure:

    • Add 20 µL of the diluted this compound solutions or vehicle control (DMSO in 1X Reaction Buffer) to the wells of a black 96-well microplate.

    • Add 40 µL of the diluted PLD2 enzyme solution to each well.

    • Include a "no enzyme" control containing only the reaction buffer and substrate to determine background fluorescence.

    • Pre-incubate the plate at 37°C for 15 minutes to allow the inhibitor to bind to the enzyme.

    • Initiate the enzymatic reaction by adding 40 µL of the Amplex® Red reaction mixture to each well.

    • Incubate the plate at 37°C for 30-60 minutes, protected from light. The incubation time may need to be optimized based on the enzyme activity.

    • Measure the fluorescence using a microplate reader with excitation at approximately 540 nm and emission detection at approximately 590 nm.

  • Data Analysis:

    • Subtract the background fluorescence (no enzyme control) from all measurements.

    • Calculate the percentage of inhibition for each inhibitor concentration relative to the vehicle control (0% inhibition).

    • Plot the percent inhibition against the logarithm of the inhibitor concentration.

    • Determine the IC50 value by fitting the data to a four-parameter logistic equation using appropriate software (e.g., GraphPad Prism).

In Vivo PLD Activity Assay using 1-Butanol Transphosphatidylation

This method measures PLD activity within intact cells by utilizing the transphosphatidylation reaction. In the presence of a primary alcohol like 1-butanol, PLD catalyzes the formation of phosphatidylbutanol (PtdBut) from phosphatidylcholine. PtdBut is a specific product of PLD activity and is not produced by other enzymes.

Materials:

  • Cell line of interest (e.g., HEK293, HeLa)

  • Cell culture medium and supplements

  • This compound

  • 1-Butanol

  • Lipid extraction solvents (e.g., chloroform, methanol, HCl)

  • Thin Layer Chromatography (TLC) plates and developing solvents

  • Phosphorimager or scintillation counter (if using radiolabeled precursors) or LC-MS/MS for non-radioactive detection.

Protocol Outline:

  • Cell Culture and Treatment:

    • Seed cells in appropriate culture plates and grow to the desired confluency.

    • Pre-treat cells with various concentrations of this compound or vehicle control for a specified period (e.g., 30 minutes to 2 hours).

    • Add 1-butanol to the culture medium to a final concentration of 0.3-0.5%.

    • Stimulate the cells with an appropriate agonist to induce PLD activity if required.

  • Lipid Extraction:

    • After the incubation period, aspirate the medium and stop the reaction by adding ice-cold methanol.

    • Scrape the cells and collect the cell suspension.

    • Perform a lipid extraction using a standard method, such as the Bligh and Dyer method, to separate the lipid phase.

  • Analysis of Phosphatidylbutanol (PtdBut):

    • Dry the lipid extract under a stream of nitrogen.

    • Resuspend the lipid extract in a small volume of solvent.

    • Spot the samples onto a TLC plate and develop the plate using an appropriate solvent system to separate the different lipid species.

    • Identify and quantify the PtdBut spot. This can be done by autoradiography if a radiolabeled lipid precursor was used, or by scraping the spot and performing scintillation counting. Alternatively, PtdBut can be quantified using LC-MS/MS.

  • Data Analysis:

    • Quantify the amount of PtdBut formed in each sample.

    • Calculate the percentage of inhibition of PLD activity for each concentration of this compound compared to the vehicle-treated control.

    • Determine the cellular IC50 value.

Conclusion

This compound is a valuable pharmacological tool for investigating the physiological and pathological roles of PLD2. The protocols outlined above provide robust methods for characterizing the inhibitory activity of this compound in both in vitro and cellular contexts. Accurate determination of its potency and selectivity is crucial for the interpretation of experimental results and for its potential development as a therapeutic agent.

References

Application Notes and Protocols for VU 0364739 Hydrochloride in MDA-MB-231 Cells

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

VU 0364739 hydrochloride is a potent and highly selective small molecule inhibitor of Phospholipase D2 (PLD2).[1][2] PLD2 is an enzyme that catalyzes the hydrolysis of phosphatidylcholine to produce the second messenger phosphatidic acid (PA), which is implicated in a variety of cellular processes, including cell proliferation, survival, and migration. In the context of cancer, particularly in aggressive breast cancer cell lines like MDA-MB-231, PLD2 has been identified as a key player in promoting tumor growth and metastasis. Inhibition of PLD2 by this compound has been shown to decrease cell proliferation and induce apoptosis in MDA-MB-231 cells, making it a valuable tool for cancer research and a potential therapeutic agent.[3]

These application notes provide detailed protocols for the use of this compound to assess its effects on the viability and apoptosis of MDA-MB-231 triple-negative breast cancer cells.

Chemical Properties of this compound

PropertyValueReference
Chemical Name N-[2-[1-(3-Fluorophenyl)-4-oxo-1,3,8-triazaspiro[4.5]dec-8-yl]ethyl]-2-naphthalenecarboxamide hydrochloride[1]
Molecular Formula C₂₆H₂₇FN₄O₂ · HCl[1]
Molecular Weight 482.98 g/mol [1]
Purity ≥98%[1]
Solubility Soluble to 100 mM in DMSO[1]
IC₅₀ for PLD2 20 nM[2]
IC₅₀ for PLD1 1500 nM[2]
Storage Desiccate at room temperature[1]

Mechanism of Action: PLD2 Signaling Pathway

This compound selectively inhibits the enzymatic activity of PLD2. In cancer cells, PLD2 is often upregulated and contributes to oncogenic signaling. As illustrated in the pathway diagram below, PLD2, upon activation by various upstream signals such as growth factor receptors (e.g., EGFR), generates phosphatidic acid (PA). PA then acts as a crucial second messenger, activating downstream signaling cascades including the Ras/MEK/ERK and mTOR pathways, which are critical for cell proliferation, survival, and invasion. By inhibiting PLD2, this compound effectively dampens these pro-tumorigenic signals.

PLD2_Signaling_Pathway cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_inhibitor Inhibition EGFR EGFR PLD2 PLD2 EGFR->PLD2 Activates PA Phosphatidic Acid (PA) PLD2->PA Hydrolyzes PC to Grb2_SOS Grb2/SOS Ras Ras Grb2_SOS->Ras Activates Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Proliferation ERK->Proliferation Invasion Invasion ERK->Invasion mTOR mTOR Survival Survival mTOR->Survival PC Phosphatidylcholine (PC) PC->PLD2 PA->Grb2_SOS Recruits PA->mTOR Activates VU0364739 VU 0364739 hydrochloride VU0364739->PLD2 Inhibits

Caption: PLD2 Signaling Pathway Inhibition by this compound.

Experimental Protocols

Cell Culture of MDA-MB-231 Cells

Materials:

  • MDA-MB-231 cells (ATCC® HTB-26™)

  • DMEM, high glucose

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • 0.25% Trypsin-EDTA

  • Phosphate-Buffered Saline (PBS), Ca²⁺/Mg²⁺ free

Protocol:

  • Culture MDA-MB-231 cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin.

  • Maintain cells in a humidified incubator at 37°C with 5% CO₂.

  • Subculture cells when they reach 80-90% confluency.

  • To passage, wash the cell monolayer with PBS, and detach cells using Trypsin-EDTA.

  • Neutralize trypsin with complete growth medium, centrifuge the cell suspension, and resuspend the cell pellet in fresh medium for plating.

Cell Viability Assay (WST-1 Assay)

This protocol is based on the methodology described for assessing the effect of PLD inhibitors on MDA-MB-231 cell proliferation.[3]

Materials:

  • MDA-MB-231 cells

  • Complete growth medium

  • This compound

  • DMSO (for stock solution)

  • 96-well clear-bottom black plates

  • WST-1 cell proliferation reagent

  • Microplate reader

Protocol:

  • Seed MDA-MB-231 cells in a 96-well plate at a density of 5,000 cells/well in 100 µL of complete growth medium.

  • Incubate the plate for 24 hours at 37°C and 5% CO₂ to allow for cell attachment.

  • Prepare a stock solution of this compound in DMSO. Further dilute the stock solution in complete growth medium to achieve final desired concentrations (e.g., 1 µM, 5 µM, 10 µM). Include a vehicle control (DMSO at the same final concentration as the highest drug concentration).

  • After 24 hours, remove the medium from the wells and add 100 µL of medium containing the different concentrations of this compound or vehicle control.

  • Incubate the cells for the desired treatment durations (e.g., 24, 48, 72, 96 hours).

  • At each time point, add 10 µL of WST-1 reagent to each well.

  • Incubate the plate for 1-4 hours at 37°C.

  • Measure the absorbance at 450 nm using a microplate reader. The absorbance is directly proportional to the number of viable cells.

  • Calculate the percentage of cell viability relative to the vehicle-treated control cells.

Quantitative Data Summary (Expected Results): [3]

Concentration of VU 0364739 HCl% Cell Proliferation Decrease (vs. Control) at 96h (Serum-free)
1 µMSignificant decrease
5 µMMore pronounced decrease
10 µMMost significant decrease
Caspase-3/7 Activity Assay (Caspase-Glo® 3/7 Assay)

This protocol is adapted from methodologies used to measure apoptosis in MDA-MB-231 cells upon treatment with PLD inhibitors.[3]

Materials:

  • MDA-MB-231 cells

  • Complete growth medium or serum-free medium

  • This compound

  • DMSO

  • 96-well white-walled plates

  • Caspase-Glo® 3/7 Assay System

  • Luminometer

Protocol:

  • Seed MDA-MB-231 cells in a 96-well white-walled plate at a density of 15,000 cells/well in 100 µL of either complete growth medium or serum-free medium.[3]

  • Incubate for 24 hours at 37°C and 5% CO₂.

  • Treat cells with the desired concentrations of this compound (e.g., 10 µM) or vehicle control.

  • Incubate for 48 hours.[3]

  • Equilibrate the plate and the Caspase-Glo® 3/7 Reagent to room temperature.

  • Add 100 µL of Caspase-Glo® 3/7 Reagent to each well.

  • Mix the contents of the wells by gentle shaking for 30 seconds.

  • Incubate the plate at room temperature for 1-2 hours, protected from light.

  • Measure the luminescence of each well using a luminometer. The luminescent signal is proportional to the amount of caspase-3/7 activity.

Quantitative Data Summary (Expected Results): [3]

Treatment Condition (48h)Fold Increase in Caspase-3/7 Activity (vs. Control)
10 µM VU 0364739 HCl (10% FBS)~3-fold increase
10 µM VU 0364739 HCl (Serum-free)Significant increase

Experimental Workflow Diagram

The following diagram illustrates the general workflow for investigating the effects of this compound on MDA-MB-231 cells.

Experimental_Workflow cluster_assays Assays start Start culture_cells Culture MDA-MB-231 Cells start->culture_cells seed_plates Seed Cells in 96-well Plates culture_cells->seed_plates treat_cells Treat Cells with Compound seed_plates->treat_cells prepare_drug Prepare VU 0364739 HCl Dilutions prepare_drug->treat_cells incubate Incubate for 24-96h treat_cells->incubate viability_assay Cell Viability Assay (WST-1) incubate->viability_assay caspase_assay Caspase-3/7 Assay incubate->caspase_assay data_analysis Data Analysis viability_assay->data_analysis caspase_assay->data_analysis end End data_analysis->end

Caption: General experimental workflow for MDA-MB-231 cell-based assays.

Conclusion

This compound serves as a critical research tool for elucidating the role of PLD2 in breast cancer progression. The provided protocols offer a framework for investigating its dose-dependent effects on the viability and apoptotic pathways in MDA-MB-231 cells. These studies can contribute to a deeper understanding of PLD2 as a therapeutic target and aid in the development of novel anti-cancer strategies.

References

Application Notes and Protocols for VU 0364739 Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

These application notes provide a detailed protocol for the preparation of a stock solution of VU 0364739 hydrochloride, a potent and selective inhibitor of phospholipase D2 (PLD2).[1][2][3][4] Included are the chemical and physical properties of the compound, a step-by-step procedure for solubilization, and recommendations for storage to ensure the stability and efficacy of the stock solution. Additionally, this document outlines the signaling pathway of PLD2 to provide a contextual understanding of the inhibitor's mechanism of action.

Introduction to this compound

This compound is a small molecule inhibitor that exhibits high potency and selectivity for phospholipase D2 (PLD2) over PLD1.[1][2][3] PLD enzymes are critical signaling proteins that catalyze the hydrolysis of phosphatidylcholine (PC) to generate the second messenger phosphatidic acid (PA). PA is a key signaling lipid involved in a multitude of cellular processes, including cell proliferation, migration, and membrane trafficking. The dysregulation of PLD2 activity has been implicated in various diseases, including cancer. As a selective PLD2 inhibitor, this compound serves as an invaluable tool for studying the physiological and pathological roles of PLD2.

Chemical and Physical Properties

A comprehensive summary of the key chemical and physical properties of this compound is provided in the table below for easy reference.

PropertyValue
Molecular Weight 482.98 g/mol [1][2][5]
Molecular Formula C₂₆H₂₇FN₄O₂.HCl[1][2][5]
Purity ≥98%[1][2][5]
Solubility Soluble to 100 mM in DMSO[1][2]
Appearance Crystalline solid
Storage Desiccate at room temperature. Stock solutions can be stored at -20°C for one month or -80°C for six months.[6]

PLD2 Signaling Pathway

VU 0364739 exerts its effects by inhibiting the activity of PLD2. Understanding the PLD2 signaling pathway is crucial for designing and interpreting experiments using this inhibitor. PLD2 is activated by a variety of upstream signals, including G-protein coupled receptors (GPCRs) and receptor tyrosine kinases (RTKs). Upon activation, PLD2 hydrolyzes phosphatidylcholine (PC), a major component of cellular membranes, to produce phosphatidic acid (PA). PA, in turn, acts as a second messenger, modulating the activity of a diverse array of downstream effector proteins. These effectors are involved in critical cellular functions such as cell growth, proliferation, survival, and migration.

PLD2_Signaling_Pathway extracellular_signals Extracellular Signals (e.g., Growth Factors, Hormones) receptors Receptors (GPCRs, RTKs) extracellular_signals->receptors PLD2 PLD2 receptors->PLD2 Activation PA Phosphatidic Acid (PA) PLD2->PA Hydrolysis VU0364739 VU 0364739 Hydrochloride VU0364739->PLD2 Inhibition PC Phosphatidylcholine (PC) PC->PLD2 downstream_effectors Downstream Effectors (e.g., mTOR, Raf, Rac) PA->downstream_effectors Modulation cellular_responses Cellular Responses (Proliferation, Migration, Survival) downstream_effectors->cellular_responses

PLD2 Signaling Pathway Inhibition by VU 0364739.

Experimental Protocol: Preparation of this compound Stock Solution

This protocol provides a detailed methodology for preparing a 10 mM stock solution of this compound.

Materials
  • This compound powder

  • Dimethyl sulfoxide (DMSO), anhydrous

  • Sterile microcentrifuge tubes

  • Calibrated micropipettes and sterile tips

  • Vortex mixer

  • Analytical balance

Procedure

The following workflow diagram illustrates the key steps in the preparation of the this compound stock solution.

Stock_Solution_Workflow start Start weigh 1. Weigh VU 0364739 Hydrochloride Powder start->weigh calculate 2. Calculate Required Volume of DMSO weigh->calculate add_dmso 3. Add DMSO to the Powder calculate->add_dmso dissolve 4. Vortex to Dissolve add_dmso->dissolve aliquot 5. Aliquot into Tubes dissolve->aliquot store 6. Store at -20°C or -80°C aliquot->store end End store->end

Workflow for VU 0364739 Stock Solution Preparation.

Step-by-Step Instructions:

  • Weighing the Compound: Accurately weigh the desired amount of this compound powder using an analytical balance. For example, to prepare 1 ml of a 10 mM stock solution, weigh out 4.83 mg of the compound.

  • Calculating Solvent Volume: Use the following formula to calculate the required volume of DMSO:

    Volume (L) = Mass (g) / (Molecular Weight ( g/mol ) x Concentration (mol/L))

    For a 10 mM stock from 4.83 mg: Volume (L) = 0.00483 g / (482.98 g/mol x 0.010 mol/L) = 0.001 L = 1 mL

  • Dissolving the Compound: Add the calculated volume of anhydrous DMSO to the microcentrifuge tube containing the this compound powder.

  • Ensuring Complete Solubilization: Vortex the tube thoroughly until the powder is completely dissolved. Gentle warming (e.g., in a 37°C water bath) may be used to aid dissolution if necessary. Visually inspect the solution to ensure no particulate matter remains.

  • Aliquoting: To avoid repeated freeze-thaw cycles, aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes.

  • Storage: Store the aliquots at -20°C for short-term storage (up to 1 month) or at -80°C for long-term storage (up to 6 months).[6] When ready to use, thaw an aliquot at room temperature and dilute to the desired working concentration in the appropriate cell culture medium or buffer.

Quantitative Data Summary

The following table provides the necessary mass of this compound required to prepare stock solutions of various concentrations and volumes.

Desired ConcentrationVolumeMass Required
1 mM1 mL0.483 mg
5 mM1 mL2.415 mg
10 mM 1 mL 4.83 mg
50 mM1 mL24.15 mg
100 mM1 mL48.30 mg

Safety Precautions

  • Handle this compound in a well-ventilated area, preferably in a chemical fume hood.

  • Wear appropriate personal protective equipment (PPE), including gloves, a lab coat, and safety glasses.

  • Refer to the Material Safety Data Sheet (MSDS) for complete safety information before handling the compound.

  • DMSO is a powerful solvent and can facilitate the absorption of other chemicals through the skin. Handle with care.

Conclusion

This document provides a comprehensive guide for the preparation and storage of this compound stock solutions. By following these protocols, researchers can ensure the integrity and reliability of their experiments aimed at investigating the role of PLD2 in various biological systems. The provided diagrams offer a clear visual representation of the PLD2 signaling pathway and the experimental workflow, facilitating a deeper understanding and practical application of this potent inhibitor.

References

Application Notes and Protocols for In Vivo Studies of VU 0364739 Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for designing and conducting in vivo studies with VU 0364739 hydrochloride, a potent and selective inhibitor of Phospholipase D2 (PLD2).[1][2] This document outlines potential therapeutic applications, relevant animal models, detailed experimental protocols, and data presentation strategies.

Introduction to this compound

This compound is a valuable research tool for investigating the physiological and pathological roles of PLD2. It exhibits high selectivity for PLD2 over PLD1, although at higher concentrations, it may inhibit both isoforms.[1] Notably, VU 0364739 is reported to be Central Nervous System (CNS) penetrant, making it suitable for neurological and neuro-inflammatory studies.

Chemical and Physical Properties:

PropertyValue
Molecular Weight 482.98 g/mol
Formula C₂₆H₂₇FN₄O₂.HCl
Solubility Soluble to 100 mM in DMSO
Purity ≥98%
Storage Desiccate at Room Temperature

Potential In Vivo Applications and Corresponding Study Designs

The inhibition of PLD2 has been implicated in several therapeutic areas. Below are suggested in vivo study designs for three key areas: Oncology, Neuroinflammation, and Thrombosis.

Oncology: Breast Cancer Xenograft Model

Rationale: PLD2 is implicated in cancer cell proliferation, migration, and invasion.[3][4] Inhibition of PLD2 has been shown to decrease the proliferation of breast cancer cells in vitro.

Experimental Workflow:

G cluster_0 Pre-study Phase cluster_1 Study Phase cluster_2 Post-study Analysis Cell Culture Cell Culture Tumor Implantation Tumor Implantation Cell Culture->Tumor Implantation Animal Acclimatization Animal Acclimatization Animal Acclimatization->Tumor Implantation Treatment Initiation Treatment Initiation Tumor Implantation->Treatment Initiation Tumor Monitoring Tumor Monitoring Treatment Initiation->Tumor Monitoring Endpoint Endpoint Tumor Monitoring->Endpoint Tissue Collection Tissue Collection Endpoint->Tissue Collection Histology Histology Tissue Collection->Histology Biomarker Analysis Biomarker Analysis Tissue Collection->Biomarker Analysis

Caption: Workflow for a breast cancer xenograft study.

Experimental Protocol:

  • Animal Model: Female immunodeficient mice (e.g., NOD/SCID or NSG), 6-8 weeks old.

  • Cell Line: Human breast cancer cell line (e.g., MDA-MB-231) stably expressing luciferase for in vivo imaging.

  • Tumor Implantation: Inject 1 x 10⁶ cells in 100 µL of a 1:1 mixture of serum-free medium and Matrigel subcutaneously into the flank of each mouse.

  • Treatment Groups:

    • Vehicle control (e.g., 10% DMSO, 40% PEG300, 5% Tween 80, 45% saline)

    • This compound (Dose range finding recommended, e.g., 10, 30, 100 mg/kg)

    • Positive control (Standard-of-care chemotherapy for breast cancer)

  • Administration: Intraperitoneal (i.p.) injection or oral gavage, once daily.

  • Monitoring:

    • Tumor volume measurement with calipers every 2-3 days.

    • In vivo bioluminescence imaging weekly to monitor tumor growth and metastasis.

    • Body weight monitoring to assess toxicity.

  • Endpoint: When tumors in the control group reach a predetermined size (e.g., 1500 mm³) or at a fixed time point.

  • Analysis:

    • Tumor growth inhibition analysis.

    • Histopathological analysis of tumors.

    • Immunohistochemistry for proliferation (Ki-67) and apoptosis (cleaved caspase-3) markers.

Data Presentation:

GroupMean Tumor Volume (mm³) ± SEMPercent Tumor Growth Inhibition (%)Mean Body Weight Change (%)
VehicleN/A
VU 0364739 (10 mg/kg)
VU 0364739 (30 mg/kg)
VU 0364739 (100 mg/kg)
Positive Control
Neuroinflammation: Lipopolysaccharide (LPS) Induced Model

Rationale: PLD2 is involved in neuroinflammatory processes. Its inhibition may offer therapeutic benefits in conditions with a neuroinflammatory component.

Experimental Workflow:

G Animal Acclimatization Animal Acclimatization Pre-treatment Pre-treatment Animal Acclimatization->Pre-treatment LPS Administration LPS Administration Pre-treatment->LPS Administration Behavioral Testing Behavioral Testing LPS Administration->Behavioral Testing Tissue Collection Tissue Collection Behavioral Testing->Tissue Collection Cytokine Analysis Cytokine Analysis Tissue Collection->Cytokine Analysis Immunohistochemistry Immunohistochemistry Tissue Collection->Immunohistochemistry

Caption: Workflow for an LPS-induced neuroinflammation study.

Experimental Protocol:

  • Animal Model: Male C57BL/6 mice, 8-10 weeks old.

  • Induction of Neuroinflammation: A single i.p. injection of LPS (e.g., 0.5-1 mg/kg).

  • Treatment Groups:

    • Saline + Vehicle

    • Saline + this compound

    • LPS + Vehicle

    • LPS + this compound (e.g., 10, 30 mg/kg)

  • Administration: this compound administered i.p. 30 minutes prior to LPS injection.

  • Behavioral Assessment (24 hours post-LPS):

    • Open Field Test: To assess locomotor activity and anxiety-like behavior.

    • Elevated Plus Maze: To further evaluate anxiety levels.

  • Endpoint: 24 hours post-LPS injection.

  • Analysis:

    • Collection of brain tissue (hippocampus and cortex).

    • Measurement of pro-inflammatory cytokines (e.g., TNF-α, IL-1β, IL-6) by ELISA or qPCR.

    • Immunohistochemical analysis of microglial (Iba1) and astrocyte (GFAP) activation.

Data Presentation:

GroupTime in Center (s) (Open Field)Open Arm Entries (%) (Elevated Plus Maze)TNF-α (pg/mg protein)Iba1 Positive Cells/mm²
Saline + Vehicle
Saline + VU 0364739
LPS + Vehicle
LPS + VU 0364739
Thrombosis: Ferric Chloride (FeCl₃) Induced Carotid Artery Thrombosis Model

Rationale: PLD is involved in platelet activation and thrombosis.

Experimental Workflow:

G Animal Preparation Animal Preparation Drug Administration Drug Administration Animal Preparation->Drug Administration Surgical Exposure Surgical Exposure Drug Administration->Surgical Exposure FeCl3 Injury FeCl3 Injury Surgical Exposure->FeCl3 Injury Thrombus Monitoring Thrombus Monitoring FeCl3 Injury->Thrombus Monitoring Data Analysis Data Analysis Thrombus Monitoring->Data Analysis

Caption: Workflow for a ferric chloride-induced thrombosis study.

Experimental Protocol:

  • Animal Model: Male C57BL/6 mice, 8-10 weeks old.

  • Treatment Groups:

    • Vehicle control

    • This compound (e.g., 1, 5, 10 mg/kg)

    • Positive control (e.g., Aspirin)

  • Administration: Intravenous (i.v.) injection 15 minutes prior to injury.

  • Surgical Procedure:

    • Anesthetize the mouse.

    • Expose the left common carotid artery.

    • Apply a filter paper saturated with FeCl₃ (e.g., 10%) to the artery for 3 minutes.

  • Monitoring:

    • Monitor blood flow using a Doppler flow probe.

    • Record the time to vessel occlusion.

  • Endpoint: Vessel occlusion or a predetermined maximum time (e.g., 30 minutes).

  • Analysis:

    • Compare the time to occlusion between groups.

    • Ex vivo analysis of the thrombus.

Data Presentation:

GroupTime to Occlusion (minutes) ± SEM
Vehicle
VU 0364739 (1 mg/kg)
VU 0364739 (5 mg/kg)
VU 0364739 (10 mg/kg)
Positive Control

Pharmacokinetic Study Design

Rationale: To determine the pharmacokinetic profile of this compound to inform dose selection and scheduling for efficacy studies.

Experimental Protocol:

  • Animal Model: Male Sprague-Dawley rats or C57BL/6 mice.

  • Administration:

    • Intravenous (i.v.) bolus (e.g., 2 mg/kg) via the tail vein.

    • Oral gavage (p.o.) (e.g., 10 mg/kg).

  • Sample Collection:

    • Serial blood sampling at various time points (e.g., 0.08, 0.25, 0.5, 1, 2, 4, 8, 24 hours) via the saphenous vein.

    • At the final time point, collect brain tissue for CNS penetration assessment.

  • Analysis:

    • Quantify VU 0364739 concentrations in plasma and brain homogenates using LC-MS/MS.

    • Calculate pharmacokinetic parameters (Cmax, Tmax, AUC, t₁/₂, clearance, volume of distribution, and brain-to-plasma ratio).

Data Presentation:

ParameterIV Administration (2 mg/kg)PO Administration (10 mg/kg)
Cmax (ng/mL)
Tmax (h)
AUC₀-t (ng*h/mL)
t₁/₂ (h)
Clearance (mL/min/kg)
Volume of Distribution (L/kg)
Bioavailability (%)N/A
Brain-to-Plasma Ratio

PLD2 Signaling Pathway

Phospholipase D2 (PLD2) is an enzyme that catalyzes the hydrolysis of phosphatidylcholine (PC) to generate phosphatidic acid (PA) and choline. PA is a critical second messenger that can activate a variety of downstream signaling pathways involved in cell proliferation, survival, and migration.

G cluster_0 Cell Membrane cluster_1 Downstream Signaling cluster_2 Cellular Responses Receptor Receptor PLD2 PLD2 Receptor->PLD2 Activates PC Phosphatidylcholine (PC) PA Phosphatidic Acid (PA) PLD2->PA Hydrolyzes PC to mTOR mTOR PA->mTOR RAF RAF PA->RAF RAC RAC PA->RAC Proliferation Proliferation mTOR->Proliferation Survival Survival mTOR->Survival RAF->Proliferation Migration Migration RAC->Migration VU0364739 VU0364739 VU0364739->PLD2 Inhibits

References

Application Notes and Protocols for Cell Proliferation Assays with VU 0364739 Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

VU 0364739 hydrochloride is a potent and highly selective inhibitor of phospholipase D2 (PLD2), a key enzyme in cellular signaling pathways that regulate cell growth, proliferation, and survival.[1][2] With an IC₅₀ of 20 nM for PLD2, it exhibits 75-fold selectivity over its isoform, PLD1 (IC₅₀ = 1500 nM).[1][2] Dysregulation of PLD2 activity has been implicated in various cancers, making it a compelling target for therapeutic intervention.[3][4] These application notes provide detailed protocols for utilizing this compound in cell proliferation assays, along with insights into its mechanism of action and expected outcomes.

Mechanism of Action

This compound exerts its anti-proliferative effects by inhibiting the enzymatic activity of PLD2. PLD2 catalyzes the hydrolysis of phosphatidylcholine (PC) into phosphatidic acid (PA) and choline.[4] PA is a critical lipid second messenger that activates several downstream signaling pathways integral to cell proliferation, including the mTOR/S6K and PI3K/Akt pathways.[5][6] By blocking PA production, this compound effectively attenuates these pro-proliferative signals, leading to cell cycle arrest and, in some cases, apoptosis.[2][4]

Data Presentation

The following table summarizes the quantitative data on the effect of this compound on the proliferation of prostate cancer (PCa) cells.

Cell LineTreatment (10 µM VU 0364739)Percentage of Cycling (EdU+) CellsReference
PC3Control (DMSO)23.5%[4][7]
PC3VU 03647398.7%[4][7]
Patient-derived PCa (H741)ControlNot specified[4][7]
Patient-derived PCa (H741)VU 03647390.9%[4][7]
Patient-derived PCa (H742)ControlNot specified[4][7]
Patient-derived PCa (H742)VU 03647391.8%[4][7]

Signaling Pathway

The diagram below illustrates the signaling pathway affected by this compound.

PLD2_Pathway GF Growth Factors (e.g., EGF, PDGF) Receptor Receptor Tyrosine Kinase (RTK) GF->Receptor PLD2 PLD2 Receptor->PLD2 Activates PA Phosphatidic Acid (PA) PLD2->PA Hydrolyzes CyclinD3 Cyclin D3 PLD2->CyclinD3 Upregulates p21 p21 PLD2->p21 Downregulates VU0364739 VU 0364739 hydrochloride VU0364739->PLD2 Inhibits PC Phosphatidylcholine (PC) PC->PLD2 mTORC1 mTORC1 PA->mTORC1 Activates PI3K PI3K PA->PI3K Activates S6K S6K mTORC1->S6K Activates Proliferation Cell Proliferation S6K->Proliferation Akt Akt PI3K->Akt Activates Akt->Proliferation CyclinD3->Proliferation Arrest Cell Cycle Arrest p21->Arrest

Caption: PLD2 signaling pathway and its inhibition by this compound.

Experimental Protocols

Cell Proliferation Assay Using MTT

This protocol is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability and proliferation.

Materials:

  • This compound

  • Cells of interest (e.g., MDA-MB-231, PC3)

  • Complete cell culture medium

  • 96-well tissue culture plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • Phosphate-buffered saline (PBS)

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Trypsinize and count the cells.

    • Seed the cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium.

    • Incubate the plate at 37°C in a 5% CO₂ incubator for 24 hours to allow for cell attachment.

  • Compound Treatment:

    • Prepare a stock solution of this compound in DMSO.

    • Prepare serial dilutions of this compound in culture medium to achieve the desired final concentrations (e.g., 1, 5, 10 µM). Include a vehicle control (DMSO) at the same concentration as in the highest drug concentration well.

    • Carefully remove the medium from the wells and add 100 µL of the medium containing the different concentrations of this compound.

    • Incubate the plate for the desired time points (e.g., 24, 48, 72, 96 hours).

  • MTT Assay:

    • After the incubation period, add 10 µL of MTT solution to each well.

    • Incubate the plate for 2-4 hours at 37°C until a purple formazan precipitate is visible.

    • Carefully remove the medium containing MTT.

    • Add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

    • Mix gently on an orbital shaker for 15 minutes to ensure complete solubilization.

  • Data Acquisition:

    • Measure the absorbance at 570 nm using a microplate reader.

    • Subtract the background absorbance from a well containing only medium and MTT.

Cell Proliferation Assay Using BrdU/EdU Incorporation

This protocol measures the incorporation of a thymidine analog (BrdU or EdU) into newly synthesized DNA during the S-phase of the cell cycle.

Materials:

  • This compound

  • Cells of interest

  • Complete cell culture medium

  • 96-well tissue culture plates

  • BrdU or EdU labeling solution (e.g., 10 µM)

  • Fixation/denaturation solution

  • Anti-BrdU antibody conjugated to a fluorescent dye or HRP

  • Detection reagents (e.g., fluorescent secondary antibody or TMB substrate)

  • Wash buffer (e.g., PBS with 0.05% Tween-20)

  • Microplate reader or fluorescence microscope

Procedure:

  • Cell Seeding and Treatment:

    • Follow steps 1 and 2 from the MTT assay protocol.

  • BrdU/EdU Labeling:

    • At the end of the treatment period, add BrdU or EdU labeling solution to each well to a final concentration of 10 µM.

    • Incubate for 2-4 hours at 37°C.

  • Fixation and Permeabilization:

    • Carefully remove the labeling solution.

    • Add 100 µL of fixing/denaturing solution to each well and incubate for 30 minutes at room temperature.

  • Detection:

    • Remove the fixing/denaturing solution and wash the wells twice with wash buffer.

    • Add 100 µL of the anti-BrdU antibody solution to each well and incubate for 1 hour at room temperature.

    • Wash the wells three times with wash buffer.

    • If using an HRP-conjugated primary antibody, add TMB substrate and incubate until color develops, then add a stop solution.

    • If using a fluorescently labeled primary or secondary antibody, proceed to imaging.

  • Data Acquisition:

    • For colorimetric assays, measure the absorbance at 450 nm.

    • For fluorescent assays, measure the fluorescence intensity using a microplate reader or capture images using a fluorescence microscope.

Experimental Workflow

The following diagram outlines the general workflow for a cell proliferation assay with this compound.

Workflow Start Start Seed Seed Cells in 96-well Plate Start->Seed Incubate1 Incubate 24h Seed->Incubate1 Treat Treat with VU 0364739 and Controls Incubate1->Treat Incubate2 Incubate for Desired Time Treat->Incubate2 Assay Perform Proliferation Assay (MTT or BrdU/EdU) Incubate2->Assay Measure Measure Absorbance/ Fluorescence Assay->Measure Analyze Analyze Data Measure->Analyze End End Analyze->End

Caption: General workflow for a cell proliferation assay.

Conclusion

This compound is a valuable tool for investigating the role of PLD2 in cell proliferation and for screening potential anti-cancer therapeutics. The provided protocols offer a starting point for researchers to design and execute robust cell-based assays. It is recommended to optimize assay conditions, such as cell seeding density and inhibitor concentration, for each specific cell line and experimental setup.

References

Application Notes and Protocols for VU 0364739 Hydrochloride in Apoptosis Induction

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

VU 0364739 hydrochloride is a valuable chemical probe for studying the roles of phospholipase D (PLD) in cellular processes. It functions as a dual inhibitor of PLD1 and PLD2, with a preference for PLD2. Notably, at concentrations around 10 µM, it effectively inhibits both isoforms, making it a useful tool to investigate the combined effects of PLD1/2 inhibition.[1] Phospholipase D enzymes are critically involved in cell growth, proliferation, and survival signaling. Their inhibition has been demonstrated to sensitize cancer cells to chemotherapeutic agents and, in some cases, directly induce apoptosis. These application notes provide detailed protocols for utilizing this compound to induce and quantify apoptosis in cancer cell lines.

Mechanism of Action

This compound exerts its pro-apoptotic effects by inhibiting the enzymatic activity of both PLD1 and PLD2. PLD hydrolyzes phosphatidylcholine (PC) to produce phosphatidic acid (PA), a critical lipid second messenger that activates downstream signaling pathways involved in cell survival and proliferation, such as the mTOR pathway. By blocking PA production, this compound disrupts these pro-survival signals, leading to the induction of programmed cell death, or apoptosis. Inhibition of PLD1, in particular, has been linked to the downregulation of the Wnt/β-catenin signaling pathway, which can contribute to its anti-cancer effects.

Quantitative Data Summary

The following table summarizes the available quantitative data for this compound (also referred to as JWJ in some literature) in cancer cell lines.

Cell LineAssay TypeParameterValueReference
PNT1A (Prostate)Cell Viability (MTS)IC50~10 µM[1]
PCa cell linesCell Viability (MTS)Effective Concentration10 µM - 17.5 µM[1]
-PLD1 InhibitionIC501,500 nM

Experimental Protocols

Protocol 1: Induction of Apoptosis in Cultured Cancer Cells

This protocol describes the general procedure for treating cancer cells with this compound to induce apoptosis for subsequent analysis.

Materials:

  • This compound (powder)

  • Dimethyl sulfoxide (DMSO), sterile

  • Complete cell culture medium appropriate for the cell line of interest

  • Cancer cell line of interest (e.g., prostate, colorectal)

  • Sterile tissue culture plates (e.g., 6-well, 96-well)

  • Incubator (37°C, 5% CO2)

Procedure:

  • Stock Solution Preparation: Prepare a 10 mM stock solution of this compound in sterile DMSO. Aliquot and store at -20°C or -80°C. Avoid repeated freeze-thaw cycles.

  • Cell Seeding: Seed the cancer cells in tissue culture plates at a density that will allow for approximately 70-80% confluency at the time of analysis.

  • Cell Treatment: The following day, dilute the 10 mM stock solution of this compound in complete cell culture medium to the desired final concentrations (e.g., 1 µM, 5 µM, 10 µM, 20 µM). A vehicle control (DMSO) should be prepared at the same final concentration as the highest concentration of the inhibitor.

  • Incubation: Remove the old medium from the cells and replace it with the medium containing this compound or the vehicle control.

  • Incubation Period: Incubate the cells for the desired time period (e.g., 24, 48, or 72 hours). The optimal incubation time should be determined empirically for each cell line and experimental setup.

  • Harvesting and Analysis: After the incubation period, harvest the cells for downstream apoptosis assays as described in Protocols 2 and 3.

Protocol 2: Quantification of Apoptosis using Annexin V/Propidium Iodide (PI) Staining and Flow Cytometry

This protocol allows for the quantification of early and late apoptotic cells.

Materials:

  • Treated and control cells (from Protocol 1)

  • Annexin V-FITC (or other fluorochrome) Apoptosis Detection Kit

  • Binding Buffer (provided with the kit)

  • Propidium Iodide (PI) solution (provided with the kit)

  • Phosphate-buffered saline (PBS), cold

  • Flow cytometer

Procedure:

  • Cell Harvesting: Collect both the floating and adherent cells. For adherent cells, gently trypsinize and combine with the supernatant.

  • Washing: Centrifuge the cell suspension at 300 x g for 5 minutes. Discard the supernatant and wash the cells twice with cold PBS.

  • Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.

  • Staining: Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of PI solution.

  • Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze by flow cytometry within one hour.

    • Live cells: Annexin V-negative and PI-negative

    • Early apoptotic cells: Annexin V-positive and PI-negative

    • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive

Protocol 3: Detection of Apoptotic Markers by Western Blotting

This protocol is used to detect the cleavage of key apoptotic proteins, such as PARP and Caspase-3.

Materials:

  • Treated and control cells (from Protocol 1)

  • RIPA buffer (or other suitable lysis buffer) with protease and phosphatase inhibitors

  • BCA Protein Assay Kit

  • SDS-PAGE gels

  • PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-cleaved PARP, anti-cleaved Caspase-3, anti-β-actin)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Cell Lysis: Wash the cells with cold PBS and lyse them in RIPA buffer on ice for 30 minutes.

  • Protein Quantification: Centrifuge the lysates at 14,000 x g for 15 minutes at 4°C. Collect the supernatant and determine the protein concentration using a BCA assay.

  • Sample Preparation: Mix equal amounts of protein (e.g., 20-30 µg) with Laemmli sample buffer and boil for 5 minutes.

  • SDS-PAGE and Transfer: Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with the primary antibodies overnight at 4°C with gentle agitation.

  • Secondary Antibody Incubation: Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Wash the membrane again with TBST and detect the protein bands using a chemiluminescent substrate and an imaging system. An increase in the cleaved forms of PARP and Caspase-3 is indicative of apoptosis.

Visualizations

Apoptosis_Induction_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_analysis Analysis prep_stock Prepare 10 mM Stock of VU 0364739 in DMSO treat_cells Treat Cells with VU 0364739 (e.g., 1-20 µM) prep_stock->treat_cells seed_cells Seed Cancer Cells seed_cells->treat_cells incubate Incubate for 24-72 hours treat_cells->incubate harvest Harvest Cells incubate->harvest annexin_pi Annexin V/PI Staining & Flow Cytometry harvest->annexin_pi western Western Blot for Cleaved PARP/Caspase-3 harvest->western

Experimental workflow for apoptosis induction and analysis.

PLD_Apoptosis_Pathway VU0364739 VU 0364739 Hydrochloride PLD PLD1 / PLD2 VU0364739->PLD Inhibits PA Phosphatidic Acid (PA) PLD->PA Hydrolyzes PC Phosphatidylcholine (PC) PC->PLD mTOR mTOR Pathway PA->mTOR Activates Wnt Wnt/β-catenin Pathway PA->Wnt Modulates Survival Cell Survival & Proliferation mTOR->Survival Promotes Wnt->Survival Promotes Apoptosis Apoptosis Survival->Apoptosis Inhibits

Signaling pathway of VU 0364739-induced apoptosis.

References

Troubleshooting & Optimization

VU 0364739 hydrochloride solubility issues in media

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with VU 0364739 hydrochloride. The information addresses common solubility issues encountered during experimental work.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for making a stock solution of this compound?

A1: The recommended solvent for preparing a stock solution of this compound is dimethyl sulfoxide (DMSO). It is highly soluble in DMSO, with concentrations of up to 100 mM being reported.

Q2: I dissolved this compound in DMSO, but it precipitated when I diluted it in my aqueous cell culture medium. Why is this happening?

A2: This is a common issue known as precipitation upon dilution. This compound has poor solubility in aqueous solutions. When the DMSO stock solution is added to an aqueous buffer or medium, the compound may crash out of solution because the overall solvent composition can no longer maintain its solubility. The final concentration of DMSO in your aqueous medium is also a critical factor in maintaining solubility.

Q3: What is the maximum concentration of this compound I can use in my cell-based assay?

A3: The maximum concentration of this compound that can be used without precipitation will depend on the final concentration of DMSO in your cell culture medium. It is crucial to keep the final DMSO concentration as low as possible to avoid solvent-induced artifacts or cytotoxicity, typically well below 0.5%. We recommend performing a small-scale solubility test in your specific medium to determine the highest viable concentration before proceeding with your main experiments.

Q4: How can I improve the solubility of this compound in my aqueous experimental media?

A4: To improve solubility and avoid precipitation, consider the following strategies:

  • Use a Co-solvent: While DMSO is the primary solvent for the stock solution, ensuring a minimal, consistent final concentration in your aqueous medium can help maintain solubility.

  • pH Adjustment: The solubility of hydrochloride salts can be pH-dependent. However, altering the pH of your culture medium or physiological buffer can impact your experimental system and should be approached with caution.

  • Sonication: Gentle sonication can help to redissolve small amounts of precipitate, but it may not be a permanent solution if the compound is supersaturated.

  • Vortexing: Vigorous vortexing immediately after dilution can help to disperse the compound and prevent immediate precipitation.

Troubleshooting Guide

Issue: Precipitation Observed in Aqueous Media

This guide provides a step-by-step approach to troubleshoot and resolve solubility issues with this compound in aqueous experimental media.

Workflow for Troubleshooting Precipitation:

G cluster_0 Start: Precipitation Observed cluster_1 Step 1: Check Stock Solution cluster_2 Step 2: Review Dilution Protocol cluster_3 Step 3: Assess Final Concentration cluster_4 Resolution start Precipitate forms in aqueous media check_stock Is the DMSO stock solution clear? start->check_stock redissolve_stock Warm gently and vortex stock. If still cloudy, prepare fresh stock. check_stock->redissolve_stock No check_protocol Was the dilution performed correctly? check_stock->check_protocol Yes redissolve_stock->check_stock add_to_vortex Add stock solution to vigorously vortexing aqueous media. check_protocol->add_to_vortex No check_concentration Is the final concentration too high? check_protocol->check_concentration Yes add_to_vortex->check_protocol lower_concentration Reduce the final concentration of This compound. check_concentration->lower_concentration Yes solution_clear Solution is clear. Proceed with experiment. check_concentration->solution_clear No, concentration is low solubility_test Perform a solubility test with a serial dilution to find the solubility limit. lower_concentration->solubility_test solubility_test->solution_clear

Caption: Troubleshooting workflow for this compound precipitation.

Quantitative Data Summary

Solvent Maximum Concentration (mM) Maximum Concentration (mg/mL) Notes
DMSO10048.3Prepare stock solutions in this solvent.
Aqueous MediaNot DeterminedNot DeterminedSolubility is low and requires optimization.

Experimental Protocols

Protocol 1: Preparation of a 10 mM Stock Solution in DMSO
  • Weighing: Accurately weigh out the desired amount of this compound powder. For example, for 1 mL of a 10 mM solution, weigh 4.83 mg.

  • Dissolution: Add the appropriate volume of high-purity DMSO to the powder.

  • Mixing: Vortex the solution thoroughly until the solid is completely dissolved. Gentle warming (to no more than 37°C) and brief sonication can be used to aid dissolution if necessary.

  • Storage: Aliquot the stock solution into small, single-use volumes and store at -20°C or -80°C to minimize freeze-thaw cycles.

Protocol 2: Preparation of Working Dilutions in Aqueous Media (for in vitro assays)

This protocol provides a best-practice approach to minimize precipitation.

  • Pre-warm Media: Warm your cell culture medium or physiological buffer to the desired experimental temperature (e.g., 37°C).

  • Prepare for Dilution: In a sterile microcentrifuge tube, add the volume of pre-warmed aqueous medium that you will use for the dilution.

  • Vortex and Dilute: While vigorously vortexing the aqueous medium, add the required volume of the DMSO stock solution drop-wise to the side of the tube. This rapid mixing helps to prevent localized high concentrations that can lead to precipitation.

  • Final Dilution: Immediately add this intermediate dilution to your larger volume of experimental medium.

  • Visual Inspection: Visually inspect the final solution for any signs of precipitation. If the solution appears cloudy, it is likely that the solubility limit has been exceeded.

Signaling Pathway:

The following diagram illustrates the inhibitory action of this compound on the PLD2 signaling pathway.

PLD_Pathway cluster_receptor Cell Membrane Receptor Receptor PLD2 PLD2 Receptor->PLD2 activates PA Phosphatidic Acid (PA) PLD2->PA hydrolyzes Agonist Agonist Agonist->Receptor VU0364739 VU 0364739 hydrochloride VU0364739->PLD2 inhibits PC Phosphatidylcholine (PC) PC->PLD2 Downstream Downstream Signaling (e.g., mTOR, MAPK) PA->Downstream

Caption: Inhibition of the PLD2 signaling pathway by this compound.

Technical Support Center: VU 0364739 Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in effectively dissolving and handling VU 0364739 hydrochloride for experimental use.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for dissolving this compound?

A1: The highly recommended solvent for dissolving this compound is Dimethyl Sulfoxide (DMSO).[1]

Q2: What is the maximum concentration of this compound that can be achieved in DMSO?

A2: this compound is soluble in DMSO up to 100 mM.[1] Some suppliers suggest that concentrations as high as 200 mg/mL (approximately 414 mM) can be achieved with the use of sonication.[2]

Q3: Is this compound soluble in aqueous solutions like water or PBS?

A3: There is limited information available from suppliers regarding the solubility of this compound in aqueous solutions. It is common for hydrochloride salts of organic compounds to have some degree of aqueous solubility, but this should be determined experimentally. It is recommended to first dissolve the compound in a stock concentration in DMSO and then dilute it to the final working concentration in the aqueous buffer of choice.

Q4: How should I store the stock solution of this compound?

A4: Stock solutions of this compound in DMSO should be stored at -20°C for short-term storage (up to 1 month) or at -80°C for long-term storage (up to 6 months).[2]

Q5: What are the key chemical properties of this compound?

A5: The key chemical properties are:

  • Molecular Weight: 482.98 g/mol [1][3]

  • Formula: C₂₆H₂₇FN₄O₂.HCl[1][3]

  • CAS Number: 1244640-48-9[1][3]

Troubleshooting Guide

ProblemPossible CauseRecommended Solution
Difficulty dissolving the compound in DMSO. The concentration is too high.Try preparing a more dilute solution. For higher concentrations, warming the solution gently (e.g., to 37°C) and vortexing may help. For concentrations around 200 mg/mL, sonication is recommended.[2]
The DMSO used is old or has absorbed moisture.DMSO is hygroscopic, and absorbed water can reduce the solubility of some compounds. Use fresh, anhydrous, or newly opened DMSO for the best results.[2]
Precipitation is observed after diluting the DMSO stock solution into an aqueous buffer. The final concentration in the aqueous buffer is above the solubility limit.The solubility of this compound in aqueous buffers is expected to be significantly lower than in DMSO. Try lowering the final concentration in your experimental medium. You can also try increasing the percentage of DMSO in the final solution, but be mindful of its potential effects on your experimental system (typically, DMSO concentrations should be kept below 0.5%).
The compound is less stable in the aqueous buffer.Prepare fresh dilutions from your DMSO stock solution immediately before each experiment. Avoid storing the compound in aqueous solutions for extended periods.

Data Presentation

Solubility of this compound

SolventMaximum Concentration (mM)Maximum Concentration (mg/mL)Notes
DMSO100[1] - 414[2]48.3[1] - 200[2]Sonication may be required for higher concentrations.[2] Use of fresh DMSO is recommended.[2]
Aqueous Buffers (e.g., PBS, Water)Data not readily availableData not readily availableSolubility is expected to be low. It is recommended to perform a pilot solubility test.

Experimental Protocols

Protocol for Preparing a 100 mM Stock Solution of this compound in DMSO

Materials:

  • This compound (Molecular Weight: 482.98 g/mol )

  • Anhydrous or newly opened DMSO

  • Sterile microcentrifuge tubes or vials

  • Vortex mixer

  • Sonicator (optional, for higher concentrations)

  • Calibrated balance

Procedure:

  • Calculate the required mass: To prepare 1 mL of a 100 mM stock solution, you will need:

    • Mass (g) = 0.1 L * 0.1 mol/L * 482.98 g/mol = 0.0483 g = 48.3 mg

  • Weigh the compound: Carefully weigh out 48.3 mg of this compound and place it in a sterile vial.

  • Add DMSO: Add 1 mL of fresh DMSO to the vial containing the compound.

  • Dissolve the compound:

    • Vortex the solution vigorously for 1-2 minutes.

    • If the compound does not fully dissolve, gently warm the vial to 37°C for a few minutes and vortex again.

    • For higher concentrations or if dissolution is slow, sonicate the solution for 5-10 minutes.

  • Storage: Once the compound is fully dissolved, aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C.

Mandatory Visualization

Dissolving_VU0364739_Hydrochloride cluster_start Start cluster_dissolution Dissolution in DMSO cluster_troubleshooting Troubleshooting cluster_end Final Steps start Weigh VU 0364739 hydrochloride add_dmso Add fresh DMSO start->add_dmso vortex Vortex vigorously add_dmso->vortex check_solubility Is the compound fully dissolved? vortex->check_solubility warm_sonicate Warm to 37°C and/or sonicate check_solubility->warm_sonicate No solution_ready Stock solution ready check_solubility->solution_ready Yes warm_sonicate->vortex store Aliquot and store at -20°C or -80°C solution_ready->store

Caption: Troubleshooting workflow for dissolving this compound.

References

Technical Support Center: VU 0364739 Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using VU 0364739 hydrochloride.

FAQs: General Information

Q1: What is the primary target of this compound?

A1: this compound is a potent and selective inhibitor of Phospholipase D2 (PLD2).

Q2: What is the known off-target activity of this compound?

A2: The primary known off-target of this compound is Phospholipase D1 (PLD1). It is significantly less potent against PLD1 compared to PLD2, demonstrating isoform selectivity.

Q3: What are the reported IC50 values for this compound against PLD2 and its off-target PLD1?

A3: The inhibitory potency of this compound is summarized in the table below.

TargetIC50 (nM)
PLD220
PLD11500

Q4: What is the mechanism of action of this compound?

A4: this compound acts as an inhibitor of PLD2, likely through an allosteric mechanism, binding to a site distinct from the active site to modulate its enzymatic activity.

Troubleshooting Guide: Experimental Issues

This guide addresses specific issues that may be encountered during experiments with this compound.

Q5: I am observing inconsistent IC50 values for this compound in my cell-based assay. What could be the cause?

A5: Inconsistent IC50 values in cell-based assays can arise from several factors:

  • Cell Health and Density: Ensure that cells are healthy, within a consistent passage number, and seeded at a uniform density across all wells.

  • Compound Solubility: this compound may precipitate at higher concentrations in aqueous media. Visually inspect your stock solutions and final assay concentrations for any signs of precipitation. It is recommended to prepare fresh dilutions for each experiment.

  • Incubation Time: The duration of compound incubation can significantly impact the apparent IC50. Optimize and maintain a consistent incubation time for all experiments.

  • Assay Reagents: Ensure all assay reagents are properly prepared and within their expiration dates.

Q6: My in vitro (biochemical) assay results with this compound show high variability between replicates. What should I check?

A6: High variability in in vitro assays can be attributed to:

  • Pipetting Accuracy: Ensure accurate and consistent pipetting, especially for the enzyme, substrate, and inhibitor solutions.

  • Reagent Stability: Confirm the stability of the purified PLD enzyme and the substrate under your assay conditions.

  • Mixing: Ensure thorough mixing of reagents in the assay wells.

  • Plate Effects: Be mindful of potential "edge effects" in microplates. It is advisable to not use the outermost wells for critical samples.

Q7: I am concerned about potential off-target effects other than PLD1. How can I assess this?

A7: While PLD1 is the most well-documented off-target, a broader screening is recommended for comprehensive characterization. Consider utilizing commercially available kinase and receptor panel screening services to profile this compound against a wide range of molecular targets.

Experimental Protocols

Protocol 1: Cellular PLD2 Activity Assay (Transphosphatidylation Assay)

This protocol is a common method to measure PLD activity in intact cells.

  • Cell Seeding: Plate cells in a suitable multi-well format and grow to near confluence.

  • Cell Starvation: Prior to the assay, starve the cells in a serum-free medium for 2-4 hours.

  • Inhibitor Pre-incubation: Treat the cells with varying concentrations of this compound or vehicle control for 30-60 minutes.

  • PLD Stimulation and Labeling: Add a PLD activator (e.g., phorbol 12-myristate 13-acetate - PMA) and a primary alcohol (e.g., 1-butanol) to the cells. The alcohol will act as a substrate for the transphosphatidylation reaction catalyzed by PLD.

  • Lipid Extraction: After a defined incubation period, terminate the reaction and extract the cellular lipids using a suitable solvent system (e.g., chloroform/methanol/HCl).

  • Lipid Separation: Separate the extracted lipids using thin-layer chromatography (TLC) to resolve the phosphatidylbutanol (PBut) product from other phospholipids.

  • Quantification: Quantify the amount of PBut formed, which is directly proportional to the PLD activity. This can be done using autoradiography if a radiolabeled lipid precursor was used, or by other suitable detection methods.

Protocol 2: In Vitro PLD2 Inhibition Assay (Amplex Red Assay)

This is a fluorescence-based biochemical assay to determine the direct inhibitory effect of this compound on purified PLD2.

  • Reagent Preparation: Prepare assay buffer, purified PLD2 enzyme, phosphatidylcholine (PC) substrate, horseradish peroxidase (HRP), choline oxidase, and Amplex Red reagent.

  • Inhibitor Addition: Add varying concentrations of this compound or vehicle control to the wells of a microplate.

  • Enzyme Addition: Add the purified PLD2 enzyme to the wells and incubate for a short period to allow for inhibitor binding.

  • Reaction Initiation: Initiate the enzymatic reaction by adding the PC substrate.

  • Coupled Enzyme Reaction: The choline produced from the hydrolysis of PC by PLD2 is oxidized by choline oxidase to produce hydrogen peroxide (H2O2). HRP then uses H2O2 to oxidize the non-fluorescent Amplex Red to the highly fluorescent resorufin.

  • Fluorescence Measurement: Measure the fluorescence intensity at the appropriate excitation and emission wavelengths. The rate of fluorescence increase is proportional to the PLD2 activity.

  • Data Analysis: Calculate the percent inhibition at each concentration of this compound and determine the IC50 value.

Visualizations

PLD2_Signaling_Pathway Receptor Tyrosine Kinase (RTK) Receptor Tyrosine Kinase (RTK) G-Protein Coupled Receptor (GPCR) G-Protein Coupled Receptor (GPCR) Growth Factor Growth Factor RTK RTK Growth Factor->RTK Agonist Agonist GPCR GPCR Agonist->GPCR PLD2 PLD2 Phosphatidic Acid (PA) Phosphatidic Acid (PA) PLD2->Phosphatidic Acid (PA) Hydrolyzes Phosphatidylcholine (PC) Phosphatidylcholine (PC) Phosphatidylcholine (PC)->PLD2 Downstream Effectors Downstream Effectors Phosphatidic Acid (PA)->Downstream Effectors Activates Cellular Responses Cellular Responses Downstream Effectors->Cellular Responses RTK->PLD2 Activation GPCR->PLD2 Activation

Caption: Simplified PLD2 Signaling Pathway.

Inhibitor_Mechanism cluster_0 Without Inhibitor cluster_1 With this compound PLD2_active PLD2 (Active) PA_product Phosphatidic Acid (PA) PLD2_active->PA_product Produces PC_substrate Phosphatidylcholine (PC) PC_substrate->PLD2_active Binds to active site PLD2_inactive PLD2 (Inactive) No_Product No PA Production PLD2_inactive->No_Product VU0364739 VU 0364739 VU0364739->PLD2_inactive Binds to allosteric site PC_substrate_no_bind Phosphatidylcholine (PC) PC_substrate_no_bind->PLD2_inactive Binding inhibited

Caption: Mechanism of Action of a PLD2 Inhibitor.

Experimental_Workflow Start Start In_Vitro_Assay In Vitro Biochemical Assay Start->In_Vitro_Assay Cell_Based_Assay Cell-Based Assay Start->Cell_Based_Assay Determine_IC50 Determine IC50 (PLD2 vs PLD1) In_Vitro_Assay->Determine_IC50 Cell_Based_Assay->Determine_IC50 Off_Target_Screening Broad Off-Target Screening Determine_IC50->Off_Target_Screening Analyze_Data Analyze Data & Determine Selectivity Off_Target_Screening->Analyze_Data End End Analyze_Data->End

Caption: Workflow for Characterizing a PLD Inhibitor.

Technical Support Center: Optimizing VU 0364739 Hydrochloride IC50 Determination

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on the accurate determination of the IC50 value for VU 0364739 hydrochloride, a potent and selective Phospholipase D2 (PLD2) inhibitor.

Important Note: Current scientific literature and supplier information consistently characterize this compound as a selective PLD2 inhibitor. There is no substantial evidence to support its function as an mGluR4 positive allosteric modulator (PAM). The information provided herein is based on its established mechanism of action.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of this compound?

A1: this compound is a potent and selective inhibitor of Phospholipase D2 (PLD2).[1] It exhibits significantly higher selectivity for PLD2 over PLD1.[1]

Q2: What are the reported IC50 values for this compound?

A2: The reported IC50 values for this compound are approximately 20 nM for PLD2 and 1500 nM for PLD1, demonstrating a 75-fold selectivity for PLD2.[1]

Q3: In what research areas is this compound typically used?

A3: Due to its role in inhibiting PLD2, which is involved in various cellular processes, this compound is utilized in cancer research, where it has been shown to decrease cell proliferation and induce apoptosis.[1] It is also a valuable tool for studying the physiological and pathological roles of PLD2.

Q4: What is the solubility of this compound?

A4: this compound is soluble in DMSO up to 100 mM. For aqueous solutions, it is advisable to prepare a concentrated stock in DMSO and then dilute it to the final concentration in the assay buffer.

Troubleshooting Guide

This guide addresses common issues that may arise during the IC50 determination of this compound.

Problem Possible Cause Recommended Solution
High variability in IC50 values between experiments 1. Inconsistent cell seeding density: Variations in the number of cells per well can significantly affect the results. 2. Cell passage number: Using cells with a high passage number can lead to altered cellular responses. 3. Inconsistent incubation times: Variations in the duration of drug exposure can impact the IC50 value. 4. Compound precipitation: Diluting the DMSO stock in aqueous buffer may cause the compound to precipitate, reducing its effective concentration.1. Ensure a uniform and optimized cell seeding density across all wells and plates. 2. Use cells within a consistent and low passage number range for all experiments. 3. Strictly adhere to the defined incubation times for drug treatment. 4. Visually inspect for precipitation after dilution. If observed, consider using a lower final DMSO concentration or a different formulation approach.
No dose-dependent inhibition observed 1. Incorrect concentration range: The tested concentrations may be too high or too low to capture the sigmoidal dose-response curve. 2. Inactive compound: The compound may have degraded due to improper storage or handling. 3. Assay interference: The compound may interfere with the assay detection method (e.g., absorbance or fluorescence).1. Perform a broad-range concentration-response experiment to identify the inhibitory range, followed by a narrower range to accurately determine the IC50. 2. Ensure the compound is stored correctly (desiccated at room temperature) and prepare fresh stock solutions. 3. Run a control experiment with the compound in the absence of cells to check for any interference with the assay readout.
Poor curve fit for IC50 calculation 1. Insufficient data points: Too few concentrations tested will not provide enough data for accurate curve fitting. 2. Outliers: Erroneous data points can skew the curve fit. 3. Assay variability: High background noise or inconsistent assay performance can lead to scattered data.1. Use a sufficient number of concentrations (typically 8-12) to define the dose-response curve. 2. Identify and consider excluding clear outliers from the data analysis. 3. Optimize the assay to reduce variability, for example, by ensuring proper mixing and consistent reagent addition.
Observed cell death at high DMSO concentrations 1. Solvent toxicity: High concentrations of DMSO can be toxic to cells.1. Keep the final DMSO concentration in the assay wells as low as possible, typically below 0.5%, and ensure that the same concentration is used in all wells, including controls.

Quantitative Data Summary

The following table summarizes the reported IC50 values for this compound.

Target IC50 (nM) Selectivity (fold) Reference
PLD22075-fold vs. PLD1[1]
PLD11500-[1]

Experimental Protocols

Detailed Methodology for IC50 Determination using an In Vitro PLD2 Activity Assay

This protocol describes a general method for determining the IC50 of this compound on PLD2 activity. The specific assay may vary depending on the available reagents and detection methods (e.g., fluorescence, radioactivity).

Materials:

  • Recombinant human PLD2 enzyme

  • Substrate (e.g., fluorescently labeled phosphatidylcholine)

  • Assay buffer (e.g., 50 mM HEPES, pH 7.4, 100 mM KCl, 3 mM MgCl2, 1 mM EGTA, 1 mM DTT)

  • This compound

  • DMSO

  • 96-well microplate

  • Plate reader capable of detecting the chosen signal (e.g., fluorescence)

Procedure:

  • Compound Preparation:

    • Prepare a 10 mM stock solution of this compound in DMSO.

    • Perform serial dilutions of the stock solution in DMSO to create a range of concentrations (e.g., 10-point, 3-fold dilutions).

    • Further dilute the DMSO serial dilutions into the assay buffer to the desired final concentrations. Ensure the final DMSO concentration in the assay is consistent and non-toxic (e.g., < 0.5%).

  • Assay Reaction:

    • Add a small volume of the diluted compound solutions to the wells of a 96-well plate. Include wells for a positive control (no inhibitor) and a negative control (no enzyme).

    • Add the PLD2 enzyme to all wells except the negative control.

    • Pre-incubate the enzyme and inhibitor for a defined period (e.g., 15-30 minutes) at room temperature.

    • Initiate the enzymatic reaction by adding the substrate to all wells.

  • Detection and Data Analysis:

    • Incubate the plate at 37°C for a specified time (e.g., 30-60 minutes).

    • Stop the reaction (if necessary, depending on the assay kit).

    • Measure the signal (e.g., fluorescence) using a plate reader.

    • Subtract the background signal (negative control) from all other readings.

    • Calculate the percent inhibition for each concentration of this compound relative to the positive control (100% activity).

    • Plot the percent inhibition against the logarithm of the inhibitor concentration.

    • Fit the data to a sigmoidal dose-response curve (variable slope) to determine the IC50 value.

Visualizations

Signaling Pathway of PLD2

PLD2_Signaling_Pathway cluster_membrane Cell Membrane PC Phosphatidylcholine (PC) PLD2 PLD2 PC->PLD2 Substrate PA Phosphatidic Acid (PA) PLD2->PA Hydrolysis Choline Choline PLD2->Choline Hydrolysis Downstream Downstream Signaling (e.g., mTOR activation, vesicular trafficking) PA->Downstream VU0364739 VU 0364739 hydrochloride VU0364739->PLD2 Inhibition

Caption: PLD2 signaling pathway and inhibition by this compound.

Experimental Workflow for IC50 Determination

IC50_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Compound_Prep Prepare VU 0364739 HCl serial dilutions in DMSO Add_Compound Add compound dilutions to 96-well plate Compound_Prep->Add_Compound Assay_Prep Prepare assay buffer, enzyme, and substrate Add_Enzyme Add PLD2 enzyme Assay_Prep->Add_Enzyme Add_Substrate Initiate reaction with substrate Assay_Prep->Add_Substrate Add_Compound->Add_Enzyme Pre_Incubate Pre-incubate Add_Enzyme->Pre_Incubate Pre_Incubate->Add_Substrate Incubate Incubate at 37°C Add_Substrate->Incubate Read_Plate Measure signal (e.g., fluorescence) Incubate->Read_Plate Calc_Inhibition Calculate % inhibition Read_Plate->Calc_Inhibition Plot_Curve Plot dose-response curve Calc_Inhibition->Plot_Curve Calc_IC50 Calculate IC50 Plot_Curve->Calc_IC50

Caption: Experimental workflow for determining the IC50 of this compound.

References

VU 0364739 hydrochloride cytotoxicity in normal cells

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with VU 0364739 hydrochloride. The information is designed to address specific issues that may be encountered during experiments, particularly concerning its effects on normal cells.

Troubleshooting Guides

Issue: Determining a safe and effective concentration of this compound for experiments with normal cell lines.

Possible Cause: Lack of direct, published cytotoxicity data for this compound in a wide range of normal cell lines.

Solution:

  • Review Target Selectivity: VU 0364739 is a potent inhibitor of phospholipase D2 (PLD2) and also exhibits significant inhibition of phospholipase D1 (PLD1) at typical experimental concentrations.[1][2] Understanding that it is not entirely selective for PLD2 is crucial for interpreting experimental outcomes.

  • Consult Data on Next-Generation Inhibitors: While direct cytotoxicity data for this compound is limited, a more recent and selective PLD2 inhibitor, ML395, has been shown to have no observed toxicity at very high doses and no cytotoxicity in non-transformed HEK293 cells.[1] This suggests that selective PLD2 inhibition may have a favorable safety profile in normal cells.

  • Perform a Dose-Response Cytotoxicity Assay: It is highly recommended to determine the cytotoxic profile of this compound in your specific normal cell line of interest. A standard cytotoxicity assay, such as the MTT or LDH assay, should be performed with a broad range of concentrations to establish the IC50 value and identify a non-toxic working concentration range.

Issue: Observing unexpected cellular effects or off-target activity.

Possible Cause: As a "first-generation" inhibitor, VU 0364739 may have off-target effects. Additionally, because it inhibits both PLD1 and PLD2 at higher concentrations, observed effects may not be solely attributable to PLD2 inhibition.[1][2]

Solution:

  • Include a More Selective PLD2 Inhibitor Control: If feasible, use a more selective, next-generation PLD2 inhibitor, such as ML298 or ML395, as a control in your experiments. This can help to dissect the effects of selective PLD2 inhibition from potential off-target effects of VU 0364739 or the combined inhibition of PLD1 and PLD2.

  • Consult Ancillary Pharmacology Data: For related compounds like ML395, ancillary pharmacology data from panel screenings may be available, which can provide insights into potential off-target interactions.[1] While not directly applicable to VU 0364739, this information can guide the interpretation of unexpected results.

  • Validate Findings with Alternative Methods: Use complementary techniques, such as siRNA-mediated knockdown of PLD1 and PLD2, to confirm that the observed phenotype is a direct result of PLD inhibition.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of this compound?

A1: this compound is a small molecule inhibitor of phospholipase D (PLD). It shows a preference for PLD2 over PLD1, but it can inhibit both isoforms, especially at concentrations commonly used in in vitro studies.[1][2] PLD enzymes catalyze the hydrolysis of phosphatidylcholine to produce phosphatidic acid, a critical second messenger involved in various cellular processes, including cell proliferation, survival, and membrane trafficking.

Q2: Is there any available data on the cytotoxicity of this compound in normal cells?

A2: There is a lack of direct, published studies specifically detailing the cytotoxicity of this compound in a broad range of normal cell lines. However, a structurally related and more selective PLD2 inhibitor, ML395, was found to have no cytotoxic effects in non-transformed HEK293 cells at concentrations up to 50 μM.[1] This suggests that the on-target inhibition of PLD2 may not be inherently cytotoxic to normal cells. Nevertheless, empirical determination of cytotoxicity in the specific cell line of interest is strongly advised.

Q3: What are the known IC50 values for VU 0364739?

A3: The inhibitory potency of VU 0364739 has been determined in cellular assays. The following table summarizes the available data.

TargetIC50 (cellular assay)Selectivity (over PLD1)Reference
PLD220 nM~75-fold[1]
PLD11,500 nM-[1][2]

Q4: How should I interpret cytotoxicity data for this compound?

A4: When interpreting cytotoxicity data, consider the following:

  • Cell Line Specificity: Cytotoxicity can vary significantly between different cell types.

  • On-Target vs. Off-Target Effects: At higher concentrations, cytotoxicity may be due to off-target effects rather than the inhibition of PLD.

  • Dual PLD1/PLD2 Inhibition: Since VU 0364739 inhibits both PLD1 and PLD2, the observed cytotoxicity could be a result of inhibiting either isoform or both.

Experimental Protocols

MTT Assay for Cytotoxicity Assessment

This protocol provides a general framework for determining the cytotoxicity of this compound in a normal adherent cell line.

Materials:

  • Normal adherent cell line of interest

  • Complete cell culture medium

  • This compound

  • Dimethyl sulfoxide (DMSO) for stock solution preparation

  • 96-well cell culture plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization buffer (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare a stock solution of this compound in DMSO. Make serial dilutions of the compound in complete medium to achieve the desired final concentrations. Remove the medium from the wells and add 100 µL of the medium containing the different concentrations of this compound. Include vehicle control (medium with the same percentage of DMSO used for the highest compound concentration) and untreated control wells.

  • Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • MTT Addition: After incubation, add 10 µL of MTT solution to each well.

  • Formazan Crystal Formation: Incubate the plate for 2-4 hours at 37°C, allowing viable cells to metabolize MTT into formazan crystals.

  • Solubilization: Carefully remove the medium and add 100 µL of solubilization buffer to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of viability against the log of the compound concentration to determine the IC50 value.

Visualizations

Phospholipase D (PLD) Signaling Pathway

PLD_Signaling_Pathway cluster_membrane Plasma Membrane PC Phosphatidylcholine (PC) PLD PLD1 / PLD2 PC->PLD Hydrolysis PA Phosphatidic Acid (PA) PLD->PA VU0364739 VU 0364739 hydrochloride VU0364739->PLD Inhibition Downstream Downstream Signaling (e.g., mTOR, Raf-MEK-ERK) PA->Downstream Receptor Cell Surface Receptor (e.g., GPCR, RTK) Receptor->PLD Stimulus External Stimulus Stimulus->Receptor

Caption: Simplified PLD signaling pathway and the inhibitory action of VU 0364739.

Experimental Workflow for Cytotoxicity Assessment

Cytotoxicity_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Data Analysis A Seed Normal Cells in 96-well Plate C Treat Cells with Compound A->C B Prepare Serial Dilutions of This compound B->C D Incubate for 24-72 hours C->D E Add MTT Reagent D->E F Incubate and Solubilize Formazan E->F G Measure Absorbance at 570 nm F->G H Calculate % Cell Viability G->H I Determine IC50 Value H->I

References

Troubleshooting inconsistent results with VU 0364739 hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with VU 0364739 hydrochloride. The information is presented in a question-and-answer format to directly address common issues encountered during experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

This compound is a potent and selective small molecule inhibitor of Phospholipase D2 (PLD2).[1][2] It exhibits significant selectivity for PLD2 over PLD1, making it a valuable tool for studying the specific roles of the PLD2 isoform in various cellular processes.[1] Its mechanism of action is the inhibition of the enzymatic activity of PLD2, which catalyzes the hydrolysis of phosphatidylcholine (PC) to produce the signaling lipid phosphatidic acid (PA).

Q2: What are the recommended storage conditions for this compound?

For long-term storage, this compound powder should be stored at -20°C. For stock solutions in solvent, it is recommended to store them at -80°C for up to six months or at -20°C for up to one month. It is advisable to aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.

Q3: How should I prepare a stock solution of this compound?

This compound is soluble in dimethyl sulfoxide (DMSO). To prepare a stock solution, dissolve the compound in high-quality, anhydrous DMSO. For example, to make a 10 mM stock solution, you would dissolve the appropriate mass of the compound in the calculated volume of DMSO. It may be necessary to use an ultrasonic bath to ensure complete dissolution.

Troubleshooting Inconsistent Results

Q4: I am observing high variability between my experimental replicates. What could be the cause?

High variability can stem from several factors:

  • Compound Precipitation: this compound, like many small molecules, can precipitate in aqueous solutions if the final DMSO concentration is too high or if the compound's solubility limit is exceeded in the final assay medium. Ensure the final DMSO concentration in your assay is kept low (typically ≤ 0.5%) and consistent across all wells.

  • Incomplete Solubilization: Ensure your stock solution is fully dissolved. Briefly vortexing and sonicating the stock solution before each use can help.

  • Cell Health and Density: Inconsistent cell seeding density or poor cell health can lead to variable responses. Ensure your cells are healthy, in the logarithmic growth phase, and seeded evenly.

  • Pipetting Errors: Use calibrated pipettes and proper technique to minimize volume variations, especially when working with small volumes.

Q5: My results show a weaker inhibitory effect than expected based on the reported IC50 values. Why might this be happening?

Several factors could contribute to a weaker than expected effect:

  • Incorrect Concentration: Double-check all calculations for dilutions of your stock solution.

  • Compound Degradation: If the stock solution has been stored improperly or for an extended period, the compound may have degraded. Prepare a fresh stock solution from powder.

  • High Cell Density: A very high cell density might require a higher concentration of the inhibitor to achieve the desired effect.

  • Assay Conditions: The specific cell line, serum concentration, and incubation time can all influence the apparent potency of the inhibitor.

Q6: I am seeing toxicity in my cell-based assays, even at low concentrations. What should I do?

  • DMSO Toxicity: Ensure the final concentration of DMSO in your cell culture medium is not exceeding a level that is toxic to your specific cell line (typically below 0.5%). Run a vehicle control with the same final DMSO concentration to assess its effect.

  • Off-Target Effects: While VU 0364739 is selective for PLD2, high concentrations may lead to off-target effects. It is crucial to perform dose-response experiments to determine the optimal concentration range for your specific assay.

Quantitative Data Summary

ParameterValueNotes
PLD2 IC50 20 nMIn vitro biochemical assay.[1]
PLD1 IC50 1500 nMIn vitro biochemical assay.[1]
Selectivity 75-foldFor PLD2 over PLD1.

Experimental Protocols

In Vitro Cell-Based PLD Activity Assay

This protocol provides a general framework for assessing the inhibitory effect of this compound on PLD activity in a cellular context.

  • Cell Seeding: Plate your cells of interest in a suitable multi-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Compound Preparation: Prepare serial dilutions of this compound from a concentrated DMSO stock solution in your cell culture medium. Also, prepare a vehicle control with the same final DMSO concentration.

  • Compound Treatment: Remove the old medium from the cells and add the medium containing the different concentrations of this compound or the vehicle control. Incubate for a predetermined pre-treatment time (e.g., 30 minutes).

  • PLD Activity Measurement: PLD activity can be measured using various methods, such as the Amplex Red PLD assay kit, which measures the choline released from the hydrolysis of phosphatidylcholine. Follow the manufacturer's instructions for the specific assay kit you are using.

  • Data Analysis: Measure the signal (e.g., fluorescence or absorbance) and normalize the data to the vehicle control. Plot the normalized data against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

Visualizations

PLD_Signaling_Pathway Phospholipase D (PLD) Signaling Pathway cluster_membrane Plasma Membrane cluster_extracellular Extracellular Signal PC Phosphatidylcholine (PC) PLD2 PLD2 PA Phosphatidic Acid (PA) PLD2->PA hydrolyzes PC to Downstream Downstream Signaling (e.g., mTOR, Raf-1) PA->Downstream Agonist Agonist Receptor GPCR / RTK Agonist->Receptor binds Receptor->PLD2 activates VU0364739 VU 0364739 hydrochloride VU0364739->PLD2 inhibits

Caption: Simplified Phospholipase D (PLD) signaling pathway.

Experimental_Workflow Troubleshooting Experimental Workflow start Inconsistent Results Observed check_solubility Check Compound Solubility - Is stock solution clear? - Final DMSO concentration <0.5%? start->check_solubility check_cells Verify Cell Health & Density - Consistent seeding? - Cells in log phase? start->check_cells check_protocol Review Experimental Protocol - Pipetting accuracy? - Correct concentrations? start->check_protocol prepare_fresh Prepare Fresh Stock Solution check_solubility->prepare_fresh No rerun Re-run Experiment check_solubility->rerun Yes optimize_cells Optimize Cell Seeding check_cells->optimize_cells No check_cells->rerun Yes refine_protocol Refine Protocol & Technique check_protocol->refine_protocol No check_protocol->rerun Yes prepare_fresh->rerun optimize_cells->rerun refine_protocol->rerun

Caption: A logical workflow for troubleshooting inconsistent experimental results.

References

Technical Support Center: VU 0364739 Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for VU 0364739 hydrochloride. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting potential issues related to the stability and degradation of this compound during experimental use.

Disclaimer: The following information on specific degradation products of this compound is based on a hypothetical degradation pathway derived from its chemical structure, as specific experimental data is not publicly available. This guide is intended to provide illustrative examples and general best practices for handling and troubleshooting.

Frequently Asked Questions (FAQs)

Q1: What is the recommended storage condition for this compound?

A1: It is recommended to desiccate this compound at room temperature.[1] For stock solutions, storing at -20°C for up to one month or -80°C for up to six months is advised to maintain stability.[2]

Q2: What solvents are suitable for dissolving this compound?

A2: this compound is soluble in DMSO up to 100 mM.[1]

Q3: What are the potential degradation pathways for this compound?

A3: Based on its chemical structure, which contains an amide linkage, this compound may be susceptible to hydrolysis, especially under acidic or basic conditions. This could lead to the cleavage of the amide bond, resulting in the formation of 2-naphthoic acid and the corresponding amine-containing fragment of the parent molecule.

Q4: How can I detect potential degradation of my this compound sample?

A4: Degradation can be monitored by analytical techniques such as High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The appearance of new peaks in the chromatogram or a decrease in the peak area of the parent compound can indicate degradation.

Troubleshooting Guide

This guide addresses specific issues that may arise during experiments involving this compound.

Issue Potential Cause Recommended Action
Unexpected peaks observed in HPLC/LC-MS analysis. Sample degradation due to improper storage, handling, or experimental conditions (e.g., extreme pH, high temperature).1. Verify the storage conditions of the stock solution and solid compound. 2. Prepare fresh solutions for analysis. 3. Perform a forced degradation study (see Experimental Protocols) to identify potential degradation products and their retention times.
Decreased potency or inconsistent experimental results. Loss of active compound due to degradation.1. Confirm the purity of the compound using a validated analytical method. 2. Assess the stability of the compound under your specific experimental conditions (e.g., buffer pH, temperature, incubation time).
Change in the physical appearance of the solid compound or solution (e.g., color change). Potential chemical degradation or contamination.1. Do not use the sample if a change in appearance is observed. 2. Acquire a new batch of the compound and handle it according to the recommended storage and handling procedures.

Experimental Protocols

Protocol 1: Forced Degradation Study of this compound

This protocol outlines a general procedure for conducting a forced degradation study to identify potential degradation products and assess the stability of this compound under various stress conditions.[3][4][5]

1. Preparation of Stock Solution:

  • Prepare a 1 mg/mL stock solution of this compound in a suitable solvent (e.g., DMSO).

2. Stress Conditions:

  • Acidic Hydrolysis: Mix the stock solution with 0.1 M hydrochloric acid (HCl) and incubate at 60°C for 24 hours.

  • Basic Hydrolysis: Mix the stock solution with 0.1 M sodium hydroxide (NaOH) and incubate at 60°C for 24 hours.

  • Oxidative Degradation: Mix the stock solution with 3% hydrogen peroxide (H₂O₂) and keep at room temperature for 24 hours.

  • Thermal Degradation: Heat the solid compound at 105°C for 24 hours.

  • Photolytic Degradation: Expose the stock solution to UV light (e.g., 254 nm) for 24 hours.

3. Sample Analysis:

  • After the incubation period, neutralize the acidic and basic samples.

  • Dilute all samples to a suitable concentration with the mobile phase.

  • Analyze the samples using a validated stability-indicating HPLC or LC-MS method.

4. Data Interpretation:

  • Compare the chromatograms of the stressed samples with that of an unstressed control sample.

  • Identify and quantify the degradation products.

Visualizations

Hypothetical Degradation Pathway

The following diagram illustrates a hypothetical hydrolytic degradation pathway for this compound.

G This compound This compound Hydrolysis (Acid/Base) Hydrolysis (Acid/Base) This compound->Hydrolysis (Acid/Base) Degradation Product 1 (Amine) Degradation Product 1 (Amine) Hydrolysis (Acid/Base)->Degradation Product 1 (Amine) Degradation Product 2 (Carboxylic Acid) Degradation Product 2 (Carboxylic Acid) Hydrolysis (Acid/Base)->Degradation Product 2 (Carboxylic Acid)

Caption: Hypothetical hydrolytic degradation of this compound.

Experimental Workflow for Forced Degradation Study

The diagram below outlines the workflow for a forced degradation study.

G cluster_stress Stress Conditions Acid Hydrolysis Acid Hydrolysis Sample Preparation (Neutralization/Dilution) Sample Preparation (Neutralization/Dilution) Acid Hydrolysis->Sample Preparation (Neutralization/Dilution) Base Hydrolysis Base Hydrolysis Base Hydrolysis->Sample Preparation (Neutralization/Dilution) Oxidation Oxidation Oxidation->Sample Preparation (Neutralization/Dilution) Thermal Thermal Thermal->Sample Preparation (Neutralization/Dilution) Photolytic Photolytic Photolytic->Sample Preparation (Neutralization/Dilution) Prepare Stock Solution Prepare Stock Solution Apply Stress Conditions Apply Stress Conditions Prepare Stock Solution->Apply Stress Conditions Apply Stress Conditions->Acid Hydrolysis Apply Stress Conditions->Base Hydrolysis Apply Stress Conditions->Oxidation Apply Stress Conditions->Thermal Apply Stress Conditions->Photolytic HPLC/LC-MS Analysis HPLC/LC-MS Analysis Sample Preparation (Neutralization/Dilution)->HPLC/LC-MS Analysis Data Analysis Data Analysis HPLC/LC-MS Analysis->Data Analysis

Caption: Workflow for a forced degradation study of this compound.

References

Validation & Comparative

VU 0364739 hydrochloride vs other PLD2 inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide to VU 0364739 Hydrochloride and Other PLD2 Inhibitors

For researchers, scientists, and drug development professionals, the selection of a suitable enzyme inhibitor is a critical decision that can significantly impact experimental outcomes. This guide provides a detailed comparison of this compound with other prominent Phospholipase D2 (PLD2) inhibitors, including ML395, FIPI, and NFOT. The comparison is based on available experimental data, focusing on inhibitory potency, selectivity, and mechanism of action.

Introduction to PLD2 and its Inhibition

Phospholipase D (PLD) enzymes are key players in signal transduction, catalyzing the hydrolysis of phosphatidylcholine to produce the second messenger phosphatidic acid (PA).[1] PA is involved in a myriad of cellular processes, including cell proliferation, migration, and vesicle trafficking. The two major mammalian isoforms, PLD1 and PLD2, share significant sequence homology but differ in their regulation and subcellular localization. Dysregulation of PLD activity, particularly PLD2, has been implicated in various diseases, including cancer, making it an attractive therapeutic target. The development of potent and selective PLD2 inhibitors is therefore of great interest for both basic research and clinical applications.

Quantitative Comparison of PLD2 Inhibitors

The following table summarizes the in vitro and cellular potency of this compound and other selected PLD2 inhibitors. The half-maximal inhibitory concentration (IC50) is a standard measure of an inhibitor's effectiveness.

InhibitorTargetIC50 (Biochemical Assay)IC50 (Cellular Assay)Selectivity (PLD1/PLD2)Reference
This compound PLD220 nM22 nM75-fold for PLD2[2]
PLD11500 nM-
ML395 PLD28,700 nM360 nM>80-fold for PLD2[3][4][5]
PLD1>20,000 nM>30,000 nM[3][4][5]
FIPI PLD220 nM10 nMDual Inhibitor[6][7][8]
PLD1-1 nM[6][7]
NFOT PLD2-~10 nMPLD2 Specific[9]
PLD1--

Note: IC50 values can vary between different assay conditions and cell types. The data presented here is a compilation from multiple sources to provide a comparative overview.

Mechanism of Action

  • This compound: A potent and selective inhibitor of PLD2. Its high selectivity makes it a valuable tool for dissecting the specific roles of PLD2 in cellular signaling.

  • ML395: A highly selective, allosteric inhibitor of PLD2.[3][4][5] Its allosteric binding site is distinct from the catalytic site, offering a different mode of inhibition.

  • FIPI (5-Fluoro-2-indolyl des-chlorohalopemide): A potent dual inhibitor of both PLD1 and PLD2.[1][8][9] It is reported to act directly on the catalytic site of the enzymes.[9]

  • NFOT (N-[2-[1-(3-Fluorophenyl)-4-oxo-1,3,-8-triazaspiro[4.5]dec-8-yl]ethyl]-2-naphthalenecarboxamide): A specific PLD2 inhibitor with a mixed-kinetics mechanism.[9] It binds to both the catalytic site and an allosteric site that overlaps with the PIP2 binding pocket, thereby blocking the activating effect of PIP2.[9]

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and interpretation of experimental results. Below are outlines of key assays used to characterize PLD inhibitors.

Cellular PLD Activity Assay (Transphosphatidylation Assay)

This is the most common method to measure PLD activity in intact cells. It relies on the unique ability of PLD to catalyze a transphosphatidylation reaction in the presence of a primary alcohol, such as n-butanol.

Protocol Outline:

  • Cell Culture and Labeling: Cells are cultured to the desired confluency. To measure the formation of phosphatidylbutanol (PBut), a radiolabeled fatty acid (e.g., [3H]palmitic acid) can be added to the culture medium to incorporate into cellular phospholipids.

  • Inhibitor Treatment: Cells are pre-incubated with the PLD inhibitor (e.g., this compound) at various concentrations for a specified time.

  • PLD Activation and Transphosphatidylation: PLD activity is stimulated with an appropriate agonist (e.g., phorbol 12-myristate 13-acetate - PMA) in the presence of n-butanol (typically 0.3-0.4%).

  • Lipid Extraction: The reaction is stopped, and total lipids are extracted from the cells using a suitable solvent system (e.g., chloroform/methanol).

  • Lipid Separation and Quantification: The extracted lipids are separated by thin-layer chromatography (TLC). The spot corresponding to PBut is identified and quantified, typically by scintillation counting if a radiolabel was used. The amount of PBut formed is directly proportional to the PLD activity.

In Vitro PLD Biochemical Assay

This assay measures the activity of purified or recombinant PLD enzyme, allowing for the characterization of direct inhibitors without the complexity of a cellular environment.

Protocol Outline:

  • Substrate Preparation: A common substrate is phosphatidylcholine (PC) vesicles, which can be prepared by sonication or extrusion. The vesicles may contain a fluorescent or radiolabeled PC for detection.

  • Enzyme Reaction: Purified PLD1 or PLD2 enzyme is incubated with the substrate vesicles in a suitable buffer.

  • Inhibitor Addition: The inhibitor is added to the reaction mixture at varying concentrations.

  • Reaction Incubation: The reaction is allowed to proceed for a defined period at a controlled temperature (e.g., 37°C).

  • Detection of Product Formation: The amount of phosphatidic acid (PA) or choline produced is quantified. This can be achieved through various methods:

    • Radiolabeling: Using radiolabeled PC and separating the resulting radiolabeled PA by TLC.

    • Fluorescence: Using a fluorescent PC substrate where the fluorescence properties change upon hydrolysis.

    • Coupled Enzyme Assay: The production of choline can be coupled to a series of enzymatic reactions that result in a colorimetric or fluorometric readout (e.g., Amplex Red assay).[10][11]

Signaling Pathways and Experimental Workflows

Visualizing the complex interactions in signaling pathways and the steps in experimental procedures can greatly aid in understanding.

PLD2_Signaling_Pathway cluster_input Upstream Signals cluster_receptor Receptors cluster_pld PLD2 Activation cluster_downstream Downstream Effectors Growth Factors Growth Factors RTK RTK Growth Factors->RTK GPCR Ligands GPCR Ligands GPCR GPCR GPCR Ligands->GPCR PLD2 PLD2 RTK->PLD2 GPCR->PLD2 PA Phosphatidic Acid PLD2->PA PC Phosphatidylcholine PC->PLD2 mTOR mTOR PA->mTOR PKC PKC PA->PKC Cytoskeletal\nRearrangement Cytoskeletal Rearrangement PA->Cytoskeletal\nRearrangement Vesicle\nTrafficking Vesicle Trafficking PA->Vesicle\nTrafficking Cell Growth\n& Proliferation Cell Growth & Proliferation mTOR->Cell Growth\n& Proliferation Cellular Responses Cellular Responses PKC->Cellular Responses

Caption: Simplified PLD2 Signaling Pathway.

Experimental_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_analysis Analysis Cell Seeding Cell Seeding Pre-incubation\nwith Inhibitor Pre-incubation with Inhibitor Cell Seeding->Pre-incubation\nwith Inhibitor Inhibitor Dilution Inhibitor Dilution Inhibitor Dilution->Pre-incubation\nwith Inhibitor Stimulation\nwith Agonist & n-Butanol Stimulation with Agonist & n-Butanol Pre-incubation\nwith Inhibitor->Stimulation\nwith Agonist & n-Butanol Lipid Extraction Lipid Extraction Stimulation\nwith Agonist & n-Butanol->Lipid Extraction TLC Separation TLC Separation Lipid Extraction->TLC Separation Quantification Quantification TLC Separation->Quantification Data Analysis Data Analysis Quantification->Data Analysis

Caption: Cellular PLD Activity Assay Workflow.

Conclusion

The choice of a PLD2 inhibitor will depend on the specific experimental goals. This compound stands out for its high potency and selectivity for PLD2, making it an excellent tool for studying the specific functions of this isoform. ML395 offers a unique allosteric mechanism of inhibition and high selectivity. For studies requiring the inhibition of both PLD1 and PLD2, the dual inhibitor FIPI is a potent option. NFOT provides a specific means to investigate the consequences of inhibiting PLD2 through a mixed-kinetic mechanism. This guide provides a foundation for researchers to make an informed decision based on the quantitative data and experimental protocols presented.

References

A Comparative Guide to the Selectivity of PLD2 Inhibitors: VU 0364739 Hydrochloride vs. ML298

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of two prominent small molecule inhibitors of Phospholipase D2 (PLD2), VU 0364739 hydrochloride and ML298. The focus of this document is an objective evaluation of their selectivity profiles, supported by quantitative data from biochemical and cellular assays. Detailed experimental methodologies are provided to enable researchers to replicate and build upon these findings.

Executive Summary

Both this compound and ML298 are potent inhibitors of PLD2, an enzyme implicated in various cellular processes, including signal transduction, membrane trafficking, and cytoskeletal organization, and a target of interest in oncology and other therapeutic areas. While both compounds effectively inhibit PLD2, they exhibit distinct selectivity profiles against the closely related isoform, PLD1.

This compound is a highly potent PLD2 inhibitor with an IC50 of 20 nM in biochemical assays.[1] It displays a 75-fold selectivity for PLD2 over PLD1.[1]

ML298 is also a potent and selective PLD2 inhibitor, with a reported IC50 of 355 nM in cellular assays.[2] A key feature of ML298 is its remarkable selectivity against PLD1, with an IC50 greater than 20,000 nM, making it over 53-fold more selective for PLD2.[2] This high degree of selectivity makes ML298 a valuable tool for dissecting the specific roles of PLD2 in cellular signaling, as it is less likely to confound results through off-target inhibition of PLD1 at typical experimental concentrations. ML298 has been characterized as an allosteric inhibitor.[2]

Data Presentation: Quantitative Comparison of Inhibitor Potency and Selectivity

The following tables summarize the in vitro potency and selectivity of this compound and ML298 against PLD1 and PLD2.

Table 1: Biochemical Assay Data

CompoundTargetIC50 (nM)Reference
This compoundPLD220[1]
PLD11500[1]
ML298PLD22800[2]
PLD1>20,000[2]

Table 2: Cellular Assay Data

CompoundTargetIC50 (nM)Reference
This compoundPLD220[2]
PLD11500[2]
ML298PLD2355[2]
PLD1>20,000[2]

Table 3: Off-Target Selectivity Panel for ML298 (Ricerca Panel)

Target ClassNumber of Targets ScreenedTargets with >50% Inhibition at 10 µM
GPCRs, Ion Channels, Transporters683

Signaling Pathway and Experimental Workflow Diagrams

To visualize the context of PLD2 inhibition and the methods used for inhibitor characterization, the following diagrams are provided.

PLD2_Signaling_Pathway cluster_upstream Upstream Activation cluster_pld PLD2 Activity cluster_downstream Downstream Signaling GPCRs GPCRs PLD2 PLD2 GPCRs->PLD2 RTKs RTKs RTKs->PLD2 Small_GTPases Small GTPases (e.g., Arf, Rho) Small_GTPases->PLD2 PA Phosphatidic Acid (PA) PLD2->PA Product Choline Choline PLD2->Choline Product PC Phosphatidylcholine (PC) PC->PLD2 Substrate mTOR_S6K mTOR/S6K Pathway PA->mTOR_S6K Ras_MAPK Ras/MAPK Pathway PA->Ras_MAPK Cytoskeletal_Rearrangement Cytoskeletal Rearrangement PA->Cytoskeletal_Rearrangement Vesicular_Trafficking Vesicular Trafficking PA->Vesicular_Trafficking

Figure 1: Simplified PLD2 Signaling Pathway.

Experimental_Workflow cluster_biochemical Biochemical Assay cluster_cellular Cellular Assay Purified_Enzyme Purified PLD1 or PLD2 Enzyme Incubation Incubate with Inhibitor (VU 0364739 or ML298) Purified_Enzyme->Incubation Substrate_Liposomes Substrate Liposomes (e.g., with radiolabeled PC) Substrate_Liposomes->Incubation Product_Detection Detect Product Formation (e.g., radiolabeled PA) Incubation->Product_Detection IC50_Calc_Biochem Calculate IC50 Product_Detection->IC50_Calc_Biochem Cell_Culture Cells Expressing PLD1 or PLD2 Inhibitor_Treatment Treat Cells with Inhibitor Cell_Culture->Inhibitor_Treatment Cell_Lysis Cell Lysis Inhibitor_Treatment->Cell_Lysis PLD_Activity_Measurement Measure PLD Activity (e.g., transphosphatidylation) Cell_Lysis->PLD_Activity_Measurement IC50_Calc_Cell Calculate IC50 PLD_Activity_Measurement->IC50_Calc_Cell

Figure 2: General Experimental Workflow for PLD Inhibitor Profiling.

Experimental Protocols

The following are summaries of the experimental protocols used to determine the potency and selectivity of this compound and ML298. For complete details, please refer to the primary publications.

Biochemical PLD Activity Assay (General Protocol)

This assay measures the direct inhibition of purified PLD enzymes.

  • Enzyme Preparation: Recombinant human PLD1 and PLD2 are purified.

  • Substrate Preparation: Substrate vesicles are prepared by sonication of phospholipids, typically including phosphatidylcholine (PC), phosphatidylethanolamine (PE), and phosphatidylinositol 4,5-bisphosphate (PIP2). For radiometric assays, a radiolabeled phospholipid such as [3H]dipalmitoyl-PC is included.

  • Reaction Mixture: The assay is typically performed in a buffer containing HEPES, MgCl2, and GTPγS to support enzyme activity.

  • Inhibitor Addition: Serial dilutions of the test compounds (this compound or ML298) are pre-incubated with the purified enzyme.

  • Reaction Initiation and Termination: The reaction is initiated by the addition of substrate vesicles. After a defined incubation period at 37°C, the reaction is terminated by the addition of a quench solution (e.g., chloroform/methanol/HCl).

  • Product Quantification: The product, phosphatidic acid (PA), is extracted and separated from the substrate by thin-layer chromatography (TLC). The amount of product is quantified by scintillation counting of the radiolabeled PA.

  • Data Analysis: IC50 values are determined by plotting the percentage of enzyme inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.

Cellular PLD Activity Assay (General Protocol)

This assay measures the inhibition of PLD activity within a cellular context.

  • Cell Culture: HEK293 cells are transiently transfected to overexpress either human PLD1 or PLD2.

  • Cell Labeling: Cells are labeled overnight with a radiolabeled fatty acid, such as [3H]palmitic acid, which is incorporated into cellular phospholipids.

  • Inhibitor Treatment: Cells are pre-incubated with varying concentrations of the test compounds.

  • PLD Stimulation: PLD activity is stimulated by the addition of an agonist, such as phorbol 12-myristate 13-acetate (PMA), in the presence of a primary alcohol (e.g., 1-butanol). In the presence of a primary alcohol, PLD catalyzes a transphosphatidylation reaction, producing a phosphatidylalcohol (e.g., phosphatidylbutanol) instead of phosphatidic acid. This product is metabolically stable and accumulates, providing a robust measure of PLD activity.

  • Lipid Extraction: The reaction is stopped, and lipids are extracted from the cells.

  • Product Quantification: The radiolabeled phosphatidylbutanol is separated by TLC and quantified by scintillation counting.

  • Data Analysis: IC50 values are calculated by analyzing the dose-dependent inhibition of phosphatidylbutanol formation.

Conclusion

Both this compound and ML298 are valuable chemical probes for studying the function of PLD2. This compound offers higher potency in biochemical assays. However, ML298 provides a superior selectivity profile with minimal inhibition of PLD1 at concentrations where it potently inhibits PLD2 in cellular systems.[2] This makes ML298 a more suitable tool for specifically interrogating the physiological and pathological roles of PLD2 without the confounding effects of PLD1 inhibition. The choice between these two inhibitors should be guided by the specific requirements of the experimental system and the desired level of isoform selectivity. Researchers should carefully consider the potential for off-target effects, especially when using inhibitors at higher concentrations.

References

A Head-to-Head Comparison: VU 0364739 Hydrochloride vs. FIPI for Phospholipase D Inhibition

Author: BenchChem Technical Support Team. Date: December 2025

For researchers in cellular signaling, cancer biology, and drug discovery, the precise modulation of phospholipase D (PLD) activity is of paramount importance. Two small molecule inhibitors, VU 0364739 hydrochloride and FIPI, have emerged as key tools in the study of PLD-mediated pathways. This guide provides an objective comparison of their performance, supported by experimental data, to aid researchers in selecting the appropriate tool for their specific needs.

At a Glance: Key Differences and Target Selectivity

This compound and FIPI, while both targeting PLD enzymes, exhibit distinct selectivity profiles. VU 0364739 is a highly selective inhibitor of PLD2, demonstrating a 75-fold preference for PLD2 over its isoform, PLD1.[1][2][3] In contrast, FIPI acts as a dual inhibitor, potently targeting both PLD1 and PLD2 with similar efficacy.[4] This fundamental difference in isoform selectivity is a critical consideration for researchers aiming to dissect the specific roles of PLD1 and PLD2 in cellular processes.

Quantitative Performance: A Comparative Analysis

The following table summarizes the key quantitative data for this compound and FIPI, based on published in vitro and cell-based assays.

ParameterThis compoundFIPI (5-Fluoro-2-indolyl des-chlorohalopemide)
Target(s) Phospholipase D2 (PLD2)Phospholipase D1 (PLD1) and Phospholipase D2 (PLD2)
IC50 (PLD1) 1500 nM[1][2][3]~25 nM[4]
IC50 (PLD2) 20 nM[1][2][3]~20 nM[4]
Selectivity ~75-fold for PLD2 over PLD1[2][3]Dual inhibitor
Reported Cellular Effects - Decreased cancer cell proliferation[1]- Induction of apoptosis[1]- Inhibition of F-actin cytoskeleton reorganization[4][5]- Inhibition of cell spreading[4][5]- Inhibition of chemotaxis[4][5]- Potential interference with PLC-γ1-mediated calcium release[6]

Signaling Pathways and Experimental Workflow

The following diagrams illustrate the canonical PLD signaling pathway and a general workflow for evaluating PLD inhibitors.

PLD_Signaling_Pathway cluster_membrane Plasma Membrane cluster_cytosol Cytosol RTK Receptor Tyrosine Kinase (RTK) PLD2 PLD2 RTK->PLD2 GPCR G-Protein Coupled Receptor (GPCR) PLD1 PLD1 GPCR->PLD1 PA Phosphatidic Acid (PA) PLD1->PA Hydrolysis PLD2->PA Hydrolysis PC Phosphatidylcholine (PC) PC->PA Downstream Downstream Signaling (e.g., mTOR, Raf) PA->Downstream Cellular_Response Cellular Response (Proliferation, Survival, Migration) Downstream->Cellular_Response Extracellular_Signal Extracellular Signal Extracellular_Signal->RTK Extracellular_Signal->GPCR

Figure 1. Simplified PLD signaling pathway. Extracellular signals activate cell surface receptors, leading to the activation of PLD1 and PLD2, which then hydrolyze phosphatidylcholine (PC) to produce phosphatidic acid (PA), a key second messenger that modulates various downstream cellular responses.

Experimental_Workflow start Start: Select PLD Inhibitor (VU 0364739 or FIPI) in_vitro_assay In Vitro PLD Activity Assay start->in_vitro_assay cell_based_assay Cell-Based PLD Activity Assay start->cell_based_assay data_analysis Data Analysis (IC50, EC50, etc.) in_vitro_assay->data_analysis functional_assay Functional Cellular Assays (Proliferation, Apoptosis, Migration) cell_based_assay->functional_assay functional_assay->data_analysis

Figure 2. General experimental workflow for the evaluation of PLD inhibitors. The process typically involves in vitro and cell-based assays to determine inhibitory potency, followed by functional assays to assess the biological consequences of PLD inhibition.

Experimental Protocols

Detailed methodologies for key experiments are provided below to facilitate the replication and validation of findings.

In Vitro PLD Inhibition Assay (for this compound)

This protocol is adapted from the original study describing VU 0364739.

  • Enzyme and Substrate Preparation: Recombinant human PLD1 and PLD2 are expressed and purified. The substrate, phosphatidylcholine, is prepared as vesicles.

  • Reaction Mixture: The assay is performed in a buffer containing HEPES, MgCl2, and the substrate vesicles.

  • Inhibitor Addition: this compound is serially diluted and added to the reaction mixture.

  • Enzyme Addition and Incubation: The reaction is initiated by the addition of the purified PLD enzyme and incubated at 37°C.

  • Reaction Termination and Product Quantification: The reaction is stopped, and the product, phosphatidic acid, is extracted and quantified, typically using a fluorescently labeled substrate or mass spectrometry.

  • Data Analysis: IC50 values are calculated from the dose-response curves.

Cell Proliferation Assay (for this compound)

This protocol was used to assess the effect of VU 0364739 on the proliferation of MDA-MB-231 human breast cancer cells.[1]

  • Cell Seeding: MDA-MB-231 cells are seeded in 96-well plates at a specified density and allowed to adhere overnight.

  • Inhibitor Treatment: Cells are treated with various concentrations of this compound or vehicle control (DMSO).

  • Incubation: The plates are incubated for 24, 48, 72, and 96 hours.

  • Cell Viability Measurement: Cell proliferation is assessed using a standard method such as the MTT or WST-1 assay, which measures metabolic activity as an indicator of cell number.

  • Data Analysis: The absorbance is read on a plate reader, and the percentage of cell proliferation is calculated relative to the vehicle-treated control.

Caspase-3/7 Apoptosis Assay (for this compound)

This assay measures the activity of caspase-3 and -7, key executioner caspases in the apoptotic pathway.[1]

  • Cell Seeding and Treatment: MDA-MB-231 cells are seeded in 96-well plates and treated with this compound at various concentrations for 48 hours.

  • Reagent Addition: A luminogenic caspase-3/7 substrate is added to each well.

  • Incubation: The plate is incubated at room temperature to allow for cleavage of the substrate by active caspases.

  • Luminescence Measurement: The luminescence, which is proportional to the amount of caspase-3/7 activity, is measured using a luminometer.

  • Data Analysis: The fold-increase in caspase activity is calculated relative to the vehicle-treated control.

In Vivo PLD Activity Assay (for FIPI)

This protocol describes a cell-based assay to measure the inhibition of PLD activity by FIPI.[5]

  • Cell Culture and Labeling: Cells (e.g., CHO cells) are cultured and metabolically labeled with [3H]palmitic acid to incorporate the radiolabel into cellular phospholipids.

  • Inhibitor Pre-incubation: Cells are pre-incubated with various concentrations of FIPI for a specified time.

  • PLD Stimulation: PLD activity is stimulated using an appropriate agonist (e.g., PMA for PLD1).

  • Transphosphatidylation Reaction: The assay is performed in the presence of a primary alcohol (e.g., 1-butanol), which acts as a substrate for the PLD-catalyzed transphosphatidylation reaction, producing phosphatidylbutanol (PtdBut).

  • Lipid Extraction and Analysis: Lipids are extracted from the cells, and the radiolabeled PtdBut is separated by thin-layer chromatography (TLC) and quantified by scintillation counting.

  • Data Analysis: The amount of PtdBut formed is a measure of PLD activity, and the inhibitory effect of FIPI is determined by comparing the activity in treated versus untreated cells.

Off-Target Effects and Broader Selectivity

Conclusion: Making an Informed Choice

The choice between this compound and FIPI hinges on the specific research question.

  • For dissecting the distinct roles of PLD2 , this compound is the superior choice due to its high isoform selectivity. This allows for the attribution of observed effects specifically to the inhibition of PLD2.

  • For studies where the combined inhibition of both PLD1 and PLD2 is desired , or where the specific isoform involvement is unknown, FIPI is a potent and effective tool.

Ultimately, the detailed experimental data and protocols provided in this guide should empower researchers to make an informed decision and to design rigorous experiments to further elucidate the critical roles of phospholipase D in health and disease.

References

A Comparative Guide to VU 0364739 Hydrochloride and Halopemide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a detailed, objective comparison of VU 0364739 hydrochloride and halopemide, two small molecules utilized in pharmacological research. The information is tailored for researchers, scientists, and drug development professionals, with a focus on presenting experimental data, outlining methodologies, and visualizing relevant biological pathways.

Introduction

This compound and halopemide are both recognized as inhibitors of Phospholipase D (PLD), an enzyme family crucial in various cellular signaling pathways. However, their selectivity, potency, and off-target effects differ significantly, making them suitable for distinct research applications. This compound is a potent and highly selective inhibitor of PLD2, whereas halopemide acts as a dual inhibitor of both PLD1 and PLD2, and additionally exhibits antagonist activity at dopamine D2 receptors.[1][2] This guide will dissect these differences to aid researchers in selecting the appropriate tool compound for their studies.

Data Presentation: A Head-to-Head Comparison

The following tables summarize the key quantitative data for this compound and halopemide, providing a clear comparison of their pharmacological profiles.

Table 1: In Vitro Potency and Selectivity against Phospholipase D Isoforms

CompoundTargetIC₅₀ (nM) - Biochemical AssayIC₅₀ (nM) - Cellular AssaySelectivity (PLD1/PLD2)Reference
This compound PLD11500150075-fold for PLD2[1]
PLD22020[1]
Halopemide PLD122021~0.7 (Biochemical), ~0.07 (Cellular)[2]
PLD2310300[2]

Table 2: Dopamine Receptor Activity

CompoundTargetActivityKᵢ (nM)Reference
This compound Dopamine ReceptorsNot reported to have significant activity-
Halopemide Dopamine D2 ReceptorAntagonist8.15 (pKi)[3]

Experimental Protocols

Detailed methodologies are crucial for the replication and interpretation of experimental data. Below are protocols for key assays used to characterize this compound and halopemide.

Phospholipase D (PLD) Activity Assay (In Vitro)

This protocol is based on the widely used transphosphatidylation assay, which measures the ability of PLD to utilize a primary alcohol to generate a phosphatidylalcohol, a specific product of PLD activity.

Materials:

  • Purified recombinant human PLD1 or PLD2 enzyme

  • Phosphatidylcholine (PC) substrate vesicles

  • [³H]phosphatidylcholine (as a tracer)

  • 1-Butanol

  • Assay buffer (e.g., 50 mM HEPES, pH 7.4, 100 mM KCl, 3 mM MgCl₂, 1 mM EGTA)

  • Scintillation fluid and counter

Procedure:

  • Prepare substrate vesicles by sonicating a mixture of PC and [³H]PC in assay buffer.

  • In a reaction tube, combine the purified PLD enzyme, substrate vesicles, and the test compound (this compound or halopemide) at various concentrations.

  • Initiate the reaction by adding 1-butanol to a final concentration of 1.5%.

  • Incubate the reaction mixture at 37°C for a defined period (e.g., 20 minutes).

  • Stop the reaction by adding an organic solvent mixture (e.g., chloroform:methanol:HCl).

  • Extract the lipids by adding chloroform and water, then centrifuging to separate the phases.

  • Spot the organic phase onto a thin-layer chromatography (TLC) plate and develop the plate to separate the lipids.

  • Visualize the radiolabeled lipids by autoradiography.

  • Scrape the spots corresponding to [³H]phosphatidylbutanol and quantify the radioactivity using a scintillation counter.

  • Calculate the percentage of PLD inhibition at each compound concentration and determine the IC₅₀ value.

Cellular PLD Activity Assay

This assay measures PLD activity within intact cells.

Materials:

  • Cultured cells (e.g., HEK293 cells overexpressing PLD1 or PLD2)

  • Cell culture medium

  • [³H]myristic acid or other suitable radiolabel

  • Phorbol 12-myristate 13-acetate (PMA) to stimulate PLD activity (optional)

  • 1-Butanol

  • Lysis buffer

  • Lipid extraction solvents

Procedure:

  • Seed cells in culture plates and allow them to adhere.

  • Label the cellular phospholipids by incubating the cells with [³H]myristic acid in the culture medium overnight.

  • Wash the cells to remove unincorporated radiolabel.

  • Pre-incubate the cells with various concentrations of the test compound for a specified time.

  • Add 1-butanol to the medium and, if desired, a stimulant like PMA.

  • Incubate for a defined period to allow for the transphosphatidylation reaction to occur.

  • Terminate the reaction by aspirating the medium and adding ice-cold methanol.

  • Scrape the cells and extract the lipids as described in the in vitro protocol.

  • Analyze the formation of [³H]phosphatidylbutanol by TLC and scintillation counting.

  • Determine the IC₅₀ values for PLD inhibition in a cellular context.

Dopamine D2 Receptor Binding Assay

This protocol describes a competitive radioligand binding assay to determine the affinity of halopemide for the dopamine D2 receptor.

Materials:

  • Membrane preparations from cells expressing dopamine D2 receptors (e.g., from porcine striatum)

  • Radioligand, such as [³H]spiperone

  • Halopemide at a range of concentrations

  • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂)

  • Glass fiber filters

  • Scintillation counter

Procedure:

  • In a reaction tube, combine the membrane preparation, the radioligand at a fixed concentration (typically at or below its Kd), and halopemide at various concentrations.

  • Incubate the mixture at room temperature or 37°C to allow binding to reach equilibrium.

  • Rapidly filter the reaction mixture through glass fiber filters to separate the bound from the free radioligand.

  • Wash the filters with ice-cold assay buffer to remove non-specifically bound radioligand.

  • Place the filters in scintillation vials, add scintillation fluid, and quantify the radioactivity using a scintillation counter.

  • Non-specific binding is determined in the presence of a high concentration of a non-labeled D2 receptor ligand (e.g., unlabeled spiperone or haloperidol).

  • Calculate the specific binding at each concentration of halopemide.

  • Plot the specific binding as a function of the halopemide concentration and fit the data to a one-site competition model to determine the IC₅₀, which can then be converted to a Kᵢ value.

Signaling Pathway and Experimental Workflow Diagrams

The following diagrams, created using the DOT language, illustrate key signaling pathways and a typical experimental workflow.

PLD_Signaling_Pathway Extracellular_Signal Extracellular Signal (e.g., Growth Factor, Neurotransmitter) Receptor Receptor (e.g., GPCR, RTK) Extracellular_Signal->Receptor Binds PLD Phospholipase D (PLD1 or PLD2) Receptor->PLD Activates PA Phosphatidic Acid (PA) (Second Messenger) PLD->PA Hydrolyzes PC to PC Phosphatidylcholine (PC) PC->PLD Downstream_Effectors Downstream Effectors (e.g., mTOR, Raf, PKCζ) PA->Downstream_Effectors Activates Cellular_Responses Cellular Responses (Proliferation, Survival, Trafficking) Downstream_Effectors->Cellular_Responses Mediate VU0364739 VU 0364739 HCl VU0364739->PLD Inhibits PLD2 Halopemide Halopemide Halopemide->PLD Inhibits PLD1/2

Caption: Phospholipase D (PLD) Signaling Pathway and points of inhibition.

Dopamine_D2_Receptor_Signaling Dopamine Dopamine D2_Receptor Dopamine D2 Receptor Dopamine->D2_Receptor Binds Gi_Protein Gαi/o Protein D2_Receptor->Gi_Protein Activates AC Adenylyl Cyclase Gi_Protein->AC Inhibits cAMP cAMP AC->cAMP Converts ATP to PKA Protein Kinase A cAMP->PKA Activates Cellular_Response Cellular Response (e.g., decreased neuronal excitability) PKA->Cellular_Response Leads to Halopemide Halopemide Halopemide->D2_Receptor Antagonizes

Caption: Dopamine D2 Receptor Signaling Pathway and antagonism by halopemide.

Experimental_Workflow cluster_0 In Vitro Characterization cluster_1 Cell-Based Assays cluster_2 In Vivo Evaluation Biochemical_Assay Biochemical PLD Assay (IC₅₀ determination) Cellular_PLD_Assay Cellular PLD Activity Assay (Cellular IC₅₀) Biochemical_Assay->Cellular_PLD_Assay Binding_Assay Dopamine Receptor Binding (Kᵢ determination for Halopemide) Binding_Assay->Cellular_PLD_Assay Downstream_Signaling Downstream Signaling Analysis (e.g., Western Blot for p-Akt) Cellular_PLD_Assay->Downstream_Signaling Pharmacokinetics Pharmacokinetic Studies (CNS Penetration) Downstream_Signaling->Pharmacokinetics Pharmacodynamics Pharmacodynamic Studies (e.g., Receptor Occupancy) Pharmacokinetics->Pharmacodynamics

Caption: A generalized experimental workflow for characterizing PLD inhibitors.

Concluding Remarks

The choice between this compound and halopemide is contingent on the specific research question. For studies requiring selective inhibition of PLD2 to dissect its specific roles in cellular processes, this compound is the superior tool due to its high potency and selectivity. In contrast, halopemide is more suited for studies where dual inhibition of PLD1 and PLD2 is desired, or where the interplay between PLD and dopamine signaling is under investigation. Researchers should be mindful of halopemide's off-target effects on dopamine receptors, which could confound results in studies not focused on dopaminergic pathways. The experimental protocols and data presented in this guide are intended to provide a solid foundation for the rational selection and use of these valuable pharmacological tools.

References

Validating PLD2 Inhibition: A Comparative Guide to VU 0364739 Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of VU 0364739 hydrochloride, a selective inhibitor of Phospholipase D2 (PLD2), with other alternative inhibitors. Supporting experimental data and detailed methodologies are presented to assist researchers in making informed decisions for their studies.

Performance Comparison of PLD Inhibitors

This compound is a potent and selective PLD2 inhibitor.[1][2] Its performance, particularly its selectivity for PLD2 over its isoform PLD1, is a critical consideration for targeted research. The following table summarizes the in vitro potency (IC50) of this compound in comparison to other commonly used PLD inhibitors.

InhibitorTarget(s)PLD1 IC50 (nM)PLD2 IC50 (nM)Selectivity (PLD1/PLD2)Reference
This compound PLD215002075-fold for PLD2[1][2]
ML298PLD2>20,000355>53-fold for PLD2[3]
FIPI (5-Fluoro-2-indolyl des-chlorohalopemide)PLD1/PLD2~1-25~20-25Dual Inhibitor
HalopemidePLD1/PLD2220310Dual Inhibitor
NFOTPLD2-~10PLD2 Selective
VU 0155069PLD146933~20-fold for PLD1[1]

PLD2 Signaling Pathway

Phospholipase D2 (PLD2) is a membrane-associated enzyme that catalyzes the hydrolysis of phosphatidylcholine (PC) to generate phosphatidic acid (PA) and choline. PA acts as a crucial second messenger, modulating the activity of a variety of downstream signaling proteins. This pathway is implicated in numerous cellular processes, including cell proliferation, migration, and vesicle trafficking.

PLD2_Signaling_Pathway PLD2 Signaling Cascade cluster_membrane Plasma Membrane cluster_cytosol Cytosol PC Phosphatidylcholine (PC) PLD2 PLD2 PC->PLD2 Hydrolysis PA Phosphatidic acid (PA) PLD2->PA Generates Ras Ras PA->Ras Activates Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Migration, Survival ERK->Proliferation

PLD2 signaling cascade overview.

Experimental Protocols

Validating the inhibition of PLD2 by this compound can be achieved through both in vitro biochemical assays and cell-based assays.

In Vitro PLD2 Inhibition Assay

This assay directly measures the enzymatic activity of purified PLD2 in the presence of an inhibitor.

Experimental Workflow:

In_Vitro_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_detection Detection & Analysis Purified_PLD2 Purified PLD2 Enzyme Incubation Incubate components at 37°C Purified_PLD2->Incubation Substrate Phosphatidylcholine (radiolabeled or fluorescent) Substrate->Incubation Inhibitor VU 0364739 HCl (various concentrations) Inhibitor->Incubation Separation Separate product (PA) from substrate Incubation->Separation Quantification Quantify product (scintillation counting or fluorescence) Separation->Quantification IC50 Calculate IC50 value Quantification->IC50

Workflow for in vitro PLD2 inhibition assay.

Methodology:

  • Enzyme and Substrate Preparation: Recombinantly express and purify human PLD2. Prepare a substrate mix containing phosphatidylcholine, often with a radioactive or fluorescent label for detection.

  • Inhibitor Preparation: Prepare a serial dilution of this compound to determine the dose-response relationship.

  • Reaction Setup: In a microplate, combine the purified PLD2 enzyme, the substrate mix, and varying concentrations of the inhibitor.

  • Incubation: Incubate the reaction mixture at 37°C for a specified time to allow the enzymatic reaction to proceed.

  • Reaction Termination: Stop the reaction by adding a quenching solution.

  • Product Quantification: Separate the product (phosphatidic acid) from the unreacted substrate using techniques like thin-layer chromatography (TLC) or a filter-binding assay. Quantify the amount of product formed using scintillation counting for radiolabeled substrates or fluorescence measurement for fluorescently labeled substrates.

  • Data Analysis: Plot the percentage of PLD2 inhibition against the inhibitor concentration and determine the IC50 value, which is the concentration of the inhibitor required to reduce enzyme activity by 50%.

Cellular PLD2 Inhibition Assay (Transphosphatidylation Assay)

This assay measures the activity of PLD2 within a cellular context by taking advantage of its unique transphosphatidylation reaction. In the presence of a primary alcohol, such as n-butanol, PLD catalyzes the formation of phosphatidylbutanol (PtdButOH) instead of phosphatidic acid. The amount of PtdButOH produced is a direct measure of PLD activity.

Experimental Workflow:

Cellular_Assay_Workflow Cell_Culture 1. Culture cells (e.g., HEK293, U87-MG) Inhibitor_Treatment 2. Treat cells with VU 0364739 HCl Cell_Culture->Inhibitor_Treatment Butanol_Addition 3. Add n-butanol to initiate transphosphatidylation Inhibitor_Treatment->Butanol_Addition Cell_Lysis 4. Lyse cells and extract lipids Butanol_Addition->Cell_Lysis LC_MS_Analysis 5. Quantify Phosphatidylbutanol (PtdButOH) by LC-MS Cell_Lysis->LC_MS_Analysis Data_Analysis 6. Determine inhibition of PLD2 activity LC_MS_Analysis->Data_Analysis

Workflow for cellular PLD2 inhibition assay.

Methodology:

  • Cell Culture: Plate cells (e.g., HEK293T or a cancer cell line with high PLD2 expression) in multi-well plates and grow to a suitable confluency.

  • Inhibitor Treatment: Pre-incubate the cells with varying concentrations of this compound for a specific duration (e.g., 30-60 minutes).

  • Transphosphatidylation Reaction: Add n-butanol to the cell culture medium to a final concentration of 0.3-0.5% (v/v) and incubate for a defined period (e.g., 15-30 minutes) to allow for the formation of phosphatidylbutanol (PtdButOH).

  • Cell Lysis and Lipid Extraction: Aspirate the medium and lyse the cells. Extract the total lipids from the cell lysate using a suitable solvent system, such as a chloroform/methanol mixture.

  • LC-MS/MS Analysis:

    • Dry the lipid extract and reconstitute it in a suitable solvent for liquid chromatography-mass spectrometry (LC-MS) analysis.

    • Separate the different lipid species using a C18 reverse-phase column with a gradient of mobile phases (e.g., water with formic acid and acetonitrile/isopropanol with formic acid).

    • Detect and quantify the specific molecular species of PtdButOH using a mass spectrometer operating in multiple reaction monitoring (MRM) mode.

  • Data Analysis: Normalize the PtdButOH levels to an internal standard and/or total phosphate content. Calculate the percentage of inhibition of PLD2 activity for each inhibitor concentration and determine the cellular IC50 value.

Conclusion

This compound is a valuable tool for researchers studying the specific roles of PLD2. Its high selectivity allows for the targeted inhibition of PLD2, minimizing off-target effects on PLD1. The experimental protocols outlined in this guide provide a framework for validating its inhibitory activity in both isolated enzyme and cellular systems. By employing these robust methods, researchers can confidently assess the efficacy of this compound and compare its performance to other available PLD inhibitors.

References

Next-Generation PLD2 Inhibitors: A Comparative Guide Beyond VU0364739

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The landscape of selective Phospholipase D2 (PLD2) inhibitors has significantly evolved since the development of VU0364739. While a valuable tool, its limitations, particularly its off-target effects on PLD1 at higher concentrations, spurred the development of more potent and selective next-generation inhibitors. This guide provides a comprehensive comparison of key successors to VU0364739, namely ML298 and ML395, focusing on their performance, the experimental protocols for their evaluation, and the signaling pathways they modulate.

Performance Comparison of PLD2 Inhibitors

The primary goal in developing next-generation PLD2 inhibitors was to improve selectivity over PLD1 and enhance pharmacokinetic properties. The following tables summarize the quantitative data for VU0364739 and its successors, ML298 and ML395.

Table 1: In Vitro Potency and Selectivity

CompoundPLD1 IC50 (nM)PLD2 IC50 (nM)Selectivity (PLD1/PLD2)
VU0364739 1,500[1]20[1]75-fold[1]
ML298 >20,000[1]355[1]>53-fold[1]
ML395 >30,000[2]360[2]>80-fold[2]

Table 2: Biochemical Assay Performance

CompoundPLD1 IC50 (nM)PLD2 IC50 (nM)
ML298 >20,0002,800
ML395 >20,000[2]8,700[2]

Table 3: Physicochemical and Pharmacokinetic Properties

CompoundKey Improvements
ML298 Favorable physicochemical and DMPK properties.[1]
ML395 Exceptional solubility, stability, and pharmacokinetic (PK) profile; brain penetrant.[2]

ML298 represented a significant step forward by demonstrating high selectivity with no significant PLD1 inhibition at typical in vitro concentrations.[1] ML395 further refined these properties, offering superior solubility, stability, and brain penetration, making it a valuable tool for in vivo studies, including those targeting the central nervous system.[2]

PLD2 Signaling Pathway

PLD2 is a critical enzyme in cellular signaling, primarily through its hydrolysis of phosphatidylcholine (PC) to generate the second messenger phosphatidic acid (PA). PA, in turn, modulates a wide array of downstream signaling cascades involved in cell growth, proliferation, and migration. Understanding this pathway is crucial for contextualizing the effects of PLD2 inhibition.

PLD2_Signaling_Pathway cluster_upstream Upstream Regulators cluster_downstream Downstream Effectors cluster_processes Cellular Processes EGFR EGFR PLD2 PLD2 EGFR->PLD2 Activates JAK3 JAK3 JAK3->PLD2 Activates Src Src Src->PLD2 Activates PA Phosphatidic Acid (PA) PLD2->PA Generates Migration Cell Migration PLD2->Migration Ras Ras PA->Ras Activates mTOR mTOR PA->mTOR Activates Raf Raf Ras->Raf MEK MEK Raf->MEK Erk Erk MEK->Erk Proliferation Cell Proliferation Erk->Proliferation S6K S6K mTOR->S6K Survival Cell Survival S6K->Survival Inhibitor ML298 / ML395 Inhibitor->PLD2 Inhibits

Caption: PLD2 Signaling Pathway and Points of Inhibition.

Experimental Protocols

The following are detailed methodologies for the key experiments cited in the performance comparison of PLD2 inhibitors.

Cellular PLD2 Activity Assay (Transphosphatidylation Assay)

This assay measures PLD2 activity in intact cells by monitoring the formation of phosphatidylbutanol (PtdBut), a product of PLD-mediated transphosphatidylation in the presence of butanol.

Experimental Workflow:

Cellular_Assay_Workflow cluster_workflow Cellular PLD2 Activity Assay Workflow A 1. Seed and Culture Cells B 2. Pre-treat with PLD2 Inhibitor A->B C 3. Add 1-Butanol-d10 B->C D 4. Stimulate with PMA (optional) C->D E 5. Terminate Reaction & Extract Lipids D->E F 6. Quantify PtdBut-d10 by LC-MS/MS E->F G 7. Determine IC50 F->G

Caption: Workflow for the Cellular PLD2 Activity Assay.

Protocol:

  • Cell Culture: Seed cells (e.g., HEK293) in 12-well plates and grow to confluence.

  • Serum Starvation: For assays requiring cell stimulation, serum-starve the cells for 18 hours prior to the experiment.

  • Inhibitor Pre-treatment: Pre-treat the cells with varying concentrations of the PLD2 inhibitor (or DMSO as a vehicle control) for 5 minutes at room temperature.

  • Transphosphatidylation Reaction: Remove the pre-treatment media and add fresh media containing 0.3% 1-butanol-d10. For stimulated assays, also add a stimulant such as Phorbol 12-myristate 13-acetate (PMA).

  • Incubation: Incubate the plates for 30 minutes at 37°C.

  • Lipid Extraction: Terminate the reaction by aspirating the media and adding ice-cold methanol. Scrape the cells, transfer to a tube, and perform a lipid extraction using a chloroform/methanol/water partitioning system.

  • LC-MS/MS Analysis: Dry the lipid extract and reconstitute in an appropriate solvent. Analyze the levels of deuterated phosphatidylbutanol (PtdBut-d10) by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

  • Data Analysis: Normalize the PtdBut-d10 levels to a relevant internal standard. Plot the normalized values against the inhibitor concentration and fit to a dose-response curve to determine the IC50 value.

Biochemical PLD2 Inhibition Assay

This in vitro assay measures the direct inhibition of purified PLD2 enzyme activity using a radiolabeled substrate.

Experimental Workflow:

Biochemical_Assay_Workflow cluster_workflow Biochemical PLD2 Inhibition Assay Workflow A 1. Prepare Substrate Vesicles with [3H]dipalmitoyl-PC B 2. Incubate Purified PLD2 with Inhibitor A->B C 3. Initiate Reaction with Substrate Vesicles B->C D 4. Incubate at 37°C C->D E 5. Terminate Reaction & Separate Products D->E F 6. Quantify [3H]choline via Scintillation Counting E->F G 7. Determine IC50 F->G

Caption: Workflow for the Biochemical PLD2 Inhibition Assay.

Protocol:

  • Substrate Preparation: Prepare small unilamellar vesicles containing a mixture of phospholipids including [choline-methyl-3H]dipalmitoyl-phosphatidylcholine.

  • Enzyme-Inhibitor Incubation: In a reaction tube, combine purified recombinant PLD2 enzyme with varying concentrations of the test inhibitor (or DMSO control) in an appropriate assay buffer.

  • Reaction Initiation: Initiate the enzymatic reaction by adding the radiolabeled substrate vesicles to the enzyme-inhibitor mixture.

  • Incubation: Incubate the reaction at 37°C for a defined period (e.g., 20 minutes) with gentle agitation.

  • Reaction Termination and Product Separation: Stop the reaction by adding a quench solution. Separate the product, [methyl-3H]choline, from the unreacted substrate using a suitable method such as column chromatography or solvent extraction.

  • Quantification: Quantify the amount of released [methyl-3H]choline using liquid scintillation counting.

  • Data Analysis: Calculate the percentage of PLD2 activity relative to the vehicle control for each inhibitor concentration. Plot the activity against the inhibitor concentration and fit to a dose-response curve to determine the IC50 value.

Conclusion

The development of ML298 and ML395 marks a significant advancement in the field of PLD2 inhibition, offering researchers highly selective and potent tools with improved drug-like properties compared to the first-generation inhibitor, VU0364739. The enhanced characteristics of these next-generation inhibitors, particularly the in vivo utility of ML395, open new avenues for investigating the therapeutic potential of targeting PLD2 in various diseases, including cancer and neurological disorders. The experimental protocols and pathway information provided in this guide serve as a valuable resource for the continued exploration and development of novel PLD2-targeted therapeutics.

References

Comparative In Vivo Efficacy of M1 Positive Allosteric Modulators: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

A detailed comparison of the in vivo performance of VU0364739 hydrochloride analogs and other M1 positive allosteric modulators (PAMs), focusing on cognitive enhancement and adverse effect profiles. This guide provides supporting experimental data, detailed protocols, and visual representations of key biological pathways and workflows.

Positive allosteric modulators (PAMs) of the M1 muscarinic acetylcholine receptor represent a promising therapeutic strategy for cognitive deficits in disorders such as Alzheimer's disease and schizophrenia.[1][2][3] While VU0364739 hydrochloride is a known selective PLD2 inhibitor, the focus of this guide is on functionally similar M1 PAMs, for which more extensive in vivo comparative data is available. A critical differentiator among these compounds is the presence or absence of intrinsic agonist activity. Compounds with significant agonist properties (ago-PAMs) have been shown to have a higher propensity for adverse effects, such as seizures, compared to "pure" PAMs.[1][2][4]

Data Presentation: In Vivo Performance of M1 PAMs

The following tables summarize the in vivo efficacy and adverse effect profiles of several key M1 PAMs, which can be considered functional analogs for the purpose of understanding the therapeutic potential and liabilities of this class of molecules.

Compound Type In Vivo Model Dose Efficacy Adverse Effects Reference
VU0453595 Pure PAMNovel Object Recognition (Rat)Not SpecifiedRobustly improves object recognition memory.No behavioral convulsions observed at doses up to 100 mg/kg.[1][2][3]
PCP-Induced Cognitive Deficits (Mouse)Not SpecifiedRestored impaired long-term depression and reversed cognitive and social interaction deficits.Not Specified[5]
VU0486846 Pure PAMNovel Object Recognition (Rat)3 mg/kg (i.p.)Dose-dependently enhanced recognition memory (minimum effective dose).No seizure liability at high brain exposures; no cholinergic adverse events.[6]
Alzheimer's Disease Model (APPswe/PSEN1ΔE9 Mice)10 mg/kg/day (in drinking water)Improved cognitive function in novel object recognition and Morris water maze; reduced Aβ oligomers and plaques.Devoid of adverse effects.[7]
MK-7622 Ago-PAMNovel Object Recognition (Rat)Not SpecifiedFailed to improve object recognition memory.Induces severe behavioral convulsions at 30 and 100 mg/kg (i.p.).[1][2]
Contextual Fear Conditioning (Mouse)3 mg/kg (i.p.)Significantly reversed scopolamine-induced deficits.Not Specified in this study[8]
Clinical Trial (Alzheimer's Patients)45 mg (adjunctive)Did not improve cognition.Cholinergic adverse effects (diarrhea) in 16% of patients.[9]
PF-06764427 Ago-PAMNovel Object Recognition (Rat)Not SpecifiedFails to improve performance in this cognition assay.Induces robust convulsions.[1]
Amphetamine-Induced Hyperlocomotion (Mouse)Not SpecifiedReported efficacy in reversing this behavior.Prone to inducing seizures.[4]

Experimental Protocols

Novel Object Recognition (NOR) Test

This assay is used to evaluate learning and memory in rodents. It is based on the innate tendency of rodents to explore novel objects more than familiar ones.

Protocol:

  • Habituation: Mice are individually placed in an open-field arena and allowed to explore freely for a set period (e.g., 5-10 minutes) on the day before the experiment. This is to acclimate them to the testing environment.[10]

  • Training/Acquisition Phase (T1): Two identical objects are placed in the arena. The animal is placed in the center of the arena and allowed to explore the objects for a defined period (e.g., 10 minutes). The time spent exploring each object is recorded.[10]

  • Retention Interval: The animal is returned to its home cage for a specific duration (e.g., 1 to 24 hours).

  • Testing/Choice Phase (T2): One of the familiar objects from the training phase is replaced with a novel object. The animal is returned to the arena, and the time spent exploring each object is recorded for a set period (e.g., 10 minutes).[10]

  • Data Analysis: A discrimination index is calculated, which is the ratio of time spent exploring the novel object to the total time spent exploring both objects. A higher discrimination index indicates better recognition memory.

Convulsion Liability Assessment

This protocol is used to assess the potential of a compound to induce seizures.

Protocol:

  • Animal Model: C57Bl/6J mice are commonly used for this assay.[1]

  • Compound Administration: The test compound is administered, typically via intraperitoneal (i.p.) injection, at various doses (e.g., 1, 3, 10, 30, 100 mg/kg). A vehicle control group is also included.[1]

  • Observation Period: Animals are continuously monitored for a defined period (e.g., up to 3 hours) after compound administration.[1][4]

  • Scoring: The severity of any convulsive behavior is scored using a modified Racine scale.[1][4]

    • Stage 1: Mouth and facial movements.

    • Stage 2: Head nodding.

    • Stage 3: Forelimb clonus.

    • Stage 4: Rearing with forelimb clonus.

    • Stage 5: Rearing and falling with loss of postural control.

  • Data Analysis: The maximum seizure score and the latency to the first seizure are recorded for each animal.

Mandatory Visualization

M1_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol M1R M1 Receptor Gq Gq Protein M1R->Gq Activates PLC PLCβ Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ACh Acetylcholine (ACh) ACh->M1R Binds PAM M1 PAM PAM->M1R Enhances ACh Binding Ca2_release Ca²⁺ Release IP3->Ca2_release Triggers PKC PKC Activation DAG->PKC Downstream Downstream Cellular Responses (e.g., Neuronal Excitability, Synaptic Plasticity) Ca2_release->Downstream PKC->Downstream

Caption: M1 Muscarinic Receptor Signaling Pathway.

NOR_Workflow cluster_setup Setup cluster_training Training cluster_testing Testing cluster_analysis Analysis Habituation Day 1: Habituation (10 min in empty arena) Training Day 2: Training (T1) (10 min with 2 identical objects) Habituation->Training 24h Interval Testing Day 2: Testing (T2) (10 min with 1 familiar & 1 novel object) Training->Testing Retention Interval (e.g., 1h) Analysis Calculate Discrimination Index (Time at Novel / Total Time) Testing->Analysis

Caption: Novel Object Recognition (NOR) Experimental Workflow.

References

VU 0364739 hydrochloride pharmacokinetic profile comparison

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide to the Pharmacokinetic Profiles of M1 Positive Allosteric Modulators: VU0467319, TAK-071, and MK-7622

For researchers and drug development professionals, understanding the pharmacokinetic (PK) profile of a compound is critical for predicting its efficacy and safety. This guide provides a comparative analysis of the pharmacokinetic properties of three prominent M1 positive allosteric modulators (PAMs): VU0467319, TAK-071, and MK-7622. While the initial query mentioned VU 0364739 hydrochloride, it is important to note that this compound is a selective phospholipase D2 (PLD2) inhibitor. This guide focuses on M1 PAMs, a class of molecules with significant therapeutic potential for neurological and psychiatric disorders.

Data Presentation

The following tables summarize the key pharmacokinetic parameters for VU0467319, TAK-071, and MK-7622 in various species.

Table 1: Preclinical Pharmacokinetic Parameters

ParameterVU0467319TAK-071MK-7622
Species Mouse Rat (SD) Dog (Beagle)
Dose (mg/kg) 1 (IV) / 3 (PO)1 (IV) / 3 (PO)1 (IV) / 3 (PO)
CLp (mL/min/kg) 25.43.04.0
Vss (L/kg) 2.2--
t1/2 (h) -4-
F (%) ---
Kp 0.770.64-
Kp,uu 1.30.91-

Table 2: Human Pharmacokinetic Parameters

ParameterVU0467319TAK-071MK-7622
Dose 60-600 mg (single oral)1-160 mg (single oral)45 mg (oral)
Tmax (h) 5.0 - 9.5~1.75 (steady state)-
Cmax (ng/mL) Dose-dependent507 (steady state, 5/7.5mg)-
AUC (h*ng/mL) Less than dose-proportional10,000 (steady state, 5/7.5mg)-
t1/2 (h) 30.4 - 55.446.3 - 60.5-
CL/F (L/h) 1.73 - 3.42--
Vz/F (L) 71.8 - 219--

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below.

Preclinical Pharmacokinetic Studies

Animals:

  • VU0467319: Male Sprague-Dawley rats and C57BL/6 mice were used.[1]

  • TAK-071: Male cynomolgus monkeys were used.[2]

  • MK-7622: Male Sprague-Dawley rats, mongrel dogs, and rhesus monkeys were used.[3]

Dosing:

  • VU0467319: Intravenous (IV) doses were administered via the tail vein, and oral (PO) doses were administered by gavage.[1]

  • TAK-071: Oral administration was performed.[2]

  • MK-7622: IV doses were administered as a bolus, and PO doses were given by gavage.[3]

Sample Collection and Analysis:

  • Blood samples were collected at various time points post-dosing. Plasma was separated by centrifugation and stored frozen until analysis.

  • For brain concentration analysis, animals were euthanized, and brains were collected. Brain tissue was homogenized for analysis.

  • Drug concentrations in plasma and brain homogenates were determined using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Pharmacokinetic Analysis:

  • Pharmacokinetic parameters were calculated using non-compartmental analysis.

  • Brain-to-plasma ratios (Kp) were calculated as the ratio of the total drug concentration in the brain to that in the plasma.

  • The unbound brain-to-plasma ratio (Kp,uu) was calculated by correcting for the unbound fraction in both brain and plasma.

Human Pharmacokinetic Studies

Study Design:

  • The studies were typically single-ascending dose, randomized, double-blind, and placebo-controlled.[4][5]

  • Healthy volunteers were enrolled in the studies.

Dosing:

  • VU0467319: Single oral doses ranging from 60 mg to 600 mg were administered.[4]

  • TAK-071: Single oral doses from 1 mg to 160 mg were evaluated.[5]

  • MK-7622: A 45 mg oral dose was used in a proof-of-concept trial.[6]

Sample Collection:

  • Blood samples for pharmacokinetic analysis were collected at predose and at multiple time points post-dose (e.g., 0.5, 1, 1.5, 2, 2.5, 3, 5, 7, 9, 12, 24, 48, 72, 96, and 144 hours post-dose for VU0467319).[4]

  • For TAK-071, cerebrospinal fluid (CSF) samples were also collected at specific time points to assess brain penetration.[5]

Pharmacokinetic Analysis:

  • Plasma and CSF concentrations of the drugs were measured using validated LC-MS/MS methods.

  • Pharmacokinetic parameters such as Cmax, Tmax, AUC, t1/2, clearance (CL/F), and volume of distribution (Vz/F) were calculated using standard non-compartmental methods.

Mandatory Visualization

M1_PAM_Signaling_Pathway cluster_pre Presynaptic Neuron cluster_post Postsynaptic Neuron ACh Acetylcholine (ACh) M1R M1 Receptor ACh->M1R Binds to orthosteric site Gq Gq Protein M1R->Gq Activates PLC Phospholipase C Gq->PLC Activates IP3 IP3 PLC->IP3 Generates DAG DAG PLC->DAG Generates Ca Ca2+ Release IP3->Ca Induces PKC PKC Activation DAG->PKC Activates Response Cellular Response (e.g., Neuronal Excitability) Ca->Response PKC->Response M1_PAM M1 PAM (VU0467319, TAK-071, MK-7622) M1_PAM->M1R Binds to allosteric site

Caption: M1 PAM Signaling Pathway

PK_Workflow cluster_in_vivo In Vivo Experiment cluster_analysis Sample Analysis cluster_data Data Analysis Dosing Drug Administration (IV or PO) Sampling Blood/Brain/CSF Sample Collection Dosing->Sampling Extraction Sample Preparation (e.g., Protein Precipitation) Sampling->Extraction LCMS LC-MS/MS Analysis Extraction->LCMS Concentration Concentration-Time Data Generation LCMS->Concentration PK_Calc Pharmacokinetic Parameter Calculation (NCA) Concentration->PK_Calc Modeling PK/PD Modeling (Optional) PK_Calc->Modeling

Caption: General Pharmacokinetic Experimental Workflow

References

Safety Operating Guide

Essential Guide to the Proper Disposal of VU 0364739 Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and drug development professionals, the safe handling and disposal of chemical compounds are paramount to ensuring a secure laboratory environment and maintaining regulatory compliance. This guide provides detailed procedures for the proper disposal of VU 0364739 hydrochloride, a selective PLD2 inhibitor used in cancer research.[1][2] While a specific Safety Data Sheet (SDS) for this compound is not publicly available, the following procedures are based on established best practices for the disposal of research-grade hazardous chemicals.

Immediate Safety and Handling Precautions

When handling this compound, it is crucial to treat it as a hazardous substance.[3] All laboratory personnel should adhere to the following safety protocols:

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including a lab coat, safety glasses, and chemical-resistant gloves.

  • Ventilation: Handle the compound in a well-ventilated area, preferably within a chemical fume hood to avoid inhalation of any dust or aerosols.[4]

  • Spill Management: In the event of a spill, isolate the area and use absorbent materials to clean it up. All contaminated materials must be disposed of as hazardous waste.[3][5]

Step-by-Step Disposal Protocol

The disposal of this compound must be conducted in accordance with institutional, local, and federal regulations.[6][7] The following steps provide a general framework for its proper disposal:

  • Waste Identification and Classification: Treat this compound and any materials contaminated with it (e.g., gloves, weighing paper, pipette tips) as hazardous chemical waste.[3]

  • Waste Segregation: It is critical to segregate waste streams to prevent incompatible materials from mixing.[4] this compound waste should be stored separately from other chemical wastes such as acids, bases, and oxidizers.[4][8][9]

  • Container Selection and Labeling:

    • Use a dedicated, compatible, and leak-proof container for the waste.[3][5][6] The original container is often the best choice for storing waste.[3]

    • Clearly label the waste container with "Hazardous Waste" and the full chemical name: "this compound."[8] Include the date when the first piece of waste is added to the container.[6]

  • Waste Accumulation and Storage:

    • Store the waste container in a designated satellite accumulation area within the laboratory.[6][7]

    • Keep the waste container securely closed except when adding waste.[5][6]

  • Disposal Request and Pickup:

    • Once the waste container is full or has been in use for the maximum allowable time (typically 9-12 months), arrange for its disposal through your institution's Environmental Health and Safety (EHS) office.[5][6]

    • Complete any required waste disposal forms, providing accurate information about the contents of the container.[7]

Quantitative Data Summary

For quick reference, the following tables summarize key quantitative limits and timelines for hazardous waste management in a laboratory setting.

ParameterGuideline
Maximum Satellite Accumulation Up to 55 gallons of hazardous waste.[6][7]
Acutely Toxic Waste Limit A maximum of one quart of liquid or one kilogram of solid for P-listed (acutely toxic) chemicals.[6]
Maximum Storage Duration Up to 12 months in a satellite accumulation area, provided the accumulation limits are not exceeded.[6]
Empty Container Rinsing Containers that held acutely toxic hazardous wastes must not be triple rinsed and should be given to EHS for disposal.[6] For other hazardous chemicals, containers should be triple rinsed with a suitable solvent, and the rinsate collected as hazardous waste.[4]

Experimental Workflow for Chemical Waste Disposal

The following diagram illustrates the decision-making process and workflow for the proper disposal of a research chemical like this compound.

cluster_prep Preparation & Handling cluster_waste_gen Waste Generation cluster_disposal_proc Disposal Procedure cluster_final_disp Final Disposal A Handle this compound with appropriate PPE in a fume hood B Generate waste: - Unused compound - Contaminated labware - Spill cleanup materials A->B C Identify as hazardous chemical waste B->C D Select a compatible, leak-proof waste container C->D E Label container with 'Hazardous Waste' and chemical name D->E F Store in designated satellite accumulation area E->F G Keep container closed F->G H Container is full or storage time limit is reached G->H I Submit a waste pickup request to EHS H->I J EHS collects and disposes of waste according to regulations I->J

Figure 1. Workflow for the disposal of this compound.

Signaling Pathway for Institutional Waste Management

The logical flow for managing chemical waste within a research institution involves several key players and steps, as depicted in the diagram below.

cluster_lab Laboratory Personnel cluster_ehs Environmental Health & Safety (EHS) Researcher Researcher/Scientist LabSafety Lab Safety Officer Researcher->LabSafety Consults on procedures EHS_Office EHS Office Researcher->EHS_Office Requests waste pickup LabSafety->Researcher Provides guidance EHS_Office->Researcher Provides containers and forms Waste_Vendor Licensed Waste Disposal Vendor EHS_Office->Waste_Vendor Arranges for final disposal

Figure 2. Institutional roles in chemical waste management.

By adhering to these procedures, researchers can ensure the safe and compliant disposal of this compound, thereby protecting themselves, their colleagues, and the environment. Always consult your institution's specific chemical hygiene plan and EHS guidelines for detailed local requirements.

References

Essential Safety and Logistical Information for Handling VU 0364739 Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides crucial safety protocols and logistical information for the handling and disposal of VU 0364739 hydrochloride. As a potent and selective inhibitor of phospholipase D2 (PLD2), this compound requires careful management in a laboratory setting.

Immediate Safety and Handling Precautions

While a specific Safety Data Sheet (SDS) for this compound was not located, general safety guidelines for handling potentially hazardous research chemicals should be strictly followed. A safety data sheet for a product containing various research chemicals, including potentially hazardous compounds, indicates that substances of this nature may be harmful if swallowed or in contact with skin, and are suspected of causing genetic defects, cancer, and may damage fertility or the unborn child.

Personal Protective Equipment (PPE):

  • Eye Protection: Wear appropriate safety glasses.

  • Hand Protection: Use chemical-resistant gloves (e.g., nitrile) that are inspected before use.

  • Body Protection: A lab coat or other protective clothing is required.

  • Respiratory Protection: If there is a risk of inhalation, use a suitable respirator.

Engineering Controls:

  • Work in a well-ventilated area, preferably in a chemical fume hood.

  • Ensure the laboratory is equipped with a safety shower and an eye wash station.

General Handling:

  • Avoid inhalation of dust or aerosols.

  • Prevent contact with skin and eyes.

  • Wash hands thoroughly after handling.

Emergency Procedures

In the event of exposure or accident, follow these first aid measures:

  • After Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen. If breathing has stopped, give artificial respiration. Seek medical attention.

  • After Skin Contact: Immediately wash the affected area with plenty of soap and water for at least 15 minutes. Remove contaminated clothing. Seek medical attention.

  • After Eye Contact: Flush eyes with copious amounts of water for at least 15 minutes, holding the eyelids open. Seek medical attention.

  • After Ingestion: Rinse mouth with water. Do not induce vomiting. Seek immediate medical attention.

Storage and Disposal

Proper storage and disposal are critical to maintaining the integrity of the compound and ensuring laboratory safety.

Storage:

FormStorage TemperatureDuration
Powder-20°C3 years
In Solvent-80°C6 months
-20°C1 month

Disposal:

Dispose of this compound and any contaminated materials in accordance with local, state, and federal regulations. This typically involves collection by a specialized disposal company. Do not allow the product to enter drains.

Physicochemical and Biological Data

The following table summarizes key quantitative data for this compound.

PropertyValue
Molecular Weight 482.98 g/mol
Purity ≥98%
IC₅₀ for PLD2 20 nM
IC₅₀ for PLD1 1500 nM
Solubility in DMSO 100 mM

Mechanism of Action: PLD2 Signaling Pathway

This compound is a selective inhibitor of Phospholipase D2 (PLD2). PLD2 is an enzyme that hydrolyzes phosphatidylcholine (PC) to produce phosphatidic acid (PA), a critical second messenger involved in various cellular processes. PA can then be further metabolized or can directly interact with and regulate the activity of numerous downstream effector proteins, influencing cell growth, proliferation, and survival.

PLD2_Signaling_Pathway Simplified PLD2 Signaling Pathway cluster_input Upstream Signals cluster_membrane Plasma Membrane cluster_downstream Downstream Effects Growth_Factors Growth Factors, Mitogens Receptor Receptor Tyrosine Kinase (RTK) Growth_Factors->Receptor PLD2 PLD2 Receptor->PLD2 Activation PA Phosphatidic Acid (PA) PLD2->PA Hydrolyzes PC to PC Phosphatidylcholine (PC) PC->PLD2 mTOR mTOR Signaling PA->mTOR RAF_MEK_ERK RAF/MEK/ERK Pathway PA->RAF_MEK_ERK Cell_Proliferation Cell Proliferation & Survival mTOR->Cell_Proliferation RAF_MEK_ERK->Cell_Proliferation VU0364739 VU 0364739 hydrochloride VU0364739->PLD2 Inhibition

Caption: Simplified signaling pathway of PLD2 and its inhibition by this compound.

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.